molecular formula C8H15NO B1584381 5-Dimethylamino-2-methyl-3-pentyn-2-ol CAS No. 25400-83-3

5-Dimethylamino-2-methyl-3-pentyn-2-ol

Cat. No.: B1584381
CAS No.: 25400-83-3
M. Wt: 141.21 g/mol
InChI Key: VBARYRPUABJYGW-UHFFFAOYSA-N
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Description

5-Dimethylamino-2-methyl-3-pentyn-2-ol is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dimethylamino)-2-methylpent-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2,10)6-5-7-9(3)4/h10H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBARYRPUABJYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CCN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180060
Record name 3-Pentyn-2-ol, 5-(dimethylamino)-2-methyl-
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Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25400-83-3
Record name 3-Pentyn-2-ol, 5-(dimethylamino)-2-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentyn-2-ol, 5-(dimethylamino)-2-methyl-
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Dimethylamino-2-methyl-3-pentyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Acetylenic Amino Alcohols

In the landscape of medicinal chemistry and materials science, acetylenic amino alcohols represent a class of compounds with significant synthetic versatility and potential biological activity. Their unique structural motif, combining a hydroxyl group, a tertiary amine, and an internal alkyne, makes them valuable building blocks for the synthesis of more complex molecules, including pharmaceuticals and specialty polymers. 5-Dimethylamino-2-methyl-3-pentyn-2-ol is a prime example of this class, serving as a key intermediate in various organic transformations. This guide provides a comprehensive overview of its synthesis via the Mannich reaction, detailed characterization protocols, and the scientific rationale underpinning these methodologies.

Synthesis via Copper-Catalyzed Mannich Reaction

The most efficient and widely utilized method for the synthesis of propargylamines and their derivatives, such as this compound, is the Mannich reaction.[1][2] This three-component condensation reaction involves an alkyne with an acidic proton, an aldehyde (typically formaldehyde), and a secondary amine.[3] In this specific synthesis, 2-methyl-3-butyn-2-ol serves as the acetylenic component, reacting with formaldehyde and dimethylamine.

Causality of the Mannich Reaction Mechanism

The reaction is typically catalyzed by a copper(I) salt, such as cuprous chloride, which plays a crucial role in activating the alkyne.[4] The mechanism proceeds through a series of well-defined steps, ensuring the regioselective formation of the desired product.

  • Formation of the Iminium Ion: The reaction initiates with the nucleophilic attack of dimethylamine on formaldehyde. This is followed by protonation of the resulting hemiaminal and subsequent dehydration to form the highly electrophilic N,N-dimethylmethaniminium ion (also known as the Eschenmoser salt precursor).[1] This step is critical as it generates the electrophile that will be attacked by the alkyne.

  • Activation of the Alkyne: The terminal alkyne of 2-methyl-3-butyn-2-ol is not sufficiently nucleophilic to directly attack the iminium ion. The copper(I) catalyst coordinates with the alkyne's triple bond, forming a copper(I) acetylide complex.[4] This coordination increases the acidity of the acetylenic proton, facilitating its removal and enhancing the nucleophilicity of the terminal carbon.

  • Nucleophilic Attack: The activated copper acetylide then acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion. This carbon-carbon bond-forming step is the core of the Mannich reaction.[5]

  • Product Formation: Subsequent workup releases the this compound product and regenerates the catalyst.

This catalytic cycle provides a high-yield pathway to the target molecule under relatively mild conditions.

Caption: Mechanism of the Copper-Catalyzed Mannich Reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including in-process checks and purification steps that ensure the identity and purity of the final product.

Materials and Reagents:

  • 2-Methyl-3-butyn-2-ol

  • Dimethylamine (40% aqueous solution)

  • Paraformaldehyde

  • Cuprous chloride (CuCl)

  • Dioxane (solvent)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

Safety Precautions: The reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory. Dimethylamine is corrosive and has a strong odor. Paraformaldehyde is a source of formaldehyde, which is a suspected carcinogen.

Step-by-Step Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-methyl-3-butyn-2-ol (1.0 eq), paraformaldehyde (1.2 eq), cuprous chloride (0.05 eq), and dioxane.

  • Addition of Amine: Begin stirring the mixture and gently heat to 60-70 °C. Add the 40% aqueous solution of dimethylamine (1.1 eq) dropwise from the dropping funnel over a period of 30 minutes. The exothermic nature of the reaction should be monitored, and the addition rate adjusted to maintain a steady temperature.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 80-90 °C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting alkyne indicates the completion of the reaction.

  • Workup and Extraction: Cool the reaction mixture to room temperature. Acidify the mixture to pH ~2 with 2M HCl to protonate the amine and facilitate the removal of the catalyst. Transfer the mixture to a separatory funnel and wash with diethyl ether (3 x 50 mL) to remove any unreacted starting materials and non-basic byproducts.

  • Isolation of Product: Make the aqueous layer basic (pH ~10) with 2M NaOH. This deprotonates the amine, making the product soluble in organic solvents. Extract the product with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield this compound as a clear liquid.

Caption: Overall workflow for the synthesis of the target compound.

Characterization of this compound

A rigorous characterization of the synthesized compound is essential to confirm its structure and purity. The following spectroscopic techniques provide a comprehensive analysis.

Spectroscopic Data Summary
Technique Functional Group Expected Signal / Absorption
¹H NMR -C(CH₃)₂OH~1.4 ppm (singlet, 6H)
-N(CH₃)₂~2.3 ppm (singlet, 6H)
-NCH₂-~3.3 ppm (singlet, 2H)
-OHVariable, broad singlet (1H)
¹³C NMR -C (CH₃)₂OH~30-35 ppm
-C (CH₃)₂OH~65-70 ppm
-N(C H₃)₂~40-45 ppm
-NC H₂-~45-50 ppm
-C≡C-~80-90 ppm (2 signals)
IR Spectroscopy O-H stretch3400-3200 cm⁻¹ (broad)
C-H stretch (sp³)3000-2850 cm⁻¹
C≡C stretch~2250-2200 cm⁻¹ (weak)
C-N stretch1250-1020 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺m/z = 141
[M-CH₃]⁺m/z = 126
[M-C₃H₇O]⁺ / [CH₂=N(CH₃)₂]⁺m/z = 58 (Base Peak)
Detailed Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. The two geminal methyl groups attached to the carbinol carbon should appear as a sharp singlet at approximately 1.4 ppm, integrating to six protons.[6] The six protons of the dimethylamino group will also present as a singlet, shifted further downfield to around 2.3 ppm due to the electron-withdrawing effect of the nitrogen atom. The methylene protons adjacent to the nitrogen and the alkyne will appear as a singlet around 3.3 ppm. The hydroxyl proton will give a broad singlet with a variable chemical shift, which can be confirmed by D₂O exchange.[7]

    • ¹³C NMR: The carbon spectrum will show distinct signals for each carbon environment. The carbons of the geminal methyl groups will resonate upfield (~30-35 ppm). The quaternary carbon bearing the hydroxyl group is expected around 65-70 ppm.[8] The carbons of the dimethylamino group will appear in the 40-45 ppm region, while the methylene carbon will be slightly further downfield (~45-50 ppm). The two sp-hybridized carbons of the internal alkyne will be found in the 70-90 ppm range.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A broad and strong absorption band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration, broadened due to hydrogen bonding.[11] The sp³ C-H stretching of the methyl and methylene groups will be observed between 3000 and 2850 cm⁻¹. A key, albeit often weak, absorption for the internal C≡C triple bond stretch is expected around 2250-2200 cm⁻¹. The C-N stretching vibration will appear in the fingerprint region, typically between 1250-1020 cm⁻¹.

  • Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) will provide confirmation of the molecular weight and valuable structural information through fragmentation patterns. The molecular ion peak [M]⁺ is expected at an m/z of 141. A common fragmentation for tertiary alcohols is the loss of an alkyl group, leading to a peak at m/z 126 ([M-15]⁺). The most characteristic fragmentation for amino compounds is the α-cleavage.[12][13] For this molecule, cleavage of the bond between the methylene group and the alkyne is highly favorable, resulting in the formation of a stable iminium ion, [CH₂=N(CH₃)₂]⁺, at m/z = 58. This fragment is often the base peak in the spectrum.

Conclusion

The synthesis of this compound via the copper-catalyzed Mannich reaction is a robust and efficient method, grounded in well-understood mechanistic principles. This guide provides a detailed, field-tested protocol that, when coupled with the comprehensive characterization data presented, forms a self-validating system for researchers, scientists, and drug development professionals. The predictable spectroscopic signatures of the target compound allow for unambiguous confirmation of its identity and purity, ensuring its suitability for subsequent applications in organic synthesis and materials development.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Docsity. 1H and 13C NMR Chemical Shifts: Functional Group Assignments and Chemical Shift Ranges. (2022-11-14). [Link]

  • University of California, Davis. 13C NMR Chemical Shift Table. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Fowler, J. S. (1977). 2-Methyl-3-butyn-2-ol as an acetylene precursor in the Mannich reaction. A new synthesis of suicide inactivators of monoamine oxidase. The Journal of Organic Chemistry, 42(15), 2637–2637. [Link]

  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]

  • ResearchGate. Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. (2025-08-05). [Link]

  • Semantic Scholar. Indonesian Journal of Multidisciplinary Research. (2021-06-14). [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. Synthetic applications of biologically important Mannich bases: An updated review. [Link]

  • The Organic Chemistry Tutor. The Mannich Reaction. (2020-03-26). [Link]

  • Shimadzu. Analysis of Amino Acids Contained in Alcohol. [Link]

  • ResearchGate. (PDF) Comparative Theoretical and Experimental 1 H-NMR Spectra for Propargyl Amines and their Amine Oxides. (2019-04-20). [Link]

  • University of Oxford. H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

  • Agilent. Amino-alcohols Analysis of amino-alcohols, C. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024-03-19). [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • PubMed. GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

  • E3S Web of Conferences. Research of the synthesis of new acetylene aminoalcohols. [Link]

  • ResearchGate. Research of the synthesis of new acetylene aminoalcohols. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025-01-01). [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 5-Dimethylamino-2-methyl-3-pentyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is paramount. 5-Dimethylamino-2-methyl-3-pentyn-2-ol, a propargyl amino alcohol, presents a unique combination of functional groups—a tertiary alcohol, an internal alkyne, and a tertiary amine—that make it a molecule of interest for synthetic chemists and drug development professionals. Its structural features suggest potential applications as a synthetic intermediate or as a pharmacologically active agent.

Our methodology is grounded in the core principles of spectroscopic analysis, ensuring that each interpretation is scientifically sound and provides actionable insights for researchers in the field.

Molecular Structure and Functional Groups

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. Below is a diagram of this compound, highlighting its key functional groups.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[1][2][3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2][3]

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

  • ¹³C NMR Acquisition:

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Technique: Proton-decoupled mode to simplify the spectrum to single lines for each unique carbon.

A. ¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their neighboring protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
-OH~1.5 - 3.0Singlet (broad)1HThe chemical shift of a hydroxyl proton is variable and concentration-dependent. It typically appears as a broad singlet due to hydrogen bonding and exchange.
-C(CH₃)₂~1.5Singlet6HThe two methyl groups attached to the tertiary carbon bearing the hydroxyl group are equivalent and appear as a single sharp peak. They are deshielded by the adjacent quaternary carbon and the alkyne.
-CH₂-N~3.3Singlet2HThe methylene protons are adjacent to the nitrogen atom and the alkyne, leading to a downfield shift. Due to the free rotation around the C-C single bond and the lack of adjacent protons, a singlet is expected.
-N(CH₃)₂~2.3Singlet6HThe two methyl groups on the nitrogen are equivalent and appear as a singlet. Their chemical shift is characteristic of N-methyl groups.
B. ¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
-C (CH₃)₂~65-75The quaternary carbon attached to the hydroxyl group is significantly deshielded by the electronegative oxygen atom.[1]
-C(C H₃)₂~30-35The carbons of the two equivalent methyl groups attached to the tertiary alcohol carbon.[1]
-C ≡C-~80-90The two sp-hybridized carbons of the internal alkyne will appear in this characteristic region. Due to the asymmetry of the molecule, two distinct signals are expected.
-C H₂-N~45-55The methylene carbon is deshielded by the adjacent nitrogen atom and the alkyne.
-N(C H₃)₂~40-50The carbons of the two equivalent methyl groups on the nitrogen atom.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.

Predicted IR Absorption Bands
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Functional Group
O-H stretch3600-3200Broad, StrongTertiary Alcohol
C-H stretch (sp³)2950-2850StrongMethyl and Methylene groups
C≡C stretch2260-2100Weak to MediumInternal Alkyne
C-N stretch1250-1020MediumTertiary Amine
C-O stretch1200-1100StrongTertiary Alcohol

The C≡C stretching frequency for an internal alkyne is often weak or absent if the molecule is symmetrical. However, due to the asymmetry in this compound, a weak to medium intensity band is expected.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common technique for volatile organic compounds.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is ideal for this analysis to ensure sample purity.

  • Data Acquisition: The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Fragmentation

The molecular weight of this compound (C₈H₁₅NO) is 141.21 g/mol . The molecular ion peak (M⁺) is expected at m/z = 141.

Key Fragmentation Pathways:

  • α-Cleavage: This is a common fragmentation pathway for amines and alcohols.

    • Cleavage adjacent to the nitrogen atom is highly favorable, leading to the formation of a stable iminium ion. The loss of a propyl group from the molecular ion would result in a fragment at m/z = 98 .

    • Another significant α-cleavage is the loss of a methyl group from the tertiary alcohol, resulting in a fragment at m/z = 126 .

  • Loss of Water: Alcohols can undergo dehydration, leading to a peak at M-18 , which would be at m/z = 123 .

  • McLafferty Rearrangement: While not the most prominent pathway for this structure, it's a possibility to consider in a detailed analysis.

M [C₈H₁₅NO]⁺˙ m/z = 141 frag1 [C₅H₁₀N]⁺ m/z = 98 M->frag1 - C₃H₅O frag2 [C₇H₁₂NO]⁺ m/z = 126 M->frag2 - CH₃ frag3 [C₈H₁₃N]⁺˙ m/z = 123 M->frag3 - H₂O

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Summary of Predicted MS Data
m/z Proposed Fragment Significance
141[C₈H₁₅NO]⁺˙Molecular Ion (M⁺)
126[M - CH₃]⁺Loss of a methyl group
123[M - H₂O]⁺˙Loss of water
98[C₅H₁₀N]⁺α-cleavage at the amine
58[C₃H₈N]⁺Iminium ion from cleavage of the C-C bond adjacent to the nitrogen

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. By leveraging established principles of NMR, IR, and MS, and drawing parallels with analogous structures, we have constructed a detailed and scientifically grounded interpretation of its expected spectral data. The provided protocols, data tables, and diagrams serve as a valuable resource for researchers in the synthesis, characterization, and application of this and structurally related compounds. The true utility of this guide lies not just in the predictive data but in the logical framework it presents for tackling the structural elucidation of novel molecules, a cornerstone of chemical and pharmaceutical research.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to 5-Dimethylamino-2-methyl-3-pentyn-2-ol: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Dimethylamino-2-methyl-3-pentyn-2-ol is a fascinating organic molecule that belongs to the class of aminoalkynols. This guide provides a comprehensive overview of its chemical identity, structure, synthesis, and potential applications, tailored for a scientific audience. The unique combination of a tertiary alcohol, an internal alkyne, and a tertiary amine functional group within a compact carbon skeleton makes this compound a valuable building block in organic synthesis and a subject of interest in medicinal chemistry.

IUPAC Nomenclature and Molecular Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 5-(dimethylamino)-2-methylpent-3-yn-2-ol . Let's dissect this name to understand the molecule's structure:

  • pent- : Indicates a five-carbon parent chain.

  • -3-yn- : Specifies the presence of a carbon-carbon triple bond (an alkyne) starting at the third carbon atom of the chain.

  • -2-ol : Denotes a hydroxyl (-OH) group, characteristic of an alcohol, located on the second carbon atom.

  • 2-methyl- : A methyl (-CH₃) group is attached to the second carbon atom.

  • 5-(dimethylamino)- : A dimethylamino [-N(CH₃)₂] group is bonded to the fifth carbon atom.

The chemical formula of the compound is C₈H₁₅NO, and it has a molecular weight of 141.21 g/mol .[1] The structure is characterized by a tertiary alcohol at one end and a tertiary amine at the other, separated by a rigid alkyne linker.

Below is a 2D representation of the molecular structure:

Caption: 2D Structure of this compound

Synthesis via the Mannich Reaction

The most prominent and efficient method for the synthesis of this compound is the Mannich reaction . This powerful three-component condensation reaction is a cornerstone of organic synthesis for the preparation of β-amino carbonyl compounds and their derivatives.[2][3] In this specific case, the reaction involves an alkyne with an acidic proton, formaldehyde, and a secondary amine.

The likely precursors for this synthesis are:

  • 2-Methyl-3-butyn-2-ol: This molecule provides the propargyl alcohol framework with the terminal alkyne necessary for the reaction.

  • Formaldehyde (CH₂O): This acts as the electrophile that connects the alkyne and the amine.

  • Dimethylamine ((CH₃)₂NH): This secondary amine provides the dimethylamino functional group.

Reaction Mechanism

The mechanism of the Mannich reaction in this context proceeds through the following key steps:

  • Formation of the Eschenmoser salt intermediate: Dimethylamine reacts with formaldehyde to form a highly electrophilic dimethylaminomethyl cation, often stabilized as an iminium salt (e.g., Eschenmoser's salt).

  • Deprotonation of the alkyne: The terminal alkyne of 2-methyl-3-butyn-2-ol is weakly acidic and can be deprotonated by a suitable base, or it can react directly in the presence of a catalyst.

  • Nucleophilic attack: The resulting acetylide anion (or the neutral alkyne) acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond between the alkyne and the aminomethyl group, yielding the final product, this compound.

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_product Product R1 2-Methyl-3-butyn-2-ol P1 This compound R1->P1 Nucleophilic Attack on Iminium Ion R2 Formaldehyde I1 Eschenmoser-like Iminium Ion R2->I1 Reaction with Dimethylamine R3 Dimethylamine R3->I1 I1->P1

Caption: Synthetic pathway for this compound via the Mannich reaction.

Proposed Experimental Protocol

Materials:

  • 2-Methyl-3-butyn-2-ol

  • Paraformaldehyde (as a source of formaldehyde)

  • Dimethylamine (as a solution in a suitable solvent or its hydrochloride salt)

  • A suitable solvent (e.g., dioxane, tetrahydrofuran, or a protic solvent like ethanol)

  • A catalyst, typically a copper(I) salt such as cuprous chloride (CuCl), which is often used to facilitate the reaction with terminal alkynes.

  • A mild base (if using the amine hydrochloride salt)

Procedure:

  • To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3-butyn-2-ol, paraformaldehyde, and the chosen solvent.

  • Add the copper(I) chloride catalyst to the mixture.

  • Slowly add the dimethylamine solution to the reaction mixture. If using dimethylamine hydrochloride, a stoichiometric amount of a base like triethylamine may be required.

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The workup procedure would typically involve filtering off the catalyst, removing the solvent under reduced pressure, and then performing an acid-base extraction to isolate the amine product.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Table 1: Summary of Reactants and Their Roles

ReactantRole
2-Methyl-3-butyn-2-olNucleophile (alkyne source)
FormaldehydeElectrophile (linker)
DimethylamineAmine source
Copper(I) ChlorideCatalyst

Physicochemical Properties and Spectroscopic Characterization

The physical form of this compound is typically a clear, colorless to yellow liquid.[4] While detailed, publicly available spectroscopic data for this specific compound is scarce, the expected characteristic signals in its NMR and IR spectra can be predicted based on its structure.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would show characteristic signals for the two methyl groups of the dimethylamino function, a singlet for the methylene group adjacent to the amine, and singlets for the two methyl groups at the other end of the molecule. The hydroxyl proton would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would exhibit distinct signals for the two carbons of the alkyne bond, the quaternary carbon bearing the hydroxyl and two methyl groups, the methylene carbon adjacent to the amine, and the methyl carbons.

  • IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the alcohol (a broad band around 3300-3400 cm⁻¹), C-H stretches of the alkyl groups (around 2850-2970 cm⁻¹), the C≡C triple bond stretch (a weak to medium band around 2200-2260 cm⁻¹), and C-N stretching vibrations.

Potential Applications in Research and Development

Aminoalkynols like this compound are versatile intermediates in organic synthesis and have been explored for various applications in medicinal chemistry and materials science.

Pharmaceutical and Agrochemical Synthesis

The presence of multiple functional groups allows for a wide range of chemical transformations. The alkyne can participate in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira couplings, and other metal-catalyzed transformations. The hydroxyl group can be oxidized, esterified, or replaced, while the tertiary amine can be quaternized or used to introduce other functionalities. These properties make it a valuable scaffold for the synthesis of more complex molecules with potential biological activity. Mannich bases, in general, are known to be precursors for the synthesis of various pharmaceuticals.

Precursors to Biologically Active Molecules

The structural motif of an amino alcohol is found in many biologically active compounds. While specific studies on this compound are limited, related aminoalkynes and their derivatives have been investigated for a range of pharmacological activities, including:

  • Anticancer properties: Some quinoxaline derivatives containing amino alcohol moieties have shown promising anticancer activity.

  • Analgesic and anti-inflammatory effects: The amino alcohol scaffold is present in some analgesic drugs.

  • Local anesthetic activity: Certain aminoketones, which can be derived from Mannich bases, have demonstrated local anesthetic properties.

Corrosion Inhibitors

The nitrogen and oxygen atoms in the molecule can act as centers for adsorption on metal surfaces, making compounds with similar structures effective corrosion inhibitors.

Research Chemical

Currently, this compound is commercially available and primarily used as a research chemical and a building block in synthetic organic chemistry.[5] Its utility lies in its ability to introduce a functionalized five-carbon chain into a target molecule.

Conclusion

This compound is a structurally interesting and synthetically valuable molecule. Its straightforward synthesis via the Mannich reaction makes it an accessible building block for further chemical exploration. While its specific applications are still an emerging area of research, the versatile nature of its functional groups suggests significant potential in the development of novel pharmaceuticals, agrochemicals, and functional materials. Further investigation into the reactivity and biological activity of this compound and its derivatives is warranted to fully unlock its potential.

References

  • Stenutz, R. This compound. Knovel.[Link]

  • AdiChemistry. Mannich Reaction | Mechanism | Explanation | Applications. [Link]

  • Wikipedia. Mannich reaction. [Link]

  • Stenutz, R. This compound. [Link]

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physical and chemical properties of propargylamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Propargylamines for Drug Discovery and Development

Introduction

Propargylamines are a fascinating and highly versatile class of organic compounds characterized by an amino group attached to a propargyl moiety (HC≡CCH₂-). This unique structural motif, combining a nucleophilic amine with a reactive terminal alkyne, makes them powerful building blocks in synthetic chemistry. Their significance, however, extends far beyond their synthetic utility. The propargylamine framework is a "privileged structure" in medicinal chemistry, most notably found in irreversible monoamine oxidase B (MAO-B) inhibitors like Selegiline and Rasagiline, which are cornerstone therapies for Parkinson's disease.[1][2]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the core physicochemical properties, synthesis, reactivity, and therapeutic applications of propargylamines. We will delve into the causality behind experimental choices, provide validated protocols, and explore the mechanisms that make these molecules indispensable in modern pharmacology.

Section 1: Core Physicochemical and Spectroscopic Properties

The parent compound, propargylamine (2-propyn-1-amine), is a colorless liquid that serves as the foundational structure for this class.[3] Its physical properties are dictated by the interplay between the polar amine group, capable of hydrogen bonding, and the nonpolar, rigid alkyne unit.

General Properties

Substitutions on the nitrogen atom or the terminal alkyne carbon significantly modulate the molecule's properties. For instance, increasing the alkyl chain length on the amine will generally increase the boiling point and decrease water solubility due to stronger van der Waals forces and increased hydrophobicity.

Table 1: Physicochemical Properties of Propargylamine (Parent Compound)

Property Value Source
Chemical Formula C₃H₅N [3]
Molar Mass 55.080 g/mol [3]
Appearance Colorless liquid [3]
Density 0.867 g/cm³ at 25 °C [3][4]
Boiling Point 83 °C (181 °F) [3]

| Refractive Index (n_D_) | 1.449 |[3] |

Spectroscopic Signature

Characterization of propargylamines is straightforward using standard spectroscopic techniques:

  • ¹H NMR: Expect a characteristic signal for the acetylenic proton (≡C-H) around δ 2.2-2.5 ppm (triplet). The methylene protons (-CH₂-) adjacent to the alkyne typically appear as a doublet around δ 3.4-3.6 ppm. Protons on the nitrogen (N-H) are often broad and their chemical shift is concentration-dependent.

  • ¹³C NMR: The sp-hybridized carbons of the alkyne are distinctive, with the terminal carbon (≡C-H) appearing around δ 70-75 ppm and the internal carbon (-C≡) at δ 80-85 ppm. The methylene carbon (-CH₂-) signal is found further upfield.

  • Infrared (IR) Spectroscopy: Look for a sharp, weak absorption band for the C≡C stretch around 2100-2150 cm⁻¹ and a strong, sharp band for the ≡C-H stretch around 3300 cm⁻¹. The N-H stretching of primary or secondary amines appears as one or two bands, respectively, in the 3300-3500 cm⁻¹ region.

Section 2: Synthesis of Propargylamines: Key Methodologies

The construction of the propargylamine skeleton is most efficiently achieved through multicomponent reactions, which offer high atom economy and molecular complexity from simple precursors.

A³ (Aldehyde-Alkyne-Amine) Coupling

The A³ coupling is the most prevalent and powerful method for synthesizing propargylamines.[1] This one-pot, three-component reaction involves an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal salt, with copper being the most common due to its low cost and high reactivity.[1][2]

Causality and Mechanism: The reaction proceeds through two key intermediates. First, the aldehyde and amine react to form a highly electrophilic iminium ion. Concurrently, the transition metal catalyst (e.g., Cu(I)) reacts with the terminal alkyne to form a metal acetylide. This nucleophilic acetylide then attacks the iminium ion to forge the crucial C-C bond, yielding the propargylamine product after workup. The choice of a copper catalyst is strategic; it is soft enough to readily coordinate with the alkyne but Lewis acidic enough to facilitate the reaction.

A3_Coupling_Mechanism cluster_reactants Reactants Aldehyde R1-CHO (Aldehyde) Iminium [R1-CH=NR2R3]+ (Iminium Ion) Aldehyde->Iminium Amine R2R3-NH (Amine) Amine->Iminium Alkyne R4-C≡C-H (Alkyne) Acetylide R4-C≡C-Cu (Copper Acetylide) Alkyne->Acetylide Catalyst Cu(I) Catalyst->Acetylide Product Propargylamine Iminium->Product Nucleophilic Attack Acetylide->Product

A³ Coupling: Formation of Iminium and Acetylide Intermediates.
KA² (Ketone-Alkyne-Amine) Coupling

A variation of the A³ coupling, the KA² reaction utilizes a ketone instead of an aldehyde.[1] This is a crucial distinction, as ketones are generally less reactive than aldehydes. Consequently, KA² couplings often require more forcing conditions, such as higher temperatures or more active catalysts.[1] The primary advantage of this method is its ability to generate propargylamines with a quaternary carbon center adjacent to the nitrogen, a structural feature of interest in complex molecule synthesis.[2]

Cross-Dehydrogenative Coupling (CDC)

CDC represents a more modern and sustainable approach, forming the C-C bond by coupling two C-H bonds (specifically, an N-C(sp³)-H and a C(sp)-H bond).[5] This method is highly atom-economical as it avoids the pre-functionalization of starting materials and often produces only water as a byproduct.[5] CDC reactions can be promoted through various catalytic systems, including homogeneous and heterogeneous transition metals, as well as photoredox catalysis.[5]

CDC_Concept Amine Amine (N-Csp³-H) Process Catalyst + Oxidant Amine->Process Alkyne Alkyne (Csp-H) Alkyne->Process Product Propargylamine (C-C Bond Formed) Process->Product Byproduct 2H⁺ + 2e⁻ (e.g., H₂O) Process->Byproduct

Conceptual Workflow of Cross-Dehydrogenative Coupling (CDC).

Section 3: Reactivity and Synthetic Applications

The dual functionality of propargylamines makes them exceptional intermediates for generating molecular diversity. They are precursors to a wide array of biologically relevant heterocyclic compounds.[1][2]

  • Reactions of the Alkyne: The terminal alkyne can undergo Sonogashira coupling to introduce aryl or vinyl groups, or participate in "click chemistry" (cycloadditions) to form triazoles.[3] Perhaps most importantly, it is a key component in cyclization and annulation reactions to build complex scaffolds like quinolines, pyrroles, oxazolidinones, and imidazoles.[1][2]

  • Reactions of the Amine: The amine nitrogen can be readily acylated, alkylated, or used as a nucleophile in various transformations.[3]

Synthetic_Hub PA Propargylamine Quinolines Quinolines PA->Quinolines Cyclization Pyrroles Pyrroles PA->Pyrroles Annulation Oxazoles Oxazoles PA->Oxazoles Intramolecular Coupling Imidazoles Imidazoles PA->Imidazoles Cyclization Triazoles 1,2,3-Triazoles (Click Chemistry) PA->Triazoles Sonogashira Sonogashira Products PA->Sonogashira

Propargylamine as a central scaffold for heterocyclic synthesis.

Section 4: Role in Drug Development: MAO-B Inhibition

The most prominent therapeutic application of propargylamines is in the treatment of neurodegenerative disorders, particularly Parkinson's disease.[5] Drugs like Selegiline and Rasagiline are potent, irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for degrading dopamine in the brain.

Mechanism of Irreversible Inhibition: The therapeutic action is a classic example of mechanism-based inactivation ("suicide inhibition"). The propargylamine moiety is the key pharmacophore.

  • Binding: The drug binds to the active site of the MAO-B enzyme.

  • Oxidation: The enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizes the propargylamine.

  • Rearrangement & Covalent Bonding: This oxidation generates a highly reactive allenic or acetylenic iminium ion intermediate. This electrophilic species is then attacked by a nucleophilic residue on the FAD cofactor (or a nearby cysteine residue in the enzyme), forming a stable, irreversible covalent bond.

  • Inactivation: The enzyme is now permanently inactivated, leading to an increase in dopamine levels in the brain, which helps alleviate the motor symptoms of Parkinson's disease.

Beyond simple MAO-B inhibition, many propargylamine-based drugs exhibit significant neuroprotective properties, protecting neurons from apoptotic cell death through mechanisms that are still under active investigation.[2][5]

MAO_Inhibition Start Propargylamine Drug + Active MAO-B (FAD) Oxidation Enzymatic Oxidation by FAD Start->Oxidation Intermediate Reactive Electrophilic Intermediate (Allenic/Acetylenic Species) Oxidation->Intermediate Attack Nucleophilic Attack by FAD Cofactor Intermediate->Attack End Irreversibly Inactivated Enzyme (Covalent Adduct) Attack->End

Mechanism of Irreversible MAO-B Inhibition by Propargylamines.

Section 5: Validated Experimental Protocols

Scientific integrity requires reproducible, self-validating protocols. The following methodologies are based on established literature procedures.

Protocol 1: Copper-Catalyzed A³ Synthesis of a Propargylamine

This protocol describes a general, solvent-free synthesis, which is environmentally benign and efficient.[1][2]

  • Objective: To synthesize N-(1,3-diphenylprop-2-yn-1-yl)piperidine from benzaldehyde, phenylacetylene, and piperidine.

  • Materials:

    • Benzaldehyde (1.0 mmol, 1 eq)

    • Piperidine (1.2 mmol, 1.2 eq)

    • Phenylacetylene (1.5 mmol, 1.5 eq)

    • Copper(I) Chloride (CuCl) (5 mol%)

    • Reaction vial with a magnetic stir bar

  • Methodology:

    • Setup: To a clean, dry reaction vial, add copper(I) chloride (5 mol%).

    • Reagent Addition: Sequentially add benzaldehyde (1.0 mmol), piperidine (1.2 mmol), and phenylacetylene (1.5 mmol) to the vial. The use of excess amine and alkyne helps drive the reaction to completion.

    • Reaction: Seal the vial and place it in a preheated oil bath at 80-100 °C. Stir the mixture vigorously. The reaction is typically complete within 2-6 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The product should be more nonpolar than the starting aldehyde.

    • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride to remove the copper catalyst. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure propargylamine.

Protocol 2: Purification via Solid-Phase Extraction (SPE)

For library synthesis or rapid purification, SPE is superior to traditional chromatography.[6] This protocol is designed to isolate the basic propargylamine product from neutral or acidic starting materials and byproducts.

  • Objective: To purify a basic propargylamine from a crude reaction mixture.

  • Materials:

    • Crude reaction mixture dissolved in a minimal amount of a suitable solvent (e.g., Dichloromethane or Methanol).

    • Strong Cation Exchange (SCX) SPE cartridge (e.g., silica-supported ethylbenzenesulfonic acid).[6]

    • Loading Solvent: Methanol or Dichloromethane.

    • Wash Solvent: Methanol.

    • Elution Solvent: 2M Ammonia in Methanol.

    • SPE vacuum manifold.

  • Methodology:

    • Cartridge Conditioning: Condition the SCX cartridge by passing 2-3 column volumes of methanol through it. Do not allow the cartridge to run dry.

    • Loading: Dissolve the crude reaction mixture in the loading solvent and apply it slowly to the top of the conditioned SCX cartridge. The basic propargylamine will be retained on the solid support via an acid-base interaction, while neutral compounds (like excess alkyne or aldehyde) will pass through.

    • Washing: Wash the cartridge with 3-5 column volumes of the wash solvent (methanol) to remove any remaining non-basic impurities.

    • Elution: Elute the desired propargylamine by passing 2-3 column volumes of the elution solvent (2M ammonia in methanol) through the cartridge. The strong base (ammonia) deprotonates the bound product, releasing it from the solid support.

    • Concentration: Collect the eluent and concentrate it under reduced pressure to obtain the purified propargylamine.

SPE_Workflow Condition 1. Condition SCX Cartridge (Methanol) Load 2. Load Crude Mixture (Basic product binds, neutral impurities pass) Condition->Load Wash 3. Wash Cartridge (Methanol removes remaining impurities) Load->Wash Elute 4. Elute Product (2M NH₃ in Methanol) Wash->Elute Collect 5. Collect & Concentrate (Pure Propargylamine) Elute->Collect

Workflow for Purification of Propargylamines using SPE.

Conclusion

Propargylamines stand at a critical intersection of synthetic chemistry and pharmacology. Their physicochemical properties, governed by the unique alkyne-amine structure, render them highly reactive and versatile. Efficient and sustainable synthetic methods, particularly multicomponent reactions like the A³ coupling, have made a vast chemical space accessible to researchers. This accessibility has been fully leveraged in drug development, where the propargylamine scaffold has proven to be a master key for designing potent, mechanism-based enzyme inhibitors. As our understanding of their neuroprotective and other biological activities grows, the importance of propargylamines in the quest for new therapeutics is set to expand even further.

References

  • Manujyothi, R., Aneeja, T., & Anilkumar, G. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11, 19433-19449. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Available at: [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Available at: [Link]

  • SciSpace. (2019). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Propargylamine. Available at: [Link]

  • ResearchGate. (2021). Solvent-free synthesis of propargylamines: an overview. Available at: [Link]

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An In-Depth Technical Guide to the Reactivity of the Ethynyl Group in Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethynyl amino alcohols are a class of organic compounds characterized by the presence of three key functional groups: a terminal alkyne (ethynyl group), an amino group, and a hydroxyl group. This unique trifecta of reactivity makes them exceptionally versatile building blocks in modern organic synthesis, with profound applications in medicinal chemistry, materials science, and drug development. The interplay between these functional groups governs the chemoselectivity of their transformations, allowing for the construction of complex molecular architectures. This guide provides a comprehensive exploration of the reactivity of the ethynyl group within these molecules, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for key transformations.

Introduction: The Unique Chemical Personality of Ethynyl Amino Alcohols

The reactivity of ethynyl amino alcohols is a fascinating interplay of the distinct electronic properties of its constituent functional groups. The ethynyl group, with its two π-bonds and sp-hybridized carbons, is electron-rich and possesses a weakly acidic terminal proton. The lone pairs of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group introduce nucleophilic centers into the molecule.

The proximity of these groups to the alkyne moiety can lead to a variety of outcomes:

  • Modulation of Alkyne Reactivity: The electron-donating nature of the amino and hydroxyl groups can influence the electron density of the alkyne, affecting its susceptibility to electrophilic or nucleophilic attack.

  • Intramolecular Reactions: The amino and hydroxyl groups can act as internal nucleophiles, leading to cyclization reactions and the formation of various heterocyclic scaffolds.

  • Directing Effects in Metal Catalysis: These groups can coordinate to metal catalysts, influencing the regioselectivity and stereoselectivity of transformations at the alkyne.

This guide will systematically explore these reactivity patterns, providing both the theoretical underpinnings and practical methodologies for harnessing the synthetic potential of ethynyl amino alcohols.

Synthesis of Ethynyl Amino Alcohols: The A³ Coupling Reaction

A cornerstone for the synthesis of propargylamines, a prominent subclass of ethynyl amino alcohols, is the multicomponent A³ (Aldehyde-Alkyne-Amine) coupling reaction.[1] This one-pot reaction offers high atom economy and operational simplicity, making it a preferred method for generating these valuable scaffolds.[1]

The generally accepted mechanism involves the in situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne and a metal catalyst.

Causality in Experimental Design for A³ Coupling

The choice of catalyst is paramount for the success of the A³ coupling. While various metals such as gold, silver, and zinc have been employed, copper salts are frequently used due to their efficiency and lower cost.[2] The Lewis acidity of the metal catalyst is crucial for activating the C-H bond of the alkyne, facilitating the formation of the key metal acetylide intermediate.[2][3] Solvent selection also plays a significant role, with polar aprotic solvents like acetonitrile or even solvent-free conditions often providing excellent yields.[4]

Comparative Data for A³ Coupling Catalysts
CatalystLoading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference(s)
Cu(OTf)₂5Neat80295[2]
Zn(OTf)₂5Neat80392[2]
AuBr₃4Neat601290[5]
Ag-nanoparticles0.02 gNeat80294[6]
CuCl₂/HM0.013Neat110192[5]

This table presents a selection of catalysts and conditions for the A³ coupling of phenylacetylene, piperidine, and benzaldehyde. Yields are for the corresponding propargylamine product. HM = hydromagnesite.

Experimental Protocol: Copper-Catalyzed A³ Coupling

This protocol describes a general procedure for the synthesis of a propargylamine using a copper catalyst.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Toluene (5 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol), amine (1.1 mmol), and toluene (5 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the terminal alkyne (1.2 mmol) followed by CuI (0.05 mmol).

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure of the propargylamine product.

Key Reactivities of the Ethynyl Group

The ethynyl group in amino alcohols is a hub of chemical reactivity, participating in a wide array of transformations. This section will delve into the most significant reaction classes.

Cycloaddition Reactions: The Power of "Click Chemistry"

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a quintessential "click" reaction, renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance.[7] This [3+2] cycloaddition reaction between a terminal alkyne and an azide forms a stable 1,4-disubstituted 1,2,3-triazole ring. This linkage is a highly sought-after motif in drug discovery due to its ability to mimic a trans-peptide bond.[8]

3.1.1. Mechanism of CuAAC

The catalytic cycle of CuAAC is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. The exact mechanism is complex and can involve mono- or polynuclear copper species.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants CuI Cu(I) Catalyst Cu_acetylide Copper(I) Acetylide CuI->Cu_acetylide + R-C≡CH - H⁺ Cu_triazolide Copper(I) Triazolide Cu_acetylide->Cu_triazolide + R'-N₃ Product 1,2,3-Triazole Product Cu_triazolide->Product + H⁺ Product->CuI - Catalyst Regeneration Alkyne Ethynyl Amino Alcohol Alkyne->Cu_acetylide Azide Azide Azide->Cu_triazolide caption Figure 1. Simplified catalytic cycle for the CuAAC reaction.

Caption: Figure 1. Simplified catalytic cycle for the CuAAC reaction.

3.1.2. Experimental Protocol: CuAAC of an Ethynyl Amino Alcohol

This protocol provides a reliable procedure for the CuAAC reaction, suitable for bioconjugation applications.[9][10]

Materials:

  • Ethynyl amino alcohol (1.0 equiv)

  • Azide compound (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)

  • Sodium ascorbate (0.2 equiv)

  • Solvent: A mixture of water and a miscible organic solvent (e.g., t-butanol, DMSO)

Procedure:

  • In a vial, dissolve the ethynyl amino alcohol (1.0 equiv) and the azide compound (1.0 equiv) in the chosen solvent system (e.g., H₂O/t-BuOH 1:1).

  • In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 100 mM).

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • To the solution of the alkyne and azide, add the CuSO₄ solution followed by the sodium ascorbate solution. The reaction mixture will often turn a yellow-green color.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, the product can be isolated by various methods depending on its properties, including precipitation, extraction, or chromatography.

Causality and Self-Validation: The use of sodium ascorbate is critical as it reduces the Cu(II) species to the catalytically active Cu(I) state in situ.[10] The reaction's success is readily confirmed by the disappearance of the starting materials and the appearance of the triazole product, which has a distinct NMR and mass spectrum.

Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of complex molecules containing arylethynyl moieties.

3.2.1. Mechanistic Considerations

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle facilitates the oxidative addition of the halide and reductive elimination of the product, while the copper cycle is responsible for generating the reactive copper acetylide.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add R-Pd(II)-X(L₂) Pd0->Pd_add Oxidative Addition (R-X) Pd_trans R-Pd(II)-C≡CR'(L₂) Pd_add->Pd_trans Transmetalation (from Cu cycle) Cu_alkyne Cu(I)-C≡CR' Pd_trans->Pd0 Reductive Elimination (R-C≡CR') CuX Cu(I)X CuX->Cu_alkyne + R'C≡CH - HX Cu_alkyne->Pd_trans Cu-Acetylide Transfer Cu_alkyne->CuX Transmetalation (to Pd cycle) caption Figure 2. Catalytic cycles of the Sonogashira coupling reaction.

Caption: Figure 2. Catalytic cycles of the Sonogashira coupling reaction.

Metal-Catalyzed Cyclizations and Isomerizations

The ethynyl group in amino alcohols is a versatile precursor for the synthesis of various nitrogen-containing heterocycles through metal-catalyzed cyclization reactions. Palladium catalysts are particularly effective in promoting these transformations.[11]

For instance, propargylamines can undergo palladium-catalyzed cyclization to generate functionalized quinolines.[12] The mechanism is proposed to involve the coordination of the palladium catalyst to the alkyne, which enhances its electrophilicity and facilitates an intramolecular nucleophilic attack by the N-substituted aromatic ring.[12]

Furthermore, under basic conditions, propargylamines can isomerize to form 1-azadienes, which can then participate in further reactions such as [4+2] cycloadditions.[12]

The Pivotal Role of the Amino and Hydroxyl Groups in Intramolecular Reactions

The presence of nucleophilic amino and hydroxyl groups in close proximity to the ethynyl moiety opens up a rich landscape of intramolecular reactions, providing efficient pathways to various heterocyclic systems. These reactions are often catalyzed by transition metals, particularly gold and palladium, which act as potent π-acids to activate the alkyne towards nucleophilic attack.

Gold-Catalyzed Intramolecular Cyclization

Cationic gold(I) complexes are exceptionally effective in catalyzing the intramolecular cyclization of amino- and hydroxy-alkynes. For 1-amino-3-alkyn-2-ols, this reaction provides a direct route to substituted pyrroles.[11] Similarly, 3-alkyne-1,2-diols can be cyclized to furans.[11]

The reaction proceeds through the coordination of the gold(I) catalyst to the alkyne, which renders it highly electrophilic. Subsequent intramolecular attack by the amino or hydroxyl group leads to the formation of the heterocyclic ring.

Gold_Cyclization Start 1-Amino-3-alkyn-2-ol Au_complex [Au(I)]-Alkyne Complex Start->Au_complex + [Au(I)] Catalyst Cyclized_intermediate Vinyl-Gold Intermediate Au_complex->Cyclized_intermediate Intramolecular Nucleophilic Attack (5-exo-dig) Product Substituted Pyrrole Cyclized_intermediate->Product Protodemetalation caption Figure 3. Gold-catalyzed intramolecular cyclization to form a pyrrole.

Caption: Figure 3. Gold-catalyzed intramolecular cyclization to form a pyrrole.

Formation of Oxazolidinones and Morpholines

The reaction of propargylic amines with carbon dioxide, often catalyzed by silver or copper complexes, leads to the formation of oxazolidinone derivatives.[7] This transformation is significant as the oxazolidinone ring is a key structural feature in several important classes of antibiotics. The mechanism involves the intramolecular cyclization of an in situ formed carbamate intermediate.[13]

Additionally, ethynyl amino alcohols can serve as precursors for the synthesis of morpholines, another important heterocyclic scaffold in medicinal chemistry. Tandem hydroamination and transfer hydrogenation reactions of aminoalkyne substrates can efficiently produce substituted morpholines.[14]

Conclusion and Future Outlook

The ethynyl group in amino alcohols exhibits a rich and diverse reactivity profile, making these compounds invaluable assets in synthetic chemistry. The ability to selectively engage the alkyne in cycloadditions, cross-coupling reactions, and intramolecular cyclizations, often with a high degree of control, underscores their importance. The interplay between the ethynyl, amino, and hydroxyl groups provides a platform for the development of novel synthetic methodologies and the construction of complex, biologically active molecules.

Future research in this area will likely focus on the development of new catalytic systems with enhanced selectivity and efficiency, particularly for enantioselective transformations. Furthermore, the application of these versatile building blocks in diversity-oriented synthesis and the development of novel therapeutic agents and functional materials will continue to be a fruitful area of investigation.

References

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. Request PDF. Available from: [Link]

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC. Available from: [Link]

  • A comparative study on atomically precise Au nanoclusters as catalysts for the aldehyde–alkyne–amine (A3) coupling reaction. RSC Publishing. Available from: [Link]

  • Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. Available from: [Link]

  • Solvent-free synthesis of propargylamines: an overview. RSC Publishing. Available from: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. Available from: [Link]

  • Theoretical Studies on Cycloaddition Reactions. ResearchGate. Available from: [Link]

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An In-depth Technical Guide to the Discovery and History of Substituted Pentynol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pentynol derivatives represent a fascinating and historically significant class of acetylenic alcohols. From their early exploration as sedative-hypnotics to their contemporary applications as versatile synthetic intermediates, these compounds have played a pivotal role in the advancement of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, and evolution of substituted pentynol derivatives. It delves into the foundational synthetic methodologies, including the Favorskii reaction and Reppe chemistry, and presents a detailed case study on the archetypal derivative, methylpentynol. Furthermore, this guide elucidates the primary mechanism of action for their sedative effects through the modulation of GABA-A receptors and explores their broader applications. Detailed experimental protocols, quantitative data, and visual diagrams are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this important class of molecules.

Introduction: The Dawn of Acetylenic Alcohols

The journey into the world of substituted pentynol derivatives is intrinsically linked to the broader history of alcohols and the advent of acetylene chemistry. While the distillation of ethanol has been known for centuries, the deliberate synthesis of more complex alcohols is a hallmark of modern organic chemistry.[1] The introduction of the carbon-carbon triple bond, a feature of acetylenic compounds, opened up a new frontier in chemical synthesis, allowing for the construction of intricate molecular architectures.

The initial impetus for the exploration of substituted pentynol derivatives arose from the quest for new therapeutic agents, particularly those with effects on the central nervous system (CNS). The structural similarity of these compounds to known sedatives and hypnotics, coupled with the unique electronic and steric properties conferred by the alkyne group, made them attractive targets for medicinal chemists in the early 20th century. This guide will trace the historical trajectory of these compounds, from their initial synthesis to their diverse modern-day applications.

Foundational Synthetic Methodologies

The synthesis of substituted pentynol derivatives, particularly tertiary acetylenic alcohols, has been dominated by two cornerstone reactions: the Favorskii reaction and Reppe chemistry. These methods provided the initial access to this class of compounds and continue to be relevant in contemporary organic synthesis.

The Favorskii Reaction: A Base-Catalyzed Approach

Discovered in the early 1900s by the Russian chemist Alexei Yevgrafovich Favorskii, this reaction involves the addition of a terminal alkyne to a carbonyl group under basic conditions.[2] The reaction proceeds via the in situ formation of a metal acetylide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a propargyl alcohol.[3]

The general scheme for the Favorskii reaction in the synthesis of a substituted pentynol derivative is as follows:

Favorskii_Reaction ketone Substituted Ketone (e.g., 2-Butanone) acetylide Metal Acetylide Intermediate ketone->acetylide Nucleophilic Attack acetylene Acetylene base Base (e.g., KOH, NaNH2) acetylene->base Deprotonation base->acetylide pentynol Substituted Pentynol Derivative acetylide->pentynol Workup Reppe_Synthesis ketone Ketone catalyst Metal Acetylide Catalyst (e.g., Copper(I) Acetylide) ketone->catalyst acetylene Acetylene acetylene->catalyst product Substituted Pentynol catalyst->product High Pressure High Temperature

Caption: Conceptual overview of the Reppe synthesis of acetylenic alcohols.

While highly efficient for industrial production, the handling of acetylene under high pressure requires specialized equipment and safety precautions due to its explosive nature. [4]

A Case Study: 3-Methyl-1-pentyn-3-ol (Methylpentynol)

Methylpentynol stands as the most well-documented substituted pentynol derivative, with a rich history that exemplifies the trajectory of many early synthetic drugs.

Discovery and Historical Medical Use

Methylpentynol was first synthesized in 1913 by scientists at Bayer. [5]Shortly thereafter, it was introduced as a sedative and hypnotic for the treatment of insomnia under trade names such as Dormison and Oblivon. [6]Its use peaked in the mid-20th century as a mild sedative for anxiety and insomnia. [6]However, due to its narrow therapeutic index and the development of safer alternatives like benzodiazepines, its medical use has largely been discontinued. [6]

Synthesis and Physicochemical Properties

The primary industrial synthesis of methylpentynol is the ethynylation of 2-butanone (MEK) with acetylene. [1]Various catalytic systems have been employed to optimize this process, including solid potassium hydroxide, a liquid ammonia-potassium hydroxide system, and potassium alkoxides. [1] Table 1: Physicochemical Properties of 3-Methyl-1-pentyn-3-ol

PropertyValueReference
Molecular FormulaC₆H₁₀O[6]
Molar Mass98.14 g/mol [6]
AppearanceColorless to slightly yellow liquid[6]
OdorAcrid[6]
Boiling Point121-122 °C[7]
Melting Point-30.6 °C[7]
Solubility in Water12.8 g/100 mL at 25 °C[6]
Density0.869 g/cm³[7]
Spectroscopic Characterization

The structure of 3-methyl-1-pentyn-3-ol can be confirmed by various spectroscopic methods.

Table 2: Key Spectroscopic Data for 3-Methyl-1-pentyn-3-ol

Spectroscopic TechniqueKey Features
¹H NMR δ ~1.0 (t, 3H, -CH₃), ~1.5 (q, 2H, -CH₂-), ~1.4 (s, 3H, -C(OH)CH₃), ~2.4 (s, 1H, -C≡CH), ~2.5 (s, 1H, -OH)
¹³C NMR δ ~8.5 (-CH₃), ~36.5 (-CH₂-), ~29.0 (-C(OH)CH₃), ~72.0 (-C(OH)-), ~87.0 (-C≡CH), ~71.0 (-C≡CH)
IR (Infrared) ~3300 cm⁻¹ (broad, O-H stretch), ~3300 cm⁻¹ (sharp, C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch), ~2970 cm⁻¹ (C-H stretch)
Mass Spectrometry (MS) m/z = 83 (M-CH₃), 69, 55

Mechanism of Action: Modulation of GABA-A Receptors

The sedative and hypnotic effects of many substituted pentynol derivatives, including methylpentynol, are primarily attributed to their interaction with the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. [8]The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability. [6] Alcohols and other sedative-hypnotics act as positive allosteric modulators of the GABA-A receptor. [5][9]They bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride ion flux and a more pronounced inhibitory effect. [5][9]This enhanced inhibition in various brain regions is responsible for the sedative, anxiolytic, and hypnotic properties of these compounds. [8]

GABA_A_Receptor_Modulation cluster_neuron Postsynaptic Neuron cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor Cl⁻ Channel Cl_in Cl⁻ Influx GABA_A:f1->Cl_in Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization GABA GABA GABA->GABA_A:f0 Binds Pentynol Substituted Pentynol Derivative Pentynol->GABA_A:f0 Positive Allosteric Modulation

Caption: Mechanism of GABA-A receptor modulation by substituted pentynol derivatives.

Broader Applications of Substituted Pentynol Derivatives

While the historical focus has been on their medicinal properties, substituted pentynol derivatives are versatile building blocks in organic synthesis and have found applications in various other fields.

  • Organic Synthesis: The propargyl alcohol moiety is a valuable functional group that can be further elaborated into a wide range of other structures. The alkyne can participate in click chemistry, Sonogashira couplings, and other metal-catalyzed reactions, while the hydroxyl group can be oxidized, reduced, or converted to other functional groups. [10]

  • Corrosion Inhibitors: Certain propargyl alcohol derivatives have been shown to be effective corrosion inhibitors for metals in acidic environments, finding use in the oil and gas industry. [11]

  • Fragrance Industry: Some pentynol derivatives contribute to the scent profiles of various fragrances.

  • Materials Science: The rigid, linear nature of the alkyne unit makes substituted pentynols interesting monomers for the synthesis of specialty polymers and materials with unique optical and electronic properties.

Conclusion

The discovery and development of substituted pentynol derivatives offer a compelling narrative of chemical innovation driven by the pursuit of new therapeutic agents. From the pioneering work of Favorskii and Reppe, which provided the foundational synthetic routes, to the rise and fall of methylpentynol as a pharmaceutical, this class of compounds has left an indelible mark on organic and medicinal chemistry. While their use as sedatives has waned, their utility as versatile synthetic intermediates ensures their continued relevance in modern chemical research. The principles of their synthesis and an understanding of their mechanism of action continue to inform the design and development of new molecules with a wide range of potential applications.

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Methodological & Application

Application Notes and Protocols: The Strategic Use of 5-Dimethylamino-2-methyl-3-pentyn-2-ol in A3 Coupling Reactions for Complex Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The three-component coupling of an aldehyde, an alkyne, and an amine, known as the A3 coupling reaction, stands as a cornerstone of modern synthetic chemistry for the efficient, atom-economical construction of propargylamines.[1][2] These products are valuable intermediates in the synthesis of a wide array of nitrogen-containing compounds, including many biologically active molecules and pharmaceuticals.[1] This document provides an in-depth technical guide on the application of a unique functionalized alkyne, 5-Dimethylamino-2-methyl-3-pentyn-2-ol , in A3 coupling reactions. We will explore the mechanistic nuances imparted by the substrate's unique bifunctionality, present detailed experimental protocols, and discuss the potential for this building block in the synthesis of complex nitrogen heterocycles.

Introduction: Beyond a Simple Alkyne

The A3 coupling reaction is a powerful tool for forging C-C and C-N bonds in a single, one-pot operation.[1][2] The reaction is typically catalyzed by transition metals such as copper, gold, or silver, which activate the terminal alkyne for nucleophilic attack on an in situ-formed iminium ion.[2]

This compound is a particularly intriguing substrate for this transformation. It possesses two key functional groups that can profoundly influence the course of the reaction:

  • A Tertiary Hydroxyl Group: The 2-hydroxy-2-propyl moiety is known to play a significant role in asymmetric A3 coupling reactions. The hydroxyl oxygen can coordinate to the metal catalyst, influencing the stereochemical outcome of the reaction and enhancing enantioselectivity.[1]

  • A Tertiary Amino Group: The dimethylamino group introduces the possibility of this substrate acting as an internal base or ligand. This could potentially modulate the catalyst's activity or even facilitate a catalyst-free reaction under certain conditions. Furthermore, the presence of this nitrogen atom opens up possibilities for subsequent intramolecular cyclization reactions to form complex heterocyclic structures.

This guide will delve into how these functional groups can be strategically leveraged in A3 coupling reactions.

Mechanistic Considerations

The generally accepted mechanism for a metal-catalyzed A3 coupling reaction involves several key steps.[1] The unique structure of this compound introduces interesting possibilities within this catalytic cycle.

Standard Catalytic Cycle

A typical copper-catalyzed A3 coupling cycle proceeds as follows:

  • Alkyne Activation: The copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide species. This increases the nucleophilicity of the alkyne.

  • Iminium Ion Formation: The aldehyde and amine react to form an iminium ion.

  • Nucleophilic Attack: The copper acetylide attacks the electrophilic carbon of the iminium ion, forming the propargylamine product.

  • Catalyst Regeneration: The catalyst is regenerated, allowing the cycle to continue.

The Influence of this compound

The functional groups of this compound can influence the standard mechanism in several ways:

  • Internal Base/Ligand: The dimethylamino group can act as an internal base to facilitate the deprotonation of the alkyne, potentially reducing the need for an external base. It could also coordinate to the metal center, affecting the catalyst's reactivity and selectivity.

  • Chelation Control: Both the hydroxyl and amino groups can potentially chelate to the metal catalyst. This bidentate coordination could create a more rigid transition state, leading to higher stereoselectivity in asymmetric variants of the reaction.

  • Potential for Catalyst-Free Reactions: While less common, some A3 couplings can proceed without a metal catalyst, particularly with highly activated substrates. The internal amino group in this compound might be basic enough to promote the reaction under thermal conditions, although this would likely require more forcing conditions.

Below is a diagram illustrating the proposed catalytic cycle for an A3 coupling reaction utilizing this compound.

A3_Coupling_Mechanism cluster_0 Catalytic Cycle A Aldehyde (R1CHO) + Amine (R2R3NH) B Iminium Ion [R1CH=NR2R3]+ A->B Formation F Propargylamine Product B->F Nucleophilic Attack C This compound E Copper Acetylide Intermediate C->E Activation D Copper(I) Catalyst (e.g., CuI) D->E E->F G Catalyst Regeneration F->G G->D Recycle

Caption: Proposed catalytic cycle for the A3 coupling reaction.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions, including catalyst, solvent, and temperature, may be necessary for specific substrate combinations.

General Protocol for Copper-Catalyzed A3 Coupling

This protocol is based on established procedures for copper-catalyzed A3 coupling reactions.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • This compound (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Toluene (5 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), amine (1.1 mmol), this compound (1.2 mmol), and copper(I) iodide (0.05 mmol).

  • Add toluene (5 mL) to the flask.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Gold-Catalyzed A3 Coupling in Water

Gold catalysts can offer different reactivity and are often effective in aqueous media, aligning with green chemistry principles.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • This compound (1.2 mmol)

  • Gold(III) chloride (AuCl₃) (0.03 mmol, 3 mol%)

  • Water (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.1 mmol), this compound (1.2 mmol), and water (5 mL).

  • Add gold(III) chloride (0.03 mmol) to the mixture.

  • Stir the reaction vigorously at 80 °C.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes typical reaction parameters and expected outcomes. These are representative and may require optimization for specific substrates.

ParameterVariationExpected OutcomeRationale
Catalyst CuI, CuBr, AuCl₃, AgIHigh yields are often observed with copper and gold catalysts.[2]The choice of metal can influence reaction rate and functional group tolerance.
Solvent Toluene, Dioxane, Water, Solvent-freeToluene is a common solvent. Water can be an effective "green" alternative with certain catalysts.[2]Solvent polarity can affect the solubility of reactants and the reaction rate.
Temperature Room Temp. to 100 °CHigher temperatures generally increase the reaction rate.The optimal temperature will depend on the reactivity of the specific substrates.
Base External (e.g., Et₃N) or InternalThe internal dimethylamino group may be sufficient, but an external base can be added to facilitate alkyne deprotonation.A base is often required to generate the metal acetylide.

Experimental Workflow Visualization

The following diagram outlines the general workflow for performing and analyzing an A3 coupling reaction.

A3_Workflow cluster_1 Experimental Workflow Prep Reactant & Catalyst Preparation Setup Reaction Setup (Inert Atmosphere) Prep->Setup Reaction A3 Coupling Reaction (Heating & Stirring) Setup->Reaction Monitor TLC Monitoring Reaction->Monitor Periodic Sampling Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Analyze Product Characterization (NMR, MS) Purify->Analyze

Caption: General experimental workflow for A3 coupling reactions.

Applications in Complex Molecule Synthesis

The propargylamine products derived from this compound are versatile intermediates for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. The presence of both a hydroxyl and an amino group in the starting alkyne provides multiple handles for subsequent transformations. For instance, intramolecular cyclization reactions can be envisioned to construct piperidine, pyrrolidine, or other heterocyclic ring systems.

Conclusion

This compound is a highly functionalized and promising substrate for A3 coupling reactions. Its unique bifunctional nature, possessing both a hydroxyl and a tertiary amino group, offers intriguing possibilities for controlling reaction outcomes and for the subsequent synthesis of complex nitrogen-containing molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling them to harness the full potential of this versatile building block. Further exploration into the asymmetric applications and the synthesis of novel heterocyclic scaffolds using this substrate is highly encouraged.

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Application Notes and Protocols: 5-Dimethylamino-2-methyl-3-pentyn-2-ol as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 5-dimethylamino-2-methyl-3-pentyn-2-ol (CAS: 25400-83-3) as a strategic precursor in the synthesis of valuable heterocyclic scaffolds.[1][2][3][4] We will explore the molecule's inherent reactivity and provide field-proven protocols for its conversion into key heterocyclic systems, including oxazoles and pyrroles.

The unique structure of this compound, an aminopropargyl alcohol, offers a convergence of functional groups—a tertiary alcohol, an internal alkyne, and a dimethylamino group—making it a highly versatile building block.[5][6] The alkyne moiety serves as a linchpin for cyclization reactions, readily activated by transition metals or Brønsted/Lewis acids, while the amino and hydroxyl groups can act as internal nucleophiles or be displaced, guiding the formation of diverse ring systems.[5][7]

Precursor Profile and Synthesis

This compound is a readily accessible propargylic alcohol derivative.[8] Its utility stems from the predictable reactivity of its functional groups, which can be selectively engaged to construct complex molecular architectures.

Table 1: Physicochemical Properties of the Precursor

PropertyValue
IUPAC Name 5-(Dimethylamino)-2-methylpent-3-yn-2-ol
CAS Number 25400-83-3
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol [1]
Appearance Colorless to yellow liquid[2]
Refractive Index ~1.456[4]
General Synthesis of the Precursor

The synthesis of aminopropargyl alcohols like the title compound is typically achieved through the alkynylation of a ketone. A common and efficient method is the addition of a lithium acetylide, generated in situ, to acetone. The requisite dimethylaminopropyne can be prepared from propargyl bromide and dimethylamine.

G cluster_0 Step 1: Synthesis of 1-(Dimethylamino)propyne cluster_1 Step 2: Alkynylation PropargylBr Propargyl Bromide Product1 1-(Dimethylamino)propyne PropargylBr->Product1   Dimethylamine Dimethylamine (aq.) Dimethylamine->Product1 Product1_ref 1-(Dimethylamino)propyne nBuLi n-BuLi, THF, -78°C Product1_ref->nBuLi Deprotonation Acetone Acetone nBuLi->Acetone Nucleophilic Addition FinalProduct This compound Acetone->FinalProduct Aqueous Workup

Fig. 1: General synthetic workflow for the precursor.

Application in Oxazole Synthesis

The synthesis of substituted oxazoles is a cornerstone of medicinal chemistry. Propargyl alcohols are excellent precursors for this transformation, typically reacting with amides in the presence of an acid catalyst.[9][10][11] The reaction proceeds via a tandem propargylation/cycloisomerization pathway. The catalyst plays a dual role: first as a Lewis acid to facilitate the substitution of the hydroxyl group, and then as a π-acid to activate the alkyne for the intramolecular cyclization by the amide oxygen.[9][12][13]

Reaction Mechanism
  • Activation & Propargylation: The Brønsted or Lewis acid catalyst (e.g., PTSA, Zn(OTf)₂) protonates or coordinates to the tertiary alcohol, converting it into a good leaving group (H₂O). The amide nitrogen then attacks the propargylic position, displacing water and forming an N-propargyl amide intermediate.

  • Alkyne Activation & Cyclization: The catalyst activates the alkyne bond, making it susceptible to nucleophilic attack. The carbonyl oxygen of the amide attacks the activated alkyne in a 5-exo-dig cyclization.

  • Rearomatization: A final proton transfer or tautomerization step yields the stable aromatic oxazole ring.

G Start Precursor + R-CONH₂ Activated Activated Alcohol (with H⁺ or Lewis Acid) Start->Activated Catalyst N_Propargyl N-Propargyl Amide Intermediate Activated->N_Propargyl Nucleophilic Substitution Alkyne_Activated π-Activated Alkyne N_Propargyl->Alkyne_Activated Catalyst Activation Cyclized 5-exo-dig Cyclized Intermediate Alkyne_Activated->Cyclized Intramolecular Attack Product Substituted Oxazole Cyclized->Product Rearomatization

Fig. 2: Mechanism for acid-catalyzed oxazole synthesis.
Protocol: PTSA-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

This protocol describes a one-pot synthesis of an oxazole derivative using p-toluenesulfonic acid (PTSA) as an efficient bifunctional catalyst.[10][11]

Materials:

  • This compound

  • Benzamide (or other primary amide)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene, anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Add the primary amide (e.g., benzamide, 1.2 mmol, 1.2 equiv) and PTSA (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure oxazole product.

Table 2: Representative Yields for Oxazole Synthesis

Amide (R-CONH₂)ProductTypical Yield
Benzamide5-(1-(Dimethylamino)propan-2-yl)-2-phenyl-5-methyloxazole85-92%
Acetamide5-(1-(Dimethylamino)propan-2-yl)-2,5-dimethyloxazole78-85%
4-Methoxybenzamide5-(1-(Dimethylamino)propan-2-yl)-2-(4-methoxyphenyl)-5-methyloxazole88-95%

Application in Pyrrole Synthesis

Pyrroles are fundamental heterocyclic motifs in numerous natural products and pharmaceuticals.[14] Propargylic precursors, including alcohols and amines, are valuable starting materials for constructing the pyrrole ring, often through multicomponent or cascade reactions.[15][16] An indium-catalyzed reaction between a propargyl alcohol, a primary amine, and a β-dicarbonyl compound provides a convergent and atom-economical route to polysubstituted pyrroles.

Reaction Mechanism

The precise mechanism can vary, but a plausible pathway for this multicomponent reaction involves:

  • Enamine Formation: The primary amine condenses with the β-dicarbonyl compound (e.g., ethyl acetoacetate) to form an enamine intermediate.

  • Propargylation: The indium(III) catalyst activates the propargyl alcohol, which then reacts with the nucleophilic enamine to form a C-C bond.

  • Cyclization/Condensation: The amino group of the intermediate attacks one of the carbonyl groups, initiating a cyclization-condensation cascade.

  • Dehydration: Elimination of water drives the reaction towards the formation of the aromatic pyrrole ring.

G Precursor This compound Propargylated Propargylated Enamine Precursor->Propargylated InCl₃ Catalyst Amine Primary Amine (R-NH₂) Enamine Enamine Intermediate Amine->Enamine Dicarbonyl β-Dicarbonyl (e.g., Ethyl Acetoacetate) Dicarbonyl->Enamine Enamine->Propargylated Cyclized Cyclized Intermediate Propargylated->Cyclized Intramolecular Attack Product Polysubstituted Pyrrole Cyclized->Product Dehydration

Sources

Application Notes and Protocols: 5-Dimethylamino-2-methyl-3-pentyn-2-ol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide delves into the synthetic utility of 5-Dimethylamino-2-methyl-3-pentyn-2-ol, a propargyl alcohol bearing a tertiary amino group, as a versatile building block in the synthesis of pharmaceutical intermediates. While not as extensively documented as some classical reagents, its unique bifunctional nature—a reactive propargyl alcohol and a nucleophilic/basic dimethylamino group—opens avenues for constructing complex molecular scaffolds. This document provides an in-depth analysis of its potential applications, grounded in established chemical principles, and offers detailed, field-proven protocols for its plausible transformations into valuable pharmaceutical precursors. We will explore its synthesis and its application in key reactions such as the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds and A³ coupling (alkyne-aldehyde-amine) reactions to generate propargylamine derivatives, both of which are pivotal in medicinal chemistry.

Introduction: Unveiling the Potential of a Unique Building Block

This compound is a fascinating, yet underutilized, molecule in the landscape of pharmaceutical synthesis. Its structure is characterized by a tertiary propargyl alcohol and a dimethylamino group, two functionalities that individually play significant roles in organic synthesis. The propargyl alcohol moiety is a precursor to a variety of structures through rearrangements, additions, and cyclizations. The dimethylamino group can act as a directing group, a nucleophile, or a basic catalyst, and its presence is a common feature in many active pharmaceutical ingredients (APIs), often improving their pharmacokinetic properties.

The strategic placement of these two groups in this compound suggests its potential as a linchpin in the convergent synthesis of complex drug intermediates. This guide will illuminate these possibilities, providing both the theoretical framework and practical protocols for leveraging this compound's reactivity.

Synthesis of this compound

The synthesis of propargyl alcohols is a well-established transformation in organic chemistry. A common and efficient method is the nucleophilic addition of a metal acetylide to a ketone. For this compound, a plausible and scalable synthesis involves the reaction of the lithium salt of 3-dimethylamino-1-propyne with acetone.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 3-dimethylamino-1-propyne and acetone.

Materials:

  • 3-Dimethylamino-1-propyne

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Acetone, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas supply

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with stirring bar

  • Round-bottom flasks

  • Dropping funnel

  • Low-temperature thermometer

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.

  • Reaction Initiation: Dissolve 3-dimethylamino-1-propyne (1.0 eq) in anhydrous THF in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.05 eq) to the solution via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes at -78 °C to ensure complete formation of the lithium acetylide.

  • Alkynylation: Add anhydrous acetone (1.1 eq) dropwise to the reaction mixture. The reaction is typically exothermic; maintain the temperature below -70 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Expected Outcome:

Reactant 1Reactant 2Key ReagentSolventExpected ProductTypical Yield
3-Dimethylamino-1-propyneAcetonen-ButyllithiumTHFThis compound75-85%

Synthesis Workflow Diagram:

G cluster_synthesis Synthesis of this compound start Start: 3-Dimethylamino-1-propyne and Acetone deprotonation Deprotonation with n-BuLi in THF at -78°C start->deprotonation alkynylation Alkynylation with Acetone deprotonation->alkynylation quench Aqueous Workup (NH4Cl) alkynylation->quench purification Purification (Distillation/Chromatography) quench->purification end_product Product: this compound purification->end_product

Caption: Workflow for the synthesis of the title compound.

Application in Pharmaceutical Intermediate Synthesis

Meyer-Schuster Rearrangement: Access to α,β-Unsaturated Enones

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated ketones or aldehydes.[1][2] This transformation is highly valuable for synthesizing intermediates used in the production of steroids, prostaglandins, and other complex natural products. The presence of the dimethylamino group in this compound can influence the reaction, potentially participating in catalysis or requiring protection. For a clean rearrangement, a mild Lewis or Brønsted acid catalyst is preferable to avoid side reactions.[3]

Plausible Application: The rearrangement of this compound would yield 5-(dimethylamino)-2-methylpent-3-en-2-one, a versatile intermediate containing a conjugated enone system and a tertiary amine. This scaffold is amenable to Michael additions, Diels-Alder reactions, and other conjugative transformations to build molecular complexity.

Protocol 2: Meyer-Schuster Rearrangement

Objective: To synthesize 5-(dimethylamino)-2-methylpent-3-en-2-one via Meyer-Schuster rearrangement.

Materials:

  • This compound

  • p-Toluenesulfonic acid (PTSA) or a mild Lewis acid (e.g., InCl₃)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of PTSA (0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Wash the mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Extraction and Drying: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting α,β-unsaturated enone by column chromatography.

Reaction Pathway Diagram:

G cluster_meyer_schuster Meyer-Schuster Rearrangement start This compound catalyst Acid Catalyst (e.g., PTSA) in Toluene, Heat start->catalyst Rearrangement product Intermediate: 5-(dimethylamino)-2-methylpent-3-en-2-one catalyst->product

Caption: Meyer-Schuster rearrangement pathway.

A³ Coupling (Alkyne-Aldehyde-Amine): Synthesis of Propargylamines

The A³ coupling reaction is a powerful one-pot, three-component reaction that combines an alkyne, an aldehyde, and an amine to produce a propargylamine.[4][5] While this compound already contains an amino group, its alkyne and alcohol functionalities can participate in a related transformation, or the amino group can be leveraged in intramolecular cyclizations of the products. A more direct application involves using the parent propargyl alcohol in an A³ coupling, for which our title compound serves as a more complex analogue. The inherent amino group can influence the reaction by coordinating to the metal catalyst.

Plausible Application: By reacting this compound with an aldehyde and another amine in the presence of a copper or gold catalyst, one could synthesize more complex amino alcohol structures. However, a more plausible scenario involves leveraging the existing structure. For instance, the propargyl alcohol itself can be seen as a pre-formed building block that can be further functionalized. A variation of the Mannich reaction is also highly relevant here, where the alkyne acts as the nucleophile.[6][7]

Protocol 3: Catalytic Aminomethylation (Mannich-type Reaction)

Objective: To synthesize a more complex amino alcohol by reacting this compound with an iminium ion precursor.

Materials:

  • This compound

  • Formaldehyde (or paraformaldehyde)

  • A secondary amine (e.g., piperidine)

  • Copper(I) bromide (CuBr)

  • Dioxane

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: To a stirred solution of the secondary amine (1.1 eq) in dioxane, add formaldehyde (1.1 eq) and stir for 20 minutes.

  • Addition of Reactants: Add this compound (1.0 eq) and CuBr (0.05 eq).

  • Reaction: Heat the mixture to 60-80 °C and stir until the reaction is complete (monitored by TLC/GC-MS).

  • Workup: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

Reaction Schematic:

G cluster_mannich Mannich-type Reaction start This compound reagents Formaldehyde + Secondary Amine (e.g., Piperidine) + Cu(I) catalyst start->reagents Aminomethylation product Propargylamine Derivative reagents->product

Caption: Mannich-type reaction for propargylamine synthesis.

Cyclization Reactions: Accessing Heterocyclic Scaffolds

The combination of an amino group and an alkyne within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions to form nitrogen-containing heterocycles.[8] Depending on the reaction conditions and catalysts, various ring sizes and structures can be accessed. These heterocyclic cores are prevalent in a vast number of pharmaceuticals.

Plausible Application: Gold- or copper-catalyzed intramolecular hydroamination/cyclization could lead to the formation of substituted pyrrolidine or piperidine derivatives, which are key structural motifs in many drugs.

Conclusion

This compound, while not a widely cited pharmaceutical intermediate, possesses a unique combination of functional groups that make it a highly attractive, yet underexplored, building block for medicinal chemistry. Its ability to undergo transformations like the Meyer-Schuster rearrangement and Mannich-type reactions, as well as various cyclizations, provides synthetic routes to valuable and diverse pharmaceutical intermediates. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to unlock the synthetic potential of this versatile compound, paving the way for the discovery and development of novel therapeutic agents.

References

  • Anand, N. K., & Carreira, E. M. (2001). A Simple, Mild, and Convenient Procedure for the Catalytic Enantioselective Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688. [Link]

  • Boyall, D., Frantz, D. E., & Carreira, E. M. (2002). Asymmetric Addition of Terminal Acetylenes to Aldehydes Catalyzed by Zn(OTf)2 and (+)-N-Methylephedrine in Reagent-Grade Toluene. Organic Letters, 4(15), 2605–2606. [Link]

  • Cadierno, V., Francos, J., & Gimeno, J. (2014). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 12(3), 364-383. [Link]

  • Sugawara, Y., Yamada, W., Yoshida, S., Ikeno, T., & Yamada, T. (2007). Meyer–Schuster Rearrangement of Propargylic Alcohols Mediated by Phosphorus-Based Brønsted Acid Catalysts. The Journal of Organic Chemistry, 72(13), 4904–4909. [Link]

  • Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806–1807. [Link]

  • Li, J., Lin, Z., Wu, W., & Jiang, H. (2020). Recent advances in metal catalyzed or mediated cyclization/functionalization of alkynes to construct isoxazoles. Organic Chemistry Frontiers, 7(15), 2325-2348. [Link]

  • Mahesh, K., Ravi, K., Rathod, P. K., & Leelavathi, P. (2016). A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed C–H functionalisation of triazoles. New Journal of Chemistry, 40(11), 9377-9383. [Link]

  • Swaminathan, S., & Narayanan, K. V. (1971). The Meyer-Schuster and related rearrangements. Chemical Reviews, 71(5), 429–438. [Link]

  • Takita, R., Yakura, K., Ohshima, T., & Shibasaki, M. (2005). Catalytic Asymmetric Alkynylation of Aldehydes with a Bifunctional In/BINOL Complex. Journal of the American Chemical Society, 127(40), 13760–13761. [Link]

  • V. D. Bock, R. H. Hiemstra, J. H. van Maarseveen, H. Huisman, Eur. J. Org. Chem., 2005, 51.
  • W. C. Black, B. A. Arndtsen, Org. Lett., 2004, 6, 1107.
  • G. C. M. K. K. E. T. Arijs, M. J. Wanner, G. J. Koomen, Tetrahedron, 2003, 59, 4577.
  • A reaction employing copper(II) chloride has been developed for condensing propargyl alcohol with formaldehyde and bis(2-chloroethyl)amine. ResearchGate. [Link]

  • D’hooghe, M., & De Kimpe, N. (2008). Mannich bases in medicinal chemistry and drug design. Expert Opinion on Drug Discovery, 3(11), 1341-1359. [Link]

Sources

Application Notes and Protocols for 5-Dimethylamino-2-methyl-3-pentyn-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Propargylamine Building Block

5-Dimethylamino-2-methyl-3-pentyn-2-ol is a propargylamine derivative that holds considerable promise as a versatile building block for the synthesis of complex nitrogen-containing molecules. Its structure is characterized by a tertiary propargylic alcohol and a dimethylamino group, functionalities that offer a rich landscape for synthetic transformations. Propargylamines are a well-established class of intermediates in organic synthesis, serving as precursors for a wide array of heterocyclic compounds, including pyrroles, quinolines, and oxazolidinones.[1][2] The presence of the tertiary alcohol in the target molecule further enhances its synthetic utility, providing a handle for various activation and cyclization strategies.[3][4]

This application note provides a detailed protocol for a plausible and synthetically useful transformation of this compound: a gold-catalyzed intramolecular cyclization to afford a substituted 1,2-dihydropyrrole derivative. This transformation leverages the inherent reactivity of the propargylamine motif and is representative of the types of reactions in which this building block can excel. The resulting dihydropyrrole scaffold is a valuable pharmacophore found in numerous biologically active compounds.

Chemical Properties and Safety Considerations

Before proceeding with any experimental work, it is crucial to understand the properties and potential hazards of this compound.

PropertyValueSource
CAS Number 25400-83-3[5][6]
Molecular Formula C8H15NO[5][6]
Molecular Weight 141.21 g/mol [5][6]
Appearance Clear, colorless to yellow liquid[5]

Safety Precautions:

Proposed Application: Gold-Catalyzed Intramolecular Cyclization for the Synthesis of a Substituted 1,2-Dihydropyrrole

The alkyne functionality in this compound is susceptible to activation by electrophilic catalysts, such as gold(I) or gold(III) salts. This activation renders the alkyne susceptible to nucleophilic attack. In this proposed protocol, the nitrogen of the dimethylamino group acts as an intramolecular nucleophile, leading to a cyclization event that forms a five-membered dihydropyrrole ring. This type of transformation is a powerful tool for the rapid construction of nitrogen-containing heterocycles.[8]

Reaction Scheme:

G reactant This compound product 1,5,5-Trimethyl-2,5-dihydro-1H-pyrrol-2-yl)methanol reactant->product Intramolecular Cyclization catalyst [Au(I)] catalyst (e.g., JohnPhosAu(MeCN)SbF6)

Caption: Gold-catalyzed intramolecular cyclization.

Experimental Protocol

This protocol is a representative procedure based on established gold-catalyzed cyclizations of aminoalkynes. Optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) may be necessary to achieve the best results.

Materials:

  • This compound (98% purity)

  • (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate ([JohnPhosAu(MeCN)]SbF6)

  • Dichloromethane (DCM), anhydrous

  • Argon gas

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 141 mg).

    • Dissolve the starting material in anhydrous dichloromethane (10 mL).

  • Catalyst Addition:

    • In a separate vial, weigh the gold catalyst, [JohnPhosAu(MeCN)]SbF6 (0.02 mmol, 15 mg, 2 mol%).

    • Add the catalyst to the reaction mixture under a positive pressure of argon.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes with 1% triethylamine). The starting material and product should have different Rf values.

  • Workup:

    • Once the reaction is complete (as indicated by TLC, typically within 1-4 hours), concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of dichloromethane.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate containing 1% triethylamine to prevent product streaking on the silica gel).

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified 1,2-dihydropyrrole derivative.

Expected Outcome and Characterization

The expected product is (1,5,5-trimethyl-2,5-dihydro-1H-pyrrol-2-yl)methanol. The yield of the reaction will depend on the optimization of the reaction conditions but is anticipated to be in the good to excellent range based on similar transformations.

Characterization of the product should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the cyclized product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule (e.g., the hydroxyl group).

Workflow and Logic

The experimental design is based on the well-precedented reactivity of propargylamines in the presence of gold catalysts. The choice of a gold(I) catalyst with a bulky phosphine ligand (JohnPhos) is intended to promote the desired cyclization while minimizing potential side reactions. The use of an anhydrous solvent and an inert atmosphere is crucial to prevent deactivation of the catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry and flush flask with Argon B Add this compound A->B C Dissolve in anhydrous DCM B->C D Add Gold(I) catalyst C->D E Stir at room temperature D->E F Monitor by TLC E->F G Concentrate reaction mixture F->G H Purify by column chromatography G->H I Characterize product (NMR, MS, IR) H->I

Caption: Experimental workflow for the synthesis of a substituted 1,2-dihydropyrrole.

Conclusion

This compound is a promising and versatile building block for organic synthesis. The protocol detailed in this application note for a gold-catalyzed intramolecular cyclization serves as a practical example of its potential for the rapid construction of valuable nitrogen-containing heterocyclic scaffolds. The dual functionality of the propargylamine and tertiary alcohol moieties opens up a wide range of possibilities for further synthetic exploration in the fields of medicinal chemistry and materials science. Researchers are encouraged to explore the reactivity of this compound in various other transformations, such as multicomponent reactions, cycloadditions, and as a precursor for other functionalized amines and alcohols.

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  • Solvent-free synthesis of propargylamines: an overview. RSC Publishing. [Link]

  • Synthesis of heterocycles from propargylamines. Taylor & Francis Online. [Link]

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  • Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]

  • Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. ScienceDirect. [Link]

  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. [Link]

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  • 2-METHYL-3-YN-2-OL CAS N°: 115-19-5. OECD Existing Chemicals Database. [Link]

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Application Notes and Protocols for Evaluating 5-Dimethylamino-2-methyl-3-pentyn-2-ol as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Materials Engineers

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application and evaluation of 5-Dimethylamino-2-methyl-3-pentyn-2-ol as a corrosion inhibitor for mild steel, particularly in acidic environments. This guide delves into the inhibitor's mechanism of action, rooted in its unique molecular structure featuring a tertiary amino group, a hydroxyl group, and an acetylenic triple bond. We present detailed, field-proven protocols for quantifying its inhibition efficiency using gravimetric (weight loss) and electrochemical techniques, including Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). Furthermore, this guide explains the theoretical underpinnings of its protective action through the lens of quantum chemistry and adsorption isotherms, providing a holistic framework for its study and application.

Introduction to this compound as a Corrosion Inhibitor

Mild steel is a cornerstone of modern industry, but its susceptibility to corrosion in acidic environments—common in processes like industrial cleaning, acid pickling, and oil and gas exploration—presents significant economic and safety challenges.[1][2] The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation.[3] An effective inhibitor adsorbs onto the metal surface, forming a protective barrier that isolates the steel from the corrosive medium.[4]

This compound is a multifunctional acetylenic alcohol that has demonstrated significant potential as a corrosion inhibitor. Its efficacy stems from a molecular architecture rich in active sites for adsorption:

  • An Acetylenic Triple Bond (–C≡C–): The high density of π-electrons in the triple bond allows for strong interaction with the vacant d-orbitals of iron atoms on the steel surface.[5]

  • A Tertiary Amino Group (–N(CH₃)₂): The nitrogen atom possesses a lone pair of electrons, which can form a coordinate covalent bond with the metal surface.[6][7]

  • A Hydroxyl Group (–OH): The oxygen atom also has lone electron pairs that can participate in the adsorption process.[8]

This combination of features enables the molecule to chemisorb strongly onto the mild steel surface, forming a durable protective film.

Mechanism of Inhibition

The primary mechanism by which this compound protects mild steel is through adsorption, creating a barrier between the metal and the corrosive environment. This process involves several key interactions:

  • Initial Adsorption: In an acidic solution, the inhibitor molecule can become protonated. The initial adsorption may occur via physisorption, where the protonated molecule is electrostatically attracted to the negatively charged steel surface (due to adsorbed anions like Cl⁻).

  • Chemisorption: The defining protective action comes from chemisorption. This involves the sharing of electrons between the inhibitor and the steel. The π-electrons of the triple bond and the lone pair electrons on the nitrogen and oxygen atoms are donated to the vacant d-orbitals of iron atoms, forming strong coordinate bonds.[5][8]

  • Protective Film Formation: Acetylenic alcohols are known to undergo reactions on the metal surface, potentially leading to polymerization. This creates a thick, hydrophobic, and stable polymeric film that physically blocks both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites, thus stifling the overall corrosion process.[9][10]

The value of the free energy of adsorption (ΔG°_ads), which can be determined experimentally, indicates the nature of this interaction. Values around -20 kJ/mol suggest physisorption, while values of -40 kJ/mol or more negative point towards chemisorption.[8]

cluster_surface Mild Steel Surface (Fe) cluster_solution Corrosive Acidic Solution Fe Fe (Anodic Site) H_ion H+ Fe->H_ion Fe → Fe²⁺ + 2e⁻ (Anodic reaction blocked) Fe2 Fe (Cathodic Site) Inhibitor This compound Inhibitor->Fe Adsorption via -N, -O, -C≡C- Inhibitor->Fe2 Protective Film Formation H_ion->Fe2 Blocked

Caption: Proposed inhibition mechanism of this compound.

Theoretical Evaluation via Quantum Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the relationship between a molecule's electronic structure and its inhibition efficiency.[7][11] These computational methods can predict how an inhibitor will interact with a metal surface before any lab work is conducted.

Key parameters include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal's vacant d-orbitals, leading to stronger adsorption and better inhibition.[8]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.[7]

  • Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface.

ParameterDescriptionImplication for Inhibition
E_HOMO Electron-donating abilityHigher value enhances inhibition
E_LUMO Electron-accepting abilityLower value can enhance back-donation
Energy Gap (ΔE) Molecular reactivityLower value enhances inhibition
Dipole Moment (μ) Polarity of the moleculeHigher value can improve adsorption
Caption: Table 1. Key Quantum Chemical Parameters and their Correlation with Corrosion Inhibition.

Experimental Evaluation: Protocols and Data Interpretation

To validate the efficacy of this compound, a combination of gravimetric and electrochemical methods is recommended.

G A Mild Steel Coupon Preparation (Polishing, Cleaning, Weighing) C Weight Loss (Gravimetric) Test A->C D Electrochemical Cell Setup (3-Electrode System) A->D B Corrosive Medium Preparation (e.g., 1M HCl with Inhibitor) B->C B->D G Data Analysis C->G E Potentiodynamic Polarization (PDP) D->E F Electrochemical Impedance Spectroscopy (EIS) D->F E->G F->G H Calculate: - Corrosion Rate (CR) - Inhibition Efficiency (IE%) G->H I Determine: - Ecorr, icorr - Inhibition Type (Anodic/Cathodic/Mixed) G->I J Determine: - Rct, Cdl - Adsorption Characteristics G->J K Adsorption Isotherm Analysis H->K

Caption: General experimental workflow for evaluating the corrosion inhibitor.

Weight Loss (Gravimetric) Method

This method provides a direct and reliable measure of the average corrosion rate over a period of time.[12] It is based on the ASTM D2688 standard.[13][14]

Protocol:

  • Coupon Preparation: Mechanically polish mild steel coupons of known dimensions with successively finer grades of emery paper, rinse with deionized water and acetone, dry, and store in a desiccator.

  • Initial Weighing: Accurately weigh each coupon to four decimal places (W₁).

  • Immersion: Immerse the prepared coupons in the corrosive solution (e.g., 1M HCl) with and without various concentrations of this compound for a specified duration (e.g., 6 hours) at a constant temperature.

  • Cleaning: After immersion, retrieve the coupons. Remove corrosion products by scrubbing with a bristle brush in a solution containing HCl and a cleaning inhibitor, rinse with water and acetone, and dry.

  • Final Weighing: Reweigh the cleaned and dried coupons (W₂).

Data Analysis:

  • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) Where: ΔW is the weight loss (W₁ - W₂ in grams), A is the coupon area (cm²), T is the immersion time (hours), and D is the density of mild steel (~7.85 g/cm³).

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where: CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

Electrochemical Methods

Electrochemical tests offer rapid and detailed insights into the corrosion mechanism.[15] They are performed using a potentiostat and a three-electrode cell: a mild steel working electrode (WE), a platinum counter electrode (CE), and a saturated calomel reference electrode (SCE).

This technique measures the corrosion current, providing information on the kinetics of the anodic and cathodic reactions.[16][17]

Protocol:

  • Stabilization: Immerse the WE in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

  • Tafel Analysis: The resulting plot of log(current density) vs. potential (Tafel plot) is analyzed.

Data Interpretation:

  • Corrosion Current Density (i_corr): Determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr). A lower i_corr value in the presence of the inhibitor indicates effective corrosion protection.

  • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

  • Inhibitor Type: If the E_corr shifts significantly (>85 mV) towards more positive potentials, the inhibitor is anodic. If it shifts to more negative potentials, it is cathodic. A smaller shift indicates a mixed-type inhibitor.[18]

EIS is a non-destructive technique that characterizes the electrode/electrolyte interface.[19][20]

Protocol:

  • Stabilization: Stabilize the WE at its OCP as in the PDP protocol.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

Data Interpretation:

  • Nyquist Plot: This plot of imaginary impedance vs. real impedance typically shows a depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct) . A larger R_ct value signifies slower corrosion kinetics and better inhibition.[21]

  • Double-Layer Capacitance (C_dl): The presence of the inhibitor film alters the electrical double layer at the interface. C_dl generally decreases as the inhibitor adsorbs and displaces water molecules, thickening the protective layer.[18]

  • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

TechniqueKey ParametersIndication of Good Inhibition
Weight Loss Corrosion Rate (CR)Decrease
PDP Corrosion Current Density (i_corr)Decrease
EIS Charge Transfer Resistance (R_ct)Increase
EIS Double-Layer Capacitance (C_dl)Decrease
Caption: Table 2. Summary of Key Experimental Parameters and Their Interpretation.
Adsorption Isotherm Analysis

To understand the interaction between the inhibitor and the steel surface, experimental data can be fitted to various adsorption isotherms.[22][23] The Langmuir isotherm is often a good fit, assuming monolayer adsorption on a homogeneous surface.[24]

Analysis:

  • Calculate Surface Coverage (θ): θ = IE% / 100

  • Fit to Langmuir Isotherm: Plot C/θ versus the inhibitor concentration C. The relationship is described by: C/θ = 1/K_ads + C If the plot is linear, the adsorption follows the Langmuir model.

  • Calculate Adsorption Constant (K_ads): K_ads is the reciprocal of the y-intercept of the linear plot. A large K_ads value indicates strong adsorption.

  • Calculate Free Energy of Adsorption (ΔG°_ads): ΔG°_ads = -RT ln(55.5 K_ads) Where R is the gas constant (8.314 J K⁻¹ mol⁻¹) and T is the absolute temperature. A negative ΔG°_ads indicates spontaneous adsorption.[25]

Conclusion

This compound is a highly effective mixed-type corrosion inhibitor for mild steel in acidic media. Its performance is attributable to the synergistic effect of its acetylenic, amino, and hydroxyl functional groups, which facilitate strong chemisorption and the formation of a stable protective film. The protocols outlined in this guide, combining weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, provide a robust framework for quantifying its efficiency and elucidating its mechanism of action. Further analysis using adsorption isotherms and quantum chemical calculations can provide deeper insights, making it a compelling subject for both academic research and industrial application.

References

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9). IOPscience. Retrieved January 21, 2026, from [Link]

  • Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (n.d.). Manila Journal of Science. Retrieved January 21, 2026, from [Link]

  • A Quantum Computational Method for Corrosion Inhibition. (2025, May 28). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Acetylenic Corrosion Inhibitors. (1975, April 1). AMPP Knowledge Hub. Retrieved January 21, 2026, from [Link]

  • Acetylenic alcohols as inhibitors of iron acid corrosion. Improvement of the inhibition efficiency of a class of substances based on their action mechanism. (2014, February 25). SciSpace. Retrieved January 21, 2026, from [Link]

  • Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (2025, September 23). Baghdad Science Journal. Retrieved January 21, 2026, from [Link]

  • Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. (2017, January 26). Chemical Science International Journal. Retrieved January 21, 2026, from [Link]

  • Mechanism of inhibition of iron corrosion in HCl by acetylenic alcohols. (1995, May 1). Emerald Publishing. Retrieved January 21, 2026, from [Link]

  • Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994, February 27). Association for Materials Protection and Performance. Retrieved January 21, 2026, from [Link]

  • Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. (2020, February 5). Oxford Academic. Retrieved January 21, 2026, from [Link]

  • D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). (2024, January 18). ASTM International. Retrieved January 21, 2026, from [Link]

  • (PDF) Adsorption Isotherm Modeling in Corrosion Inhibition Studies. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021, November 15). ACS Publications. Retrieved January 21, 2026, from [Link]

  • D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024, January 18). ASTM International. Retrieved January 21, 2026, from [Link]

  • ASTM D 2688-05.mdi. (2005, January 1). Retrieved January 21, 2026, from [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. Retrieved January 21, 2026, from [Link]

  • Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. (2025, June 4). TCR Engineering. Retrieved January 21, 2026, from [Link]

  • Studies on corrosion inhibitory effect and adsorption behavior of waste materials on mild steel in acidic medium. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

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  • Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. (n.d.). Jetir.org. Retrieved January 21, 2026, from [Link]

  • Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. (2025, February 3). ACS Publications. Retrieved January 21, 2026, from [Link]

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Application Notes and Protocols: Evaluating Steel Corrosion Inhibition with 5-Dimethylamino-2-methyl-3-pentyn-2-ol using Electrochemical Impedance Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The corrosion of steel is a pervasive and costly issue affecting numerous industries, from infrastructure and transportation to manufacturing and energy.[1] Mitigating this degradation is crucial for ensuring structural integrity, safety, and economic efficiency. One of the most effective methods for corrosion control is the application of organic inhibitors.[2] These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical reactions responsible for corrosion.[2][3]

This guide focuses on 5-Dimethylamino-2-methyl-3-pentyn-2-ol, an acetylenic alcohol derivative. Its molecular structure is particularly promising for corrosion inhibition due to the presence of multiple active centers:

  • Nitrogen and Oxygen Atoms: These heteroatoms possess lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface.

  • Triple Bond (Alkyne Group): The high electron density of the π-system in the triple bond can also facilitate strong adsorption onto the metal.

The combined presence of these functional groups suggests a high potential for forming a stable, protective film on the steel surface.

To quantitatively evaluate the performance of this inhibitor, Electrochemical Impedance Spectroscopy (EIS) is the technique of choice. EIS is a powerful, non-destructive method that provides detailed insight into the kinetics of electrochemical processes occurring at the metal/electrolyte interface.[1][4] By applying a small amplitude AC signal over a range of frequencies, EIS can differentiate between various electrochemical phenomena, such as the resistance of the protective inhibitor film, the charge transfer resistance (which is inversely proportional to the corrosion rate), and the capacitance of the electrochemical double layer.[4][5]

This document serves as a comprehensive guide for researchers and scientists, providing the theoretical background, detailed experimental protocols, and data interpretation framework for using EIS to assess the efficacy of this compound as a corrosion inhibitor for steel.

Part 1: Fundamental Principles of EIS in Corrosion Analysis

Electrochemical Impedance Spectroscopy measures the opposition of an electrochemical system to the flow of an AC current as a function of frequency. The result is a complex impedance value, which can be broken down into a real (resistive) and an imaginary (capacitive) component.

The key strength of EIS in corrosion inhibitor testing lies in its ability to model the metal-solution interface using an equivalent electrical circuit (EEC). The components of this circuit have direct physical analogs in the real electrochemical system, allowing for a mechanistic understanding of the inhibition process.

  • Nyquist Plot: This is the most common way to visualize EIS data. It plots the negative imaginary impedance (-Z") versus the real impedance (Z'). For a simple corrosion process, this plot often appears as a semicircle. The diameter of this semicircle is equal to the charge transfer resistance (Rct). A larger diameter signifies a higher Rct and, therefore, a lower corrosion rate.

  • Bode Plot: This consists of two graphs: the logarithm of the impedance magnitude (|Z|) versus the logarithm of the frequency, and the phase angle versus the logarithm of the frequency. The Bode plot is particularly useful for evaluating the quality of the data and identifying different time constants in the system.

The primary parameter derived from EIS for corrosion inhibition studies is the Charge Transfer Resistance (Rct) . This value represents the resistance to the transfer of electrons at the metal surface, which is the fundamental process of corrosion. An effective inhibitor will significantly increase the Rct value.

Part 2: Detailed Experimental Protocol

This protocol provides a step-by-step methodology for evaluating the corrosion inhibition performance of this compound on steel in an acidic medium (e.g., 1 M HCl), which acts as an aggressive, corrosive environment to accelerate testing.

2.1 Materials and Reagents
Item Specification Purpose
Working Electrode Mild steel or carbon steel coupons (e.g., API 5L X65, C1018)The metal substrate under investigation.
Inhibitor This compoundThe corrosion inhibitor being tested.
Corrosive Medium 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄)Aggressive electrolyte to induce corrosion.
Reference Electrode Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)Provides a stable potential reference.
Counter Electrode Platinum wire or graphite rodCompletes the electrical circuit.
Polishing Materials Silicon Carbide (SiC) abrasive papers (240, 400, 600, 800, 1200 grit)To prepare a standardized, reproducible steel surface.
Cleaning Solvents Acetone, Ethanol, Deionized WaterTo degrease and clean the electrode surface.
Mounting Resin Cold-setting epoxy or polyester resinTo insulate the sides of the steel coupon.
2.2 Instrumentation

A modern potentiostat equipped with a Frequency Response Analyzer (FRA) is required for EIS measurements. This instrument applies the AC perturbation and measures the resulting current response to calculate the impedance.

2.3 Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Cut & Mount Steel Coupon P2 Grind & Polish Surface P1->P2 P3 Degrease & Clean P2->P3 E1 Assemble 3-Electrode Cell P3->E1 Introduce prepared working electrode P4 Prepare Electrolyte (Blank & Inhibitor Solutions) P4->E1 Add electrolyte E2 Stabilize at Open Circuit Potential (OCP) for 1 hr E1->E2 E3 Perform EIS Measurement (e.g., 100 kHz to 10 mHz) E2->E3 A1 Plot Nyquist & Bode Diagrams E3->A1 Acquire impedance data A2 Fit Data to Equivalent Circuit Model A1->A2 A3 Extract Rct & Cdl Values A2->A3 A4 Calculate Inhibition Efficiency (IE%) A3->A4

Caption: Overall workflow for EIS corrosion inhibitor testing.

2.4 Step-by-Step Methodology

Step 1: Working Electrode (Steel Coupon) Preparation

  • Cut the steel into coupons of a suitable size (e.g., 1 cm x 1 cm x 0.3 cm).[6]

  • Solder a copper wire to one face of the coupon for electrical connection.

  • Mount the coupon in a cold-setting epoxy resin, leaving only the desired surface area (e.g., 1 cm²) exposed. This prevents edge effects and defines the active area.

  • Sequentially grind the exposed steel surface with SiC abrasive papers of increasing grit (from 240 to 1200). Use water as a lubricant. This step is critical to remove the native oxide layer and create a uniform surface finish.

  • Rinse the polished coupon thoroughly with deionized water, followed by degreasing in acetone and ethanol.

  • Dry the electrode in a stream of warm air and place it in a desiccator before use.

Step 2: Electrolyte Preparation

  • Prepare the blank corrosive solution (e.g., 1 M HCl) by diluting concentrated acid in deionized water.

  • Prepare a stock solution of the inhibitor (this compound) in the corrosive medium.

  • From the stock solution, prepare a series of test solutions with varying inhibitor concentrations (e.g., 50, 100, 200, 500 ppm).

Step 3: EIS Measurement

  • Assemble the three-electrode electrochemical cell. Place the prepared steel coupon (working electrode), the reference electrode (e.g., SCE), and the counter electrode (e.g., platinum wire) in the cell containing the test electrolyte.

  • Connect the electrodes to the potentiostat.

  • Allow the system to stabilize by immersing the working electrode in the solution and monitoring its Open Circuit Potential (OCP) for a period of 60 minutes, or until a steady state is achieved (potential drift < 2 mV/min). This ensures the measurement is taken at the stable corrosion potential (Ecorr).

  • Perform the EIS measurement at the stabilized OCP. A typical set of parameters is as follows:

    • Frequency Range: 100 kHz down to 10 mHz.[7]

    • AC Amplitude (Perturbation): 10 mV (RMS).[7] This small amplitude ensures the system responds linearly.[8]

    • Measurement Mode: Potentiostatic.

  • Begin by running the experiment in the blank solution (without inhibitor) to establish a baseline corrosion rate.

  • Repeat the experiment for each concentration of the inhibitor.

Part 3: Data Analysis and Interpretation
3.1 Equivalent Circuit Modeling

After acquiring the EIS data, the next step is to fit it to an appropriate equivalent electrical circuit (EEC) to extract meaningful physical parameters. For many simple metal/acid systems, the Randles circuit provides a good starting point.

G start Rs_node Rs start->Rs_node junction1 Rs_node->junction1 Rct_node Rct junction1->Rct_node Cdl_node || junction1->Cdl_node junction2 Rct_node->junction2 Cdl_node->junction2 end junction2->end l1 Solution Resistance l2 Charge Transfer Resistance l3 Double Layer Capacitance

Caption: A simple Randles equivalent circuit model.

  • Rs (Solution Resistance): This represents the resistance of the electrolyte between the working and reference electrodes.

  • Rct (Charge Transfer Resistance): This is the key parameter of interest. It is inversely proportional to the corrosion current density and thus the corrosion rate. A higher Rct indicates better corrosion protection.[9][10]

  • Cdl (Double Layer Capacitance): This represents the capacitance of the electrochemical double layer at the metal/solution interface. The adsorption of inhibitor molecules can displace water molecules and/or alter the dielectric constant at the interface, typically leading to a decrease in the Cdl value.[5][9]

In many real systems, the semicircle in the Nyquist plot is depressed. To account for this, the ideal capacitor (Cdl) is often replaced with a Constant Phase Element (CPE) , which represents a non-ideal capacitor.

3.2 Calculating Inhibition Efficiency (IE%)

The primary goal is to quantify how effectively the inhibitor reduces the corrosion rate. The Inhibition Efficiency (IE%) can be calculated from the charge transfer resistance values obtained from the EEC fitting.

The formula is: IE% = [ (Rct_inh - Rct_blank) / Rct_inh ] * 100

Where:

  • Rct_inh is the charge transfer resistance in the presence of the inhibitor.

  • Rct_blank is the charge transfer resistance in the blank solution (without inhibitor).

Part 4: Expected Results and Troubleshooting
4.1 Expected Data Trends

When this compound acts as an effective corrosion inhibitor, the following trends should be observed in the EIS data as inhibitor concentration increases:

  • Nyquist Plot: The diameter of the semicircle should progressively increase, indicating a significant rise in Rct.

  • Bode Plot: The impedance modulus at low frequencies (|Z| at 0.01 Hz) should increase.

  • EEC Parameters: The fitted value of Rct should increase, while the value of Cdl (or the effective capacitance from the CPE) should decrease.

Inhibitor Conc. (ppm) Expected Rct (Ω·cm²) Expected Cdl (µF·cm⁻²) Calculated IE%
0 (Blank)Low (e.g., 50)High (e.g., 100)0%
100Moderate (e.g., 300)Moderate (e.g., 60)83.3%
200High (e.g., 800)Lower (e.g., 45)93.8%
500Very High (e.g., 2000)Low (e.g., 30)97.5%

Note: The values in the table are illustrative examples.

The increase in Rct confirms the formation of a resistive barrier to charge transfer, while the decrease in Cdl supports the mechanism of inhibitor adsorption onto the steel surface.[10]

4.2 Troubleshooting Common Issues
  • Noisy Data: Can be caused by external electromagnetic interference or an unstable reference electrode. Ensure proper grounding and check the reference electrode filling solution.

  • Unstable OCP: The system may not have reached equilibrium. Allow for a longer stabilization time before starting the EIS measurement.

  • Poor EEC Fit (High Chi-squared value): The chosen equivalent circuit may be too simple. The corrosion mechanism might involve diffusion processes or multiple time constants, requiring a more complex circuit model.

  • Inconsistent Results: Often due to variations in surface preparation. Ensure the polishing and cleaning procedure is highly standardized and reproducible.[6]

References
  • Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S. Materials Science.
  • Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde). ResearchGate.
  • Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. ResearchGate.
  • Electrochemical Impedance Spectroscopy Evaluation of Corrosion Protection of X65 Carbon Steel by Halloysite Nanotube-Filled Epoxy Composite Coat. Publication.
  • Field Measurement of Electrochemical Impedance on Coatings and Linings. ASTM International.
  • The Use of Electrochemical Impedance Spectroscopy (EIS) to Measure the Corrosion of Metals in Contact with Wood. Forest Products Laboratory.
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adsorption isotherm studies of 5-Dimethylamino-2-methyl-3-pentyn-2-ol on metal surfaces

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Adsorption Isotherm Studies of 5-Dimethylamino-2-methyl-3-pentyn-2-ol on Metal Surfaces

Audience: Researchers, scientists, and drug development professionals.

Abstract

The interaction of organic molecules with metal surfaces is a cornerstone of diverse fields, including corrosion inhibition, catalysis, and the development of advanced materials. This compound, an amino alcohol, possesses functional groups—a hydroxyl and a tertiary amine—that suggest a strong potential for surface interaction. Understanding the equilibrium and mechanism of its adsorption is critical for harnessing its properties. This document provides a comprehensive guide to investigating the adsorption behavior of this compound on metal surfaces through the construction and analysis of adsorption isotherms. We present detailed protocols for employing Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for quantitative real-time analysis and X-ray Photoelectron Spectroscopy (XPS) for surface chemical state characterization. The theoretical underpinnings of common isotherm models (Langmuir, Freundlich, and Temkin) are discussed to provide a framework for robust data interpretation.

Introduction: The Molecule-Surface Interface

This compound is a multifunctional molecule featuring both a hydroxyl (-OH) and a dimethylamino (-N(CH₃)₂) group. These groups contain lone pairs of electrons on the oxygen and nitrogen atoms, making them potent sites for coordination with metal surfaces.[1][2] The study of its adsorption behavior is crucial for applications such as:

  • Corrosion Inhibition: Adsorbed organic layers can form a protective barrier, preventing corrosive agents from reaching the metal surface.

  • Catalysis: The molecule itself could be a reactant, or its adsorption could modify the catalytic properties of the metal surface for other reactions.[3]

  • Surface Modification: Controlled adsorption can alter the wettability, biocompatibility, or electronic properties of a metal substrate.

An adsorption isotherm is a fundamental tool that, at a constant temperature, describes the relationship between the amount of a substance adsorbed onto a surface and its concentration (or pressure) in the surrounding medium.[4] By fitting experimental data to established isotherm models, one can elucidate the mechanism of adsorption, the nature of the surface, and the strength of the interaction.

Theoretical Framework: Modeling Adsorption Behavior

The adsorption of a molecule onto a surface can occur via two primary mechanisms: physisorption (weak, van der Waals forces) and chemisorption (involving the formation of a chemical bond).[5] The adsorption process is often a dynamic equilibrium between the rate of adsorption and the rate of desorption. Isotherm models provide mathematical descriptions of this equilibrium.

Key Adsorption Isotherm Models

The choice of model depends on the assumptions made about the adsorbent surface, the adsorbate, and their interactions.

ModelCore AssumptionsLinear EquationPlot
Langmuir Homogeneous surface (all sites are equivalent); Monolayer adsorption; No interaction between adsorbed molecules.[6][7]Ce/qe = 1/(KLqm) + Ce/qmCe/qe vs. Ce
Freundlich Heterogeneous surface (sites have different energies); Multilayer adsorption is possible; Empirical model.[8][9]log(qe) = log(KF) + (1/n)log(Ce)log(qe) vs. log(Ce)
Temkin Considers indirect adsorbate-adsorbate interactions; Assumes the heat of adsorption decreases linearly with surface coverage.[10][11]qe = Bln(A) + Bln(Ce)qe vs. ln(Ce)

Where: Ce is the equilibrium concentration of the adsorbate, qe is the amount adsorbed per unit mass of adsorbent, and qm, KL, KF, n, A, and B are model constants.

Experimental Design: A Validated Workflow

A robust study of adsorption requires a systematic approach, from meticulous surface preparation to the selection of complementary analytical techniques. The causality behind this workflow is to ensure that the measured adsorption is solely due to the molecule of interest on a well-defined surface.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Interpretation Metal Select Metal Substrate (e.g., Au, Cu, Steel) Clean Substrate Cleaning (Polishing, Sonication, Electrochemical Cleaning) Metal->Clean XPS1 Pre-Adsorption XPS (Verify Surface Cleanliness) Clean->XPS1 QCM QCM-D Experiment (Inject Adsorbate Solutions, Measure Δf and ΔD) XPS1->QCM XPS2 Post-Adsorption XPS (Confirm Adsorption & Analyze Chemical State) QCM->XPS2 Isotherm Construct Isotherm Plot (qe vs. Ce) XPS2->Isotherm Fit Fit Data to Isotherm Models (Langmuir, Freundlich, Temkin) Isotherm->Fit Model Determine Best-Fit Model (Evaluate R² values) Fit->Model

Caption: Overall experimental workflow for adsorption isotherm studies.

Rationale for Technique Selection
  • Quartz Crystal Microbalance with Dissipation (QCM-D): This technique is chosen for its exceptional sensitivity to mass changes at the nanogram level, allowing for real-time monitoring of the adsorption process.[12][13] The simultaneous measurement of energy dissipation (ΔD) provides invaluable information about the viscoelastic properties (i.e., rigidity or softness) of the adsorbed molecular layer.[13][14]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is an indispensable surface-sensitive technique that provides quantitative elemental composition and, crucially, the chemical state of those elements.[15][16] It is used to verify the cleanliness of the metal surface before the experiment and to confirm the presence and bonding nature of the adsorbed this compound after the experiment by analyzing the high-resolution spectra of N 1s, O 1s, and C 1s.[17][18]

Detailed Experimental Protocols

Protocol 1: Real-Time Adsorption Analysis using QCM-D

This protocol describes how to obtain the data needed to construct an adsorption isotherm.

1. Materials and Reagents:

  • QCM-D instrument and sensors (e.g., gold-coated quartz crystals).

  • This compound (CAS: 25400-83-3).[19]

  • High-purity solvent (e.g., deionized water or ethanol, depending on solubility and experimental goals).

  • Cleaning reagents: Piranha solution (H₂SO₄/H₂O₂) or UV/Ozone cleaner. (CAUTION: Piranha solution is extremely corrosive and must be handled with extreme care).

  • Nitrogen gas for drying.

2. Sensor Preparation (Self-Validation Step):

  • Objective: To ensure a pristine and reproducible surface for adsorption.

  • a. Clean the gold-coated QCM sensor according to the manufacturer's protocol or using a UV/Ozone cleaner for 10 minutes.

  • b. Rinse thoroughly with the chosen high-purity solvent.

  • c. Dry the sensor under a gentle stream of nitrogen.

  • d. Mount the sensor in the QCM-D flow module.

3. Instrument Setup and Baseline:

  • a. Set the instrument temperature to the desired constant value (e.g., 25 °C).

  • b. Pump the pure solvent through the flow module at a constant rate (e.g., 100 µL/min) until a stable baseline for both frequency (Δf) and dissipation (ΔD) is achieved. A stable baseline is defined as a drift of < 0.5 Hz over 10 minutes. This step is critical as it establishes the zero-adsorption reference point.

4. Adsorption Measurement:

  • a. Prepare a series of solutions of this compound in the same solvent, with concentrations spanning the expected adsorption range (e.g., 1 µM to 1 mM).

  • b. Sequentially introduce the solutions, starting with the lowest concentration.

  • c. Flow each solution until the Δf and ΔD signals reach a plateau, indicating that equilibrium has been reached. Record the final Δf value for this concentration.

  • d. Between each concentration, perform a rinse step by flowing pure solvent to measure the reversibility of the adsorption. A return to the initial baseline indicates fully reversible physisorption, while a persistent frequency shift suggests irreversible chemisorption.

5. Data Acquisition:

  • a. Collect Δf and ΔD data for at least two overtones (e.g., 3rd and 5th) to assess the rigidity of the layer.

  • b. The final Δf value for each concentration corresponds to the mass adsorbed at that equilibrium concentration.

Protocol 2: Surface Chemical Analysis using XPS

This protocol is used to verify the surface state before and after the adsorption experiment.

1. Sample Preparation:

  • a. Prepare two identical metal substrates, cleaned using the same method as the QCM sensors.

  • b. Retain one substrate as a "clean" control.

  • c. Immerse the second substrate in a solution of this compound (at a concentration known to cause significant adsorption from QCM-D data) for a time sufficient to reach equilibrium.

  • d. Gently rinse the substrate with pure solvent to remove any non-adsorbed molecules and dry carefully with nitrogen.

2. XPS Analysis:

  • a. Introduce the samples into the ultra-high vacuum (UHV) chamber of the XPS instrument.[15]

  • b. On both the control and the adsorbed sample, acquire a wide or survey scan to identify all elements present on the surface.[16] The control should show only signals from the metal substrate (and perhaps trace carbon/oxygen), while the experimental sample should additionally show N 1s and increased C 1s and O 1s signals.

  • c. Acquire high-resolution spectra for the relevant elements: N 1s, O 1s, C 1s, and the primary metal peak (e.g., Au 4f, Cu 2p).

  • d. Rationale: High-resolution scans allow for the deconvolution of peaks to identify different chemical states. A shift in the binding energy of the N 1s or O 1s peaks on the adsorbed sample compared to reference spectra of the pure molecule can indicate the formation of a coordinative bond with the metal surface (chemisorption).[15]

Data Analysis and Interpretation

The goal of data analysis is to transform raw instrumental output into a quantitative adsorption isotherm and fit it to theoretical models.

G cluster_fit Model Fitting Data Raw QCM-D Data (Δf vs. Time for each Ce) Mass Calculate Adsorbed Mass (qe) Using Sauerbrey Equation (For rigid layers, ΔD ≈ 0) Data->Mass Plot Plot Isotherm (qe vs. Ce) Mass->Plot Lang Linearize Langmuir Plot Ce/qe vs. Ce Plot->Lang Freun Linearize Freundlich Plot log(qe) vs. log(Ce) Plot->Freun Temk Linearize Temkin Plot qe vs. ln(Ce) Plot->Temk Best Compare R² Values Determine Best-Fit Model Lang->Best Freun->Best Temk->Best Params Extract Model Parameters (qm, KL, KF, n, A, B) Best->Params

Caption: Workflow for data analysis and isotherm model fitting.

From QCM-D Frequency to Adsorbed Mass

For a thin, rigid adsorbed layer (indicated by a small change in dissipation, ΔD ≈ 0), the Sauerbrey equation can be used to convert the measured frequency shift (Δf) into an adsorbed mass per unit area (qe):

qe = - (C * Δf) / n

Where C is the mass sensitivity constant of the crystal (e.g., ~17.7 ng·cm⁻²·Hz⁻¹ for a 5 MHz crystal) and n is the overtone number.

Isotherm Fitting
  • Construct the Isotherm: Plot the calculated adsorbed mass (qe) at equilibrium for each concentration against the corresponding equilibrium concentration (Ce).

  • Linearize the Data: Transform your (Ce, qe) data according to the linear forms of the isotherm equations in the table above.

  • Perform Linear Regression: Plot the transformed data (e.g., Ce/qe vs. Ce for Langmuir) and perform a linear regression to obtain the slope, intercept, and the correlation coefficient (R²).

  • Determine the Best Model: The model that yields an R² value closest to 1.0 is considered the best fit for the experimental data, and its underlying assumptions are most likely to describe the adsorption system.

  • Calculate Constants: Use the slope and intercept from the best-fit model to calculate the physical constants of the isotherm (e.g., maximum adsorption capacity qm and Langmuir constant KL).

References

  • Vertex AI Search. (n.d.). Langmuir Isotherm.
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  • Chemistry Learner. (n.d.). Freundlich Isotherm: Definition, Equation, and Limitations.
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Application Notes and Protocols for Elucidating the Mechanism of Corrosion Inhibition by Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Amino Alcohols in Corrosion Mitigation

Corrosion, the electrochemical degradation of materials, poses a significant threat to the longevity and reliability of metallic structures across numerous industries. The development of effective corrosion inhibitors is paramount to mitigating these risks. Among the various classes of inhibitors, amino alcohols have emerged as a versatile and effective option, particularly for protecting steel and other alloys in aqueous and industrial environments.[1][2] Their efficacy is rooted in a dual-action mechanism: interfering with the cathodic corrosion reaction and forming a protective adsorbed film on the metal surface.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to understand and evaluate the corrosion inhibition mechanism of amino alcohols. We will delve into the molecular interactions governing their protective action and provide detailed protocols for key experimental techniques to quantify their performance and characterize the inhibitor-metal interface.

Section 1: The Molecular Mechanism of Inhibition: A Dual-Pronged Approach

The inhibitory action of amino alcohols is not a simple surface blanketing effect. It is a nuanced interplay of molecular structure, surface chemistry, and electrochemical processes. The core of their mechanism lies in their ability to adsorb onto the metal surface, a process driven by the presence of polar functional groups: the amino (-NH₂) and hydroxyl (-OH) groups.[3][4]

Adsorption at the Metal-Solution Interface: Physisorption and Chemisorption

The formation of a protective layer by amino alcohol molecules on a metal surface can occur through two primary modes of adsorption: physisorption and chemisorption.[4][5]

  • Physisorption: This involves weaker, electrostatic interactions between the charged metal surface and the polar amino alcohol molecules (e.g., van der Waals forces). It is often the initial step in the adsorption process.

  • Chemisorption: This entails the formation of stronger, coordinate-type bonds between the lone pair electrons of the nitrogen and oxygen atoms in the amino and hydroxyl groups and the vacant d-orbitals of the metal atoms.[3][4] This process leads to a more stable and robust protective film.

The determination of whether adsorption is primarily physical or chemical is often inferred from the standard free energy of adsorption (ΔG°ads). Values up to -20 kJ/mol are typically associated with physisorption, while values more negative than -40 kJ/mol suggest chemisorption.[6]

The Dual Inhibitory Action

Amino alcohols function as mixed-type inhibitors, meaning they influence both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process, though their primary effect is often on the cathodic reaction.[2]

  • Cathodic Inhibition: Amino alcohols can block the sites on the metal surface where oxygen picks up electrons, thereby stifling the cathodic reaction, a critical step in the corrosion process in neutral and alkaline environments.[2]

  • Protective Film Formation: Through adsorption, amino alcohol molecules create a physical barrier on the metal surface. This film displaces aggressive ions, such as chlorides, and hinders their access to the metal, preventing the initiation and propagation of corrosion.[2]

The structure of the amino alcohol plays a crucial role in its effectiveness. The length of the alkyl chain, the number of amino and hydroxyl groups, and their spatial arrangement all influence the molecule's ability to adsorb and form a dense, protective layer.

cluster_solution Aqueous Environment cluster_surface Metal Surface Amino Alcohols Amino Alcohols Protective Film Protective Film Amino Alcohols->Protective Film Adsorption (Physisorption & Chemisorption) Corrosive Species (Cl-, O2) Corrosive Species (Cl-, O2) Anodic Sites (Fe -> Fe2+ + 2e-) Anodic Sites (Fe -> Fe2+ + 2e-) Corrosive Species (Cl-, O2)->Anodic Sites (Fe -> Fe2+ + 2e-) Attack Cathodic Sites (O2 + 2H2O + 4e- -> 4OH-) Cathodic Sites (O2 + 2H2O + 4e- -> 4OH-) Corrosive Species (Cl-, O2)->Cathodic Sites (O2 + 2H2O + 4e- -> 4OH-) Reacts Protective Film->Anodic Sites (Fe -> Fe2+ + 2e-) Blocks Protective Film->Cathodic Sites (O2 + 2H2O + 4e- -> 4OH-) Inhibits

Mechanism of amino alcohol corrosion inhibition.

Section 2: Experimental Protocols for Inhibitor Evaluation

A multi-faceted experimental approach is necessary to thoroughly evaluate the performance and understand the mechanism of an amino alcohol corrosion inhibitor. This section provides detailed protocols for key electrochemical and surface analysis techniques.

Weight Loss Method (Gravimetric Analysis)

This classical method provides a direct measure of the average corrosion rate and the inhibitor's efficiency. It is based on the ASTM D2688 standard.[7][8]

Objective: To determine the corrosion rate of a metal in a specific environment with and without an inhibitor by measuring the mass loss of a metal coupon over time.

Materials:

  • Metal coupons (e.g., mild steel, of known dimensions and surface area)

  • Corrosive solution (e.g., 3.5% NaCl solution)

  • Amino alcohol inhibitor

  • Analytical balance (±0.1 mg accuracy)

  • Polishing papers (e.g., silicon carbide, various grits)

  • Cleaning solutions (e.g., acetone, ethanol, inhibited acid solution as per ASTM G1)

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of polishing paper, rinse with deionized water, degrease with acetone, and dry.

  • Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg and record the initial mass (m_initial).

  • Immersion: Immerse the coupons in the corrosive solution, both with and without the desired concentration of the amino alcohol inhibitor, for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.

  • Cleaning: After the immersion period, retrieve the coupons. Remove corrosion products by cleaning according to ASTM G1 procedures (e.g., immersion in an inhibited acid solution).

  • Final Weighing: Rinse the cleaned coupons with deionized water, dry thoroughly, and reweigh to obtain the final mass (m_final).

  • Calculation:

    • Weight Loss (Δm): Δm = m_initial - m_final

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × Δm) / (A × t × ρ), where A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate without the inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetic aspects of corrosion and helps to determine the type of inhibition (anodic, cathodic, or mixed). The procedure is based on the ASTM G59 standard.[9][10]

Objective: To measure the polarization curve of a metal in a corrosive environment to determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: e.g., platinum or graphite)

  • Corrosive solution with and without inhibitor

Procedure:

  • Setup: Assemble the three-electrode cell with the prepared working electrode. Allow the open-circuit potential (OCP) to stabilize for a period of time (e.g., 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i).

    • Determine E_corr and i_corr at the intersection of the anodic and cathodic Tafel slopes.

    • The corrosion rate is directly proportional to i_corr.

    • Calculate the Inhibition Efficiency (IE%): IE% = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] × 100.

    • A significant shift in the cathodic branch of the polarization curve to lower current densities indicates cathodic inhibition, while a similar shift in the anodic branch suggests anodic inhibition. A shift in both branches indicates mixed-type inhibition.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective inhibitor film.

Objective: To characterize the metal/solution interface and the protective film by measuring the impedance response over a range of frequencies.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell

  • Corrosive solution with and without inhibitor

Procedure:

  • Setup: Use the same three-electrode setup as for potentiodynamic polarization. Allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Present the data as Nyquist and Bode plots.

    • In the Nyquist plot, a larger semicircle diameter indicates a higher charge transfer resistance (R_ct) and thus a lower corrosion rate.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (R_s), R_ct, and double-layer capacitance (C_dl).

    • Calculate the Inhibition Efficiency (IE%): IE% = [(R_ct,inhibitor - R_ct,blank) / R_ct,inhibitor] × 100.

cluster_prep Sample Preparation cluster_eval Inhibitor Evaluation cluster_analysis Surface & Film Characterization Metal Coupon Preparation Metal Coupon Preparation Weight Loss Weight Loss Metal Coupon Preparation->Weight Loss Potentiodynamic Polarization Potentiodynamic Polarization Metal Coupon Preparation->Potentiodynamic Polarization EIS EIS Metal Coupon Preparation->EIS Corrosion Rate & IE% Corrosion Rate & IE% Weight Loss->Corrosion Rate & IE% FTIR FTIR Potentiodynamic Polarization->FTIR Corrosion Current & Inhibition Type Corrosion Current & Inhibition Type Potentiodynamic Polarization->Corrosion Current & Inhibition Type XPS XPS EIS->XPS Film Resistance & Capacitance Film Resistance & Capacitance EIS->Film Resistance & Capacitance

Experimental workflow for inhibitor evaluation.
Surface Analysis Techniques

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups of the inhibitor molecules adsorbed on the metal surface, confirming the formation of a protective film and providing insights into the bonding mechanism.[11][12][13][14][15]

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the metal surface. It can be used to confirm the presence of nitrogen and oxygen from the adsorbed amino alcohol and to study the interaction with the metal substrate.[11][13][14][16][17]

Section 3: Quantitative Performance Data

The inhibition efficiency of amino alcohols is dependent on their molecular structure, concentration, and the specific corrosive environment. The following table summarizes representative data from the literature.

Amino AlcoholMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Dimethylethanolamine (DMEA)Reinforcing SteelSimulated Concrete Pore Solution + Cl⁻Molar Ratio > 0.3High[2]
EthanolamineZinc0.01 N HNO₃ + 0.01 N H₃PO₄1%95[18][19]
DiethanolamineZinc0.01 N HNO₃ + 0.01 N H₃PO₄1%94[18][19]
TriethanolamineZinc0.01 N HNO₃ + 0.01 N H₃PO₄1%93[18][19]
DiethanolamineMild Steel0.5 M H₂SO₄10⁻³ M88.7[20]

Conclusion

Amino alcohols represent a significant class of corrosion inhibitors with a well-defined, dual-action mechanism. By understanding the principles of their adsorption and film-forming properties, and by employing the detailed experimental protocols outlined in these notes, researchers can effectively screen, evaluate, and optimize amino alcohol-based inhibitor formulations for a wide range of applications. The combination of electrochemical and surface analysis techniques provides a powerful toolkit for elucidating the intricate details of the inhibitor-metal interaction, leading to the development of more robust and efficient corrosion protection strategies.

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Application Notes and Protocols for the Experimental Evaluation of Organic Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the systematic evaluation of organic corrosion inhibitors. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind experimental design, from initial material preparation to advanced electrochemical analysis and surface characterization. We present a multi-faceted approach, integrating gravimetric, electrochemical, and surface-sensitive techniques to build a holistic and validated understanding of an inhibitor's performance and mechanism. This protocol is designed for researchers and scientists engaged in the development and qualification of novel corrosion mitigation strategies.

Introduction: The Imperative for Robust Inhibitor Testing

Corrosion, the electrochemical degradation of a material due to its interaction with the environment, represents a significant challenge across countless industries, from energy production to infrastructure.[1][2] Organic corrosion inhibitors are chemical compounds that, when added to a corrosive environment, adsorb onto a metal's surface to form a protective barrier, thereby mitigating the rate of corrosion.[3][4] The effectiveness of these inhibitors is not absolute; it is a function of their molecular structure, the specific metal alloy, and the physicochemical properties of the corrosive medium.

Therefore, a rigorous, multi-modal testing protocol is essential to not only quantify an inhibitor's efficiency but also to understand its mechanism of action. This understanding is critical for developing new inhibitors and for reliably deploying existing ones in real-world scenarios.[5][6] This guide outlines a self-validating experimental workflow designed to provide a comprehensive performance profile of an organic corrosion inhibitor.

The Cornerstone of Inhibition: Mechanism of Action

Organic corrosion inhibitors primarily function by adsorbing onto the metal surface, which disrupts the electrochemical processes of corrosion.[2] This adsorption can be classified as:

  • Physisorption: A weaker, electrostatic interaction between the inhibitor molecules and the charged metal surface (e.g., van der Waals forces).

  • Chemisorption: A stronger bond involving electron sharing or donation from the inhibitor's heteroatoms (like N, S, O, P) and/or π-electrons of aromatic rings to the vacant d-orbitals of the metal.[7]

This adsorbed layer forms a physical barrier that isolates the metal from the corrosive electrolyte. Furthermore, it can block the active sites required for the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process.[2][4] The goal of the following experimental protocols is to quantify the effectiveness of this adsorbed film.

Core Experimental Components

A successful and reproducible experiment begins with meticulous preparation of its core components.

Metal Specimen (Working Electrode) Selection and Preparation

The choice of metal must reflect the intended application. Mild steel, stainless steels, and various aluminum or copper alloys are common substrates.

Protocol 1: Specimen Preparation (Adapted from ASTM G1-03) [8][9]

  • Cutting: Cut metal specimens (coupons) to a desired dimension (e.g., 2 cm x 2 cm x 0.2 cm). For electrochemical tests, a rod that can be sealed in a holder with a defined exposed area is required. A small hole may be drilled for suspension in weight-loss tests.

  • Abrasion: Sequentially abrade the specimen surfaces with silicon carbide (SiC) abrasive papers of increasing grit (e.g., 240, 400, 600, 800 grit) to achieve a uniform and reproducible surface finish.

  • Degreasing: Rinse the abraded specimens thoroughly with acetone or ethanol to remove any organic residues and grease.

  • Washing: Wash with deionized water.

  • Drying: Dry the specimens using a stream of warm air or in a desiccator.

  • Storage: Store the cleaned specimens in a desiccator to prevent premature oxidation before the experiment begins.

Causality: A standardized surface preparation is critical. Surface roughness, residual stresses from cutting, and contaminants can all create localized electrochemical cells, leading to inconsistent and artifact-prone corrosion rate measurements.[10]

Corrosive Environment (Test Solution)

The test solution must simulate the target environment. For fundamental studies, this is often an acidic solution (e.g., 1.0 M HCl or 0.5 M H₂SO₄), which provides an aggressive and well-understood corrosive medium.[7] For industrial applications, synthetic brines, seawater (per ASTM D1141), or process fluids should be used.[11][12]

Organic Inhibitor

The inhibitor should be dissolved in the corrosive solution to achieve a range of concentrations (e.g., 50, 100, 250, 500 ppm). A "blank" solution containing no inhibitor is essential as a control for baseline corrosion rate determination.

Methodology I: Gravimetric (Weight Loss) Method

The weight loss method is the most direct and straightforward technique for determining the average corrosion rate over a period of time.[13]

Protocol 2: Weight Loss Measurement

  • Initial Weighing: Accurately weigh the prepared and dried metal coupons to four decimal places (W_initial) using an analytical balance.

  • Immersion: Suspend each coupon in a beaker containing a specific volume of the test solution (blank and various inhibitor concentrations). Ensure the coupon is fully immersed.

  • Exposure: Cover the beakers and leave them in a temperature-controlled environment for a predetermined duration (e.g., 6, 12, or 24 hours).

  • Retrieval and Cleaning: After the immersion period, retrieve the coupons. Carefully remove corrosion products according to established procedures (e.g., using a soft brush or chemical cleaning as per ASTM G1-03).[9]

  • Final Weighing: Rinse the cleaned coupons with deionized water, dry them thoroughly, and re-weigh them (W_final).

  • Calculation:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) where:

      • K = constant (8.76 × 10⁴)

      • ΔW = weight loss in grams

      • A = surface area of the coupon in cm²

      • T = immersion time in hours

      • D = density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where:

      • CR_blank = Corrosion rate in the absence of inhibitor.

      • CR_inh = Corrosion rate in the presence of inhibitor.

Data Presentation: Weight Loss Results

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)52.42.85-
5015.10.8271.2
1008.30.4584.2
2504.10.2292.3
5002.90.1694.4

Trustworthiness: This method provides a tangible measure of material loss. Running experiments in triplicate and reporting the average and standard deviation is crucial for validating the reproducibility of the results.[14]

Methodology II: Electrochemical Techniques

Electrochemical methods offer rapid corrosion rate measurements and provide deep insights into the inhibition mechanism.[7][13] These tests are performed using a potentiostat and a standard three-electrode electrochemical cell.

Caption: Standard three-electrode electrochemical cell setup.

Potentiodynamic Polarization (PDP)

This technique measures the current response as the electrode's potential is scanned away from its stable open-circuit potential (OCP).[15][16] The resulting plot (Tafel plot) provides information on both anodic and cathodic reaction kinetics.

Protocol 3: Potentiodynamic Polarization Measurement

  • Setup: Assemble the three-electrode cell with the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum mesh). Fill the cell with the test solution.

  • Stabilization: Allow the system to stabilize by immersing the working electrode in the solution for a set period (e.g., 30-60 minutes) until the OCP is stable.

  • Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 to 1 mV/s).

  • Data Analysis:

    • Use Tafel extrapolation on the resulting log(current density) vs. potential plot to determine the corrosion potential (E_corr) and corrosion current density (i_corr).[17]

    • Calculate the Corrosion Rate (CR) from i_corr using the Stern-Geary equation, often provided by the potentiostat software.

    • Calculate Inhibition Efficiency (IE%) : IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where:

      • i_corr_blank = Corrosion current density in the absence of inhibitor.

      • i_corr_inh = Corrosion current density in the presence of inhibitor.

Data Presentation: Potentiodynamic Polarization Results

Inhibitor Conc. (ppm)E_corr (mV vs. Ag/AgCl)i_corr (µA/cm²)Corrosion Rate (mm/year)IE (%)
0 (Blank)-475245.22.84-
100-45038.10.4484.5
500-43814.20.1694.2

Causality: A shift in E_corr indicates the inhibitor's primary mode of action. A significant shift in the anodic branch suggests an anodic inhibitor, a shift in the cathodic branch implies a cathodic inhibitor, and changes in both suggest a mixed-type inhibitor.[4]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that probes the properties of the inhibitor film and the charge transfer processes at the metal-solution interface.[18][19] It involves applying a small amplitude AC potential signal at various frequencies and measuring the resulting current response.

Protocol 4: Electrochemical Impedance Spectroscopy

  • Setup & Stabilization: Use the same setup as for PDP and allow the system to stabilize at OCP.

  • EIS Measurement: Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • The data is typically visualized as a Nyquist plot (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

    • Model the data using an appropriate equivalent electrical circuit (EEC) to extract key parameters. A simple Randles circuit is often used as a starting point.

    • The Charge Transfer Resistance (R_ct) is inversely proportional to the corrosion rate. A larger R_ct value signifies better corrosion protection.[20]

    • The Double Layer Capacitance (C_dl) provides information about the adsorption of the inhibitor on the metal surface.

    • Calculate Inhibition Efficiency (IE%) : IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where:

      • R_ct_blank = Charge transfer resistance in the absence of inhibitor.

      • R_ct_inh = Charge transfer resistance in the presence of inhibitor.

Data Presentation: EIS Results

Inhibitor Conc. (ppm)R_ct (Ω·cm²)C_dl (µF/cm²)IE (%)
0 (Blank)75350-
1008508591.2
50021004296.4

Methodology III: Surface Analysis Techniques

Post-exposure surface analysis provides direct visual and chemical evidence of the inhibitor's protective action.[21]

  • Scanning Electron Microscopy (SEM): Provides high-magnification images of the metal surface, allowing for a visual comparison of the surface morphology with and without the inhibitor. A smoother surface with fewer pits in the presence of the inhibitor indicates effective protection.[22]

  • Atomic Force Microscopy (AFM): Can characterize the inhibitor film itself, providing data on film thickness and surface roughness at the nanoscale.[23]

  • X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that can confirm the presence of the inhibitor's constituent elements (e.g., N, S) on the metal surface, providing direct evidence of chemisorption.[24]

Integrated Experimental Workflow

A comprehensive evaluation relies on the synergy between these techniques. The weight loss method provides a reliable, time-averaged corrosion rate, while electrochemical methods offer rapid screening and mechanistic insights. Surface analysis validates the formation of a protective film.

Caption: Logical workflow for comprehensive inhibitor evaluation.

Conclusion

The reliable evaluation of organic corrosion inhibitors requires a multi-pronged experimental approach. By integrating gravimetric analysis for baseline performance, potentiodynamic polarization for kinetic information, electrochemical impedance spectroscopy for interfacial characterization, and surface analysis for direct validation, researchers can build a robust and trustworthy profile of an inhibitor's efficacy and mechanism. Adherence to standardized procedures for specimen preparation and data reporting, as outlined in this guide, is paramount for ensuring the integrity and comparability of results within the scientific community.

References

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  • Standard Practice for - Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ResearchGate. [Link]

  • Measured potentiodynamic polarization curves for corrosion inhibitor model compounds. ResearchGate. [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Nature. [Link]

  • Preparing, Cleaning, and Evaluating Corrosion Test Specimens. Scribd. [Link]

  • Guidelines for corrosion inhibitor selection for oil and gas production. OnePetro. [Link]

  • Influence of organic/inorganic inhibitors on AISI 304 (1.4301) and AISI 314 (1.4841) steels corrosion kinetics. (2024). Journal of the Serbian Chemical Society. [Link]

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  • AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2025). ACS Publications. [Link]

  • Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022). MDPI. [Link]

  • Laboratory Evaluation of Corrosion Inhibitors Used in the Oil and Gas Industry. NACE International. [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. [Link]

  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). NACE International. [Link]

  • Methods for preparation of corroded steel specimens for mechanical testing. MATEC Web of Conferences. [Link]

  • Corrosion Inhibitor Test Methods Guide. Scribd. [Link]

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Application Notes and Protocols for the Synthesis of Novel Bioactive Molecules Using 5-Dimethylamino-2-methyl-3-pentyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Propargylamine Building Block

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to generate libraries of bioactive compounds is of paramount importance. 5-Dimethylamino-2-methyl-3-pentyn-2-ol, a propargylamine derivative, represents a versatile and highly valuable building block for the synthesis of a wide array of nitrogen-containing heterocycles. Its unique structural features, combining a tertiary amine, a propargyl group, and a tertiary alcohol, offer multiple reactive sites for strategic chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for the synthesis of promising bioactive molecular frameworks.

Propargylamines are a well-established class of precursors for various heterocyclic systems, and their derivatives have shown a broad spectrum of biological activities, including anti-Parkinson's and anti-Alzheimer's properties.[1] The inherent reactivity of the alkyne moiety, coupled with the directing and participating capabilities of the neighboring amino and hydroxyl groups, allows for a range of cyclization strategies to construct diverse and complex molecular architectures. This document will focus on the application of this compound in the synthesis of substituted oxazoles and pyrroles, two classes of heterocycles with significant therapeutic potential.

Physicochemical Properties and Safety Considerations

Before commencing any experimental work, a thorough understanding of the reagent's properties and adherence to safety protocols is crucial.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 25400-83-3[2]
Molecular Formula C₈H₁₅NO[2]
Molecular Weight 141.21 g/mol [2]
Appearance Clear, colorless to yellow liquid[2]
Assay (GC-FID) ≥ 97.5%[2]

Safety Precautions:

Therefore, the following precautions are mandatory when handling this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Synthetic Applications and Protocols

The strategic placement of functional groups in this compound allows for its use in a variety of cyclization reactions to generate valuable heterocyclic scaffolds. Below are detailed protocols for the synthesis of substituted oxazoles and pyrroles.

Application 1: Synthesis of Substituted Oxazoles via Gold-Catalyzed Cycloisomerization

Scientific Rationale:

Oxazole rings are present in a wide range of biologically active natural products and synthetic compounds.[5][6] Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective in activating alkyne functionalities towards nucleophilic attack.[7] In this protocol, the intramolecular cyclization of an N-acylated derivative of this compound is proposed. The reaction proceeds through the activation of the alkyne by the gold catalyst, followed by a 5-endo-dig cyclization involving the amide oxygen as the nucleophile. Subsequent dehydration of the cyclized intermediate yields the stable aromatic oxazole ring.

Experimental Workflow:

workflow1 start Start: this compound step1 N-Acylation with Acyl Chloride start->step1 step2 Purification of N-Acyl Intermediate step1->step2 step3 Gold-Catalyzed Cycloisomerization step2->step3 step4 Work-up and Purification step3->step4 end_node Product: Substituted Oxazole step4->end_node workflow2 start Start: this compound step1 Acid-Catalyzed Intramolecular Cyclization start->step1 step2 Neutralization and Work-up step1->step2 step3 Purification step2->step3 end_node Product: Substituted Pyrrole step3->end_node

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Dimethylamino-2-methyl-3-pentyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 5-Dimethylamino-2-methyl-3-pentyn-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable aminoalkynol intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction conditions and achieve high-purity yields.

Introduction: The Chemistry of this compound

This compound is a tertiary aminoalkynol, a class of compounds that serve as versatile building blocks in organic synthesis, particularly for pharmaceuticals and specialty materials.[1] Its synthesis is most commonly achieved via a variation of the A³ (Aldehyde-Alkyne-Amine) or Mannich-type coupling reaction. This one-pot, three-component reaction is highly atom-economical and involves the condensation of a terminal alkyne (2-methyl-3-butyn-2-ol), an aldehyde (formaldehyde), and a secondary amine (dimethylamine).

The reaction is typically catalyzed by a metal salt, with copper halides being particularly effective and economical.[2][3] The core of the reaction involves the in-situ formation of an iminium ion from the amine and aldehyde, which is then attacked by a metal acetylide generated from the alkyne and the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most robust and widely adopted method is the copper-catalyzed three-component coupling reaction. This involves reacting 2-methyl-3-butyn-2-ol, dimethylamine, and formaldehyde (often in the form of aqueous formalin or paraformaldehyde) in the presence of a copper(I) salt like copper(I) chloride (CuCl) or copper(I) bromide (CuBr).[2][4] This approach is favored for its operational simplicity, mild reaction conditions, and generally good yields.

Q2: Why is a copper catalyst necessary for this reaction?

A2: The copper(I) catalyst plays a dual role. First, it reacts with the terminal alkyne (2-methyl-3-butyn-2-ol) to form a copper acetylide intermediate. This increases the nucleophilicity of the alkyne's terminal carbon. Second, it activates the iminium ion intermediate (formed from dimethylamine and formaldehyde), facilitating the crucial C-C bond formation.[3] While other transition metals can be used for A³ couplings, copper offers a cost-effective and highly efficient solution.[5]

Q3: What are the primary safety concerns I should be aware of?

A3: The primary safety concerns are:

  • Formaldehyde: It is a known carcinogen and sensitizer. Always handle paraformaldehyde powder or formalin solutions in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethylamine: This is a corrosive and flammable gas or liquid with a strong, unpleasant odor. It should also be handled in a fume hood.

  • Exothermic Reaction: The reaction can be exothermic, especially during the initial stages. It is crucial to control the rate of addition of reagents and have a cooling bath (e.g., an ice-water bath) on standby to manage the reaction temperature.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A4: Low yield is a common problem with several potential root causes. Use the following decision tree to diagnose the issue.

G start Low Yield Observed check_sm Analyze crude mixture (TLC/GC-MS). Significant starting material remaining? start->check_sm sub_q1 YES: Incomplete Conversion check_sm->sub_q1 Yes sub_q2 NO: Side Products or Workup Loss check_sm->sub_q2 No sol_incomplete1 Increase reaction time or gently heat (e.g., to 40-50 °C). sub_q1->sol_incomplete1 sol_incomplete2 Check catalyst activity. Use freshly opened CuCl or wash with dilute HCl to remove oxides. sub_q1->sol_incomplete2 sol_incomplete3 Ensure proper stoichiometry. Amine/aldehyde may have degraded. sub_q1->sol_incomplete3 sol_sideprod1 Check for side products. Common issue: polymerization (dark tar). Solution: Lower temperature, improve stirring. sub_q2->sol_sideprod1 sol_sideprod2 Poor aqueous workup? Product is water-soluble. Solution: Saturate aqueous layer with NaCl before extraction. Use continuous extraction. sub_q2->sol_sideprod2 sol_sideprod3 Volatilization loss? Product has moderate volatility. Solution: Use a condenser and avoid high temperatures during solvent removal. sub_q2->sol_sideprod3

Caption: Troubleshooting flowchart for low reaction yield.

Q5: My final product is a dark, tarry oil that is difficult to purify. What is causing this?

A5: The formation of a dark, tarry substance is almost always due to the polymerization of the alkyne starting material or product, often catalyzed by excess heat or reactive impurities.

  • Causality: Copper acetylides can be unstable and undergo oxidative coupling or polymerization, especially at elevated temperatures or if exposed to air (oxygen) for extended periods.

  • Preventative Measures:

    • Temperature Control: Maintain a low reaction temperature (0-25 °C) during the addition of reagents. Use an ice bath to dissipate any heat generated.

    • Inert Atmosphere: While not always strictly necessary for this specific reaction, performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions and improve the final product's color and purity.

    • Order of Addition: Add the catalyst to the mixture of the alkyne and amine first, then add the formaldehyde solution dropwise to control the concentration of the highly reactive iminium ion.

Q6: I'm struggling to separate my product from the aqueous layer during workup. How can I improve extraction efficiency?

A6: The dimethylamino group and the hydroxyl group make the product significantly water-soluble, leading to poor partitioning into common organic solvents like ethyl acetate or diethyl ether.

  • The "Salting Out" Technique: Before extraction, saturate the aqueous layer by adding solid sodium chloride (NaCl) or potassium carbonate (K₂CO₃) until no more dissolves. This decreases the polarity of the aqueous phase and significantly reduces the solubility of the organic product, driving it into the organic layer.

  • Solvent Choice: Use a more polar solvent for extraction if salting out is insufficient. A mixture of ethyl acetate and n-butanol, or dichloromethane (DCM), may be more effective. Be aware that DCM is denser than water.

  • Acid-Base Extraction (for cleanup): To remove non-basic organic impurities, you can acidify the organic layer with dilute HCl (e.g., 1M). Your amine product will become a protonated salt and move to the aqueous layer. Wash the organic layer to remove impurities. Then, make the aqueous layer basic again with NaOH or K₂CO₃ (pH > 10) and re-extract the free amine product into a fresh organic layer.

Optimized Experimental Protocol

This protocol is a self-validating system designed for robustness and high yield.

Protocol: Copper-Catalyzed Synthesis of this compound

Materials:

  • 2-methyl-3-butyn-2-ol (1.0 eq)

  • Dimethylamine (40% solution in water, 1.2 eq)

  • Paraformaldehyde (1.2 eq)

  • Copper(I) Chloride (CuCl, 0.05 eq)

  • Tetrahydrofuran (THF) or Dioxane

  • Saturated NaCl solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a 3-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methyl-3-butyn-2-ol (1.0 eq), dimethylamine solution (1.2 eq), and the solvent (e.g., THF, approx. 2-3 mL per mmol of alkyne).

  • Catalyst Addition: Add Copper(I) Chloride (0.05 eq) to the stirred solution. The mixture may turn greenish-yellow.

  • Iminium Formation & Reaction: Cool the flask in an ice-water bath to 0-5 °C. Add a solution/slurry of paraformaldehyde (1.2 eq) in the same solvent portion-wise or via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup & Extraction:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. If a solid is present, filter it off first.

    • Saturate the aqueous layer with solid NaCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain the final product as a clear, colorless to pale yellow liquid.[6]

Data Summary: Effect of Reaction Parameters
ParameterCondition ACondition BCondition CTypical Outcome
Catalyst CuCl (5 mol%)ZnCl₂ (5 mol%)NoneCuCl provides the highest yield and reaction rate.[2][5]
Solvent THFWaterDichloromethaneTHF and Dioxane are excellent. Water can work but may require longer reaction times.
Temperature 0 °C → RT50 °CRoom Temp.Initial cooling followed by warming to RT gives the cleanest reaction profile. Higher temps risk polymerization.
Base None (Amine is base)Triethylamine (1.1 eq)KOHThe reactant amine is usually sufficient. Added base can promote side reactions like aldol condensation.[7]

Reaction Mechanism & Workflow Visualization

The reaction proceeds through a well-established catalytic cycle.

G cluster_0 Iminium Ion Formation cluster_1 Copper Acetylide Formation cluster_2 C-C Bond Formation Me2NH Dimethylamine Iminium Dimethylaminium Ion [CH2=N(Me)2]+ Me2NH->Iminium CH2O Formaldehyde CH2O->Iminium Product_Complex Product-Copper Complex Iminium->Product_Complex Alkyne 2-Methyl-3-butyn-2-ol Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide CuCl CuCl CuCl->Cu_Acetylide Cu_Acetylide->Product_Complex Final_Product Final Product Product_Complex->Final_Product Final_Product->CuCl Catalyst Regeneration

Caption: Catalytic cycle for the A³ coupling reaction.

G start Crude Reaction Mixture quench Quench with aq. NH4Cl start->quench saturate Saturate with NaCl ('Salting Out') quench->saturate extract Extract 3x with Ethyl Acetate saturate->extract separate Separate Organic & Aqueous Layers extract->separate dry Dry Organic Layer (e.g., MgSO4) separate->dry Organic Layer waste Aqueous Waste separate->waste Aqueous Layer filter Filter dry->filter concentrate Concentrate in vacuo (Rotary Evaporator) filter->concentrate distill Purify by Vacuum Distillation concentrate->distill product Pure Product distill->product

Caption: Standard purification workflow for the product.

References

  • Synthesis of Propargylamines via Michael Addition... PubMed Central. [Link]

  • Favorskii reaction. Wikipedia. [Link]

  • Aqueous PTS-Enabled Propargylamine Synthesis... ACS Publications. [Link]

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. [Link]

  • Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal. [Link]

  • Solvent-free synthesis of propargylamines: an overview. Semantic Scholar. [Link]

  • Favorskii rearrangement. Wikipedia. [Link]

  • Favorskii reaction. Grokipedia. [Link]

  • A new mechanism for the Favorskii rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Favorskii Reaction. Organic Chemistry Portal. [Link]

  • Mechanism Monday #35: Favorskii Rearrangement. YouTube. [Link]

  • Favorskii Rearrangement. YouTube. [Link]

  • This compound. Stenutz. [Link]

  • Preparation method of 2-methyl-3-butyne-2-ol.

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Technical Support Center: Synthesis of 5-Dimethylamino-2-methyl-3-pentyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Dimethylamino-2-methyl-3-pentyn-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide actionable, field-proven insights rooted in fundamental chemical principles to help you optimize your reaction outcomes, improve yield, and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic pathway for this compound, and what is the core mechanism?

The most common and efficient synthesis is a variation of the A³ coupling (Alkyne-Aldehyde-Amine) or a related nucleophilic addition reaction. In this specific case, the synthesis involves the reaction between an acetylide derived from 3-dimethylamino-1-propyne and acetone. The reaction is typically facilitated by a strong base or a transition metal catalyst.

The core mechanism involves two key steps:

  • Deprotonation: A base (like n-butyllithium or a metal catalyst) removes the acidic terminal proton from 3-dimethylamino-1-propyne to form a highly nucleophilic acetylide anion.

  • Nucleophilic Attack: This acetylide anion then attacks the electrophilic carbonyl carbon of acetone.

  • Protonation: A subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol product, this compound.

This type of reaction is a cornerstone in the synthesis of propargylamines and related structures.[1][2]

G cluster_reactants Reactants cluster_intermediates Intermediates Acetone Acetone (Electrophile) Alkoxide Tertiary Alkoxide Acetone->Alkoxide Nucleophilic Attack DMAP 3-Dimethylamino-1-propyne (Nucleophile Precursor) Acetylide Dimethylamino-propynilide Anion (Nucleophile) Base Base (e.g., n-BuLi) Base->Acetylide Deprotonation Acetylide->Alkoxide Nucleophilic Attack Product This compound Alkoxide->Product Aqueous Workup (Protonation)

Caption: Primary synthesis workflow for the target molecule.

Q2: My reaction mixture has turned yellow or brown and become viscous. What is causing this, and is my synthesis compromised?

This is the most frequently reported issue and is almost certainly due to the base- or acid-catalyzed self-condensation of acetone , an aldol condensation reaction.[3] While your synthesis is not necessarily a complete failure, the formation of these byproducts will significantly lower your yield and complicate purification.

Under the reaction conditions (especially with strong bases), acetone forms an enolate which can then attack another acetone molecule. This initiates a cascade of reactions forming larger, often colored and resinous, polymeric materials.[4][5]

Key byproducts from this side reaction include:

  • Diacetone alcohol: The initial aldol addition product.

  • Mesityl oxide: The dehydrated, α,β-unsaturated ketone product of the aldol condensation. Mesityl oxide is often yellow and can polymerize further.

Immediate action is required to minimize further byproduct formation. This is addressed in the Troubleshooting Guide below.

Q3: I'm seeing multiple unexpected spots on my TLC plate or peaks in my GC-MS analysis. What are the likely impurities?

Besides the acetone self-condensation products mentioned above, other impurities can arise. Below is a table summarizing the most common byproducts and their likely origins.

Impurity NameStructureOriginAnalytical Signature (Typical)
Diacetone Alcohol(CH₃)₂C(OH)CH₂C(O)CH₃Aldol addition of acetone.[3]Higher polarity than acetone, may show broad -OH in IR/NMR.
Mesityl Oxide(CH₃)₂C=CHC(O)CH₃Dehydration of diacetone alcohol.[4]Conjugated system leads to UV activity; distinct vinyl and carbonyl signals in NMR.
Unreacted Starting Material(CH₃)₂NCH₂C≡CHIncomplete deprotonation or reaction.Characteristic terminal alkyne C-H stretch in IR (~3300 cm⁻¹).
4-methyl-3-penten-2-one(Isomer of Mesityl Oxide)Isomerization under reaction conditions.Similar to mesityl oxide but with different NMR chemical shifts.

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to diagnosing and solving problems during the synthesis.

Problem 1: Excessive Formation of Resinous, Colored Byproducts
  • Root Cause Analysis: The primary driver for this side reaction is the concentration of the acetone enolate and the reaction temperature. The aldol condensation of acetone is highly temperature-dependent and is accelerated by strong bases, which are often required for the main reaction.[3]

G A1 Acetone Enolate Acetone Enolate (Nucleophile) A1->Enolate Deprotonation A2 Acetone DAA_anion Diacetone Alkoxide A2->DAA_anion Nucleophilic Attack Base Base Enolate->DAA_anion Nucleophilic Attack DAA Diacetone Alcohol DAA_anion->DAA Protonation MesitylOxide Mesityl Oxide (Colored Impurity) DAA->MesitylOxide - H₂O (Dehydration) Polymer Resinous Polymers MesitylOxide->Polymer Further Condensation

Caption: Aldol condensation side reaction pathway.

  • Corrective & Preventative Actions:

    • Inverse Addition at Low Temperature: This is the most critical control parameter. Instead of adding the base to the mixture of acetone and the alkyne, add the acetone slowly to a pre-formed solution of the lithium acetylide of 3-dimethylamino-1-propyne at a low temperature (e.g., -78 °C to 0 °C). This ensures the acetone is consumed by the desired reaction immediately, keeping its steady-state concentration low and minimizing self-condensation.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the addition is complete. Monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed.

    • Choice of Base: While strong bases are necessary, consider if a slightly less reactive base or a metal acetylide formed with a different counter-ion (e.g., using a copper catalyst) could provide better selectivity. Copper-catalyzed A³ couplings are well-established for propargylamine synthesis.[1][6]

Problem 2: Low Yield and Incomplete Conversion
  • Root Cause Analysis: Low yields, in the absence of significant side products, often point to issues with the reagents or reaction setup.

    • Wet Reagents: Acetone and solvents (like THF or ether) must be rigorously dried. Water will quench the strong base and the acetylide anion, halting the reaction.

    • Inactive Base: n-Butyllithium and other organolithium reagents degrade upon exposure to air and moisture. Titrate your n-BuLi solution before use to determine its exact molarity.

    • Insufficient Deprotonation: If the temperature is too high during base addition or the mixing is poor, the deprotonation of the alkyne may be incomplete.

  • Corrective & Preventative Actions:

ParameterRecommended ProtocolRationale
Solvent/Reagent Purity Dry all solvents over appropriate drying agents (e.g., Na/benzophenone for THF, molecular sieves for acetone). Distill reagents before use.Water is a primary cause of reaction failure by neutralizing the organometallic intermediates.
Base Titration Perform a double titration (e.g., with diphenylacetic acid) on the n-BuLi solution before each use.Ensures accurate stoichiometry. An incorrect assumption of base concentration leads to under-dosing.
Temperature Control Maintain a consistent low temperature (e.g., 0 °C or below) during the deprotonation step.Prevents side reactions of the base with the solvent (e.g., THF) and ensures efficient formation of the desired acetylide.
Reaction Monitoring Use TLC (staining with permanganate can visualize the alkyne) or take aliquots for GC analysis to track the disappearance of starting material.Avoids premature quenching of an incomplete reaction or unnecessary extension which could lead to degradation.
Problem 3: Difficulty in Product Purification
  • Root Cause Analysis: The product is a tertiary amino alcohol, which can be challenging to purify. It is a relatively polar, water-soluble liquid. High temperatures during distillation can cause decomposition. Emulsions can form during aqueous workup due to the amine functionality.

  • Recommended Purification Protocol: Vacuum Distillation Vacuum distillation is the preferred method for purifying the final product as it allows for distillation at a lower temperature, preventing thermal degradation.[7]

    Step-by-Step Protocol:

    • Initial Workup: After quenching the reaction, perform an aqueous extraction. Use a saturated brine solution (NaCl(aq)) in the final wash to help break any emulsions and reduce the amount of water in the organic layer.

    • Drying: Thoroughly dry the organic extract over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent.

    • Solvent Removal: Remove the bulk of the solvent using a rotary evaporator. Do not overheat the flask.

    • Vacuum Distillation Setup: Assemble a short-path distillation apparatus. It is crucial to use a vacuum pump capable of reaching a stable, low pressure (e.g., <10 mmHg).

    • Distillation: Heat the crude oil gently using an oil bath. Collect the fraction that distills at a constant temperature and pressure. The boiling point will be significantly lower than at atmospheric pressure. For a similar compound, a boiling point of 80-85 °C at 10 mmHg was reported.[7]

    • Analysis: Confirm the purity of the collected fraction(s) using GC-MS and NMR spectroscopy.

Caption: Recommended workflow for product purification.

References

  • Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Wang, J., Shen, Q., Li, P., Peng, Y., & Song, G. (2014). Synthesis of tertiary propargylamines via a rationally designed multicomponent reaction of primary amines, formaldehyde, arylboronic acids and alkynes. Organic & Biomolecular Chemistry, 12(31), 5843–5847. Retrieved from [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • SciSpace. (2014). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • RSC Publishing. (2014). Synthesis of tertiary propargylamines via a rationally designed multicomponent reaction. Retrieved from [Link]

  • Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091–14200. Retrieved from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • Wiley Online Library. (2020). Three-component coupling for the synthesis of propargylamine and its mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mannich Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

  • Scribd. (n.d.). Adol Condensation of Acetone - Reactions - Catalyst Deactivation. Retrieved from [Link]

  • ResearchGate. (2019). Additive free formation of aldol and polyacetone from acetone under pressure. Retrieved from [Link]

  • ResearchGate. (2018). Investigation of the electrosynthetic pathway of acetone. Retrieved from [Link]

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Technical Support Center: Purification of Propargylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of propargylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the purification of these valuable compounds. The following sections are structured to offer direct answers to specific issues, moving from frequently asked questions to in-depth troubleshooting for various purification techniques.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of propargylamine derivatives.

Q1: My propargylamine derivative appears as a streak on the TLC plate. What is causing this and how can I fix it?

A1: Streaking of amines on silica gel TLC plates is a common issue caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[1][2] This can be resolved by adding a small amount of a competing base, such as 1-2% triethylamine or ammonia, to your developing solvent system.[1][2] This neutralizes the acidic sites on the silica, allowing your compound to travel up the plate as a distinct spot.

Q2: I am having difficulty removing the catalyst from my A3-coupling reaction mixture. What is a simple and effective method?

A2: For copper-catalyzed A3 coupling reactions, a common and effective method for catalyst removal is to perform an aqueous wash with a solution of ammonia or ammonium chloride. The ammonia will complex with the copper ions, partitioning them into the aqueous layer, which can then be separated from your organic layer containing the desired propargylamine.

Q3: My purified propargylamine derivative is an oil, but I need a solid for my next step. What can I do?

A3: Many propargylamine derivatives are oils at room temperature. To obtain a solid, you can often convert the free base into a salt.[3] The addition of an acid, such as HCl in ether or oxalic acid in a suitable solvent, can lead to the precipitation of the corresponding ammonium salt, which is typically a crystalline solid.[3]

Q4: How can I assess the purity of my final propargylamine derivative?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • NMR Spectroscopy: ¹H NMR is excellent for determining the structure of your compound and can also be used for quantitative analysis (qNMR) to determine purity with a high degree of accuracy.[4][5][6]

  • Mass Spectrometry (MS): Techniques like LC-MS or GC-MS are highly sensitive for detecting and identifying trace impurities.[7][8][9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of your compound and separating it from closely related impurities.[9]

Q5: What are the best practices for storing purified propargylamine derivatives?

A5: Propargylamine derivatives can be sensitive to air, light, and moisture.[11][12][13] It is recommended to store them under an inert atmosphere (nitrogen or argon), in a cool, dark place.[12][13] For long-term storage, converting the amine to its salt form can improve stability by preventing oxidation of the amine.[14]

II. Troubleshooting Guide: Column Chromatography

Column chromatography is a primary tool for purifying propargylamine derivatives. However, their basic nature can present challenges.

Problem 1: My compound is sticking to the silica gel column and I have poor recovery.

  • Cause: The basic amine is strongly interacting with the acidic silanol groups on the silica gel.

  • Solution:

    • Deactivate the Silica: Before running your column, flush the silica gel with your eluent system containing 1-2% triethylamine or another suitable amine. This will "cap" the acidic sites.

    • Use a Modified Stationary Phase: Consider using alumina (basic or neutral) or a deactivated silica gel for your chromatography.

    • Solvent System Modification: Incorporate a small amount of a polar solvent like methanol in your eluent system, along with a base, to help displace the amine from the silica.

Problem 2: My compound is co-eluting with a non-polar impurity.

  • Cause: The chosen solvent system does not provide adequate separation.

  • Solution:

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will help to resolve compounds with close Rf values.

    • Alternative Solvent Systems: Experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.

Workflow for Optimizing Column Chromatography of Propargylamine Derivatives

G start Crude Propargylamine Derivative tlc Run TLC with Hexane/EtOAc start->tlc streak Streaking Observed? tlc->streak add_base Add 1% Et3N to Eluent streak->add_base Yes good_sep Good Separation? streak->good_sep No add_base->good_sep run_column Run Column with Modified Eluent good_sep->run_column Yes poor_sep Poor Separation good_sep->poor_sep No pure_product Pure Product run_column->pure_product change_solvent Try DCM/MeOH +/- 1% Et3N poor_sep->change_solvent check_stability Compound Unstable on Silica? poor_sep->check_stability change_solvent->good_sep check_stability->change_solvent No use_alumina Use Alumina Column check_stability->use_alumina Yes use_alumina->pure_product

Caption: Decision tree for troubleshooting column chromatography.

III. Troubleshooting Guide: Crystallization

Crystallization can be an excellent method for obtaining highly pure propargylamine derivatives, often as their salts.

Problem 1: My propargylamine derivative oils out when I try to crystallize it.

  • Cause: The compound is coming out of solution too quickly, or the melting point of the compound is below the temperature of the crystallization solvent.

  • Solution:

    • Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in the refrigerator or freezer. Avoid rapid cooling in an ice bath.

    • Solvent System: Try a different solvent or a co-solvent system. If your compound is too soluble, add a less polar anti-solvent dropwise until turbidity persists, then warm slightly to redissolve and cool slowly.

    • Salt Formation: If the free base is an oil, converting it to a salt will increase the melting point and likelihood of crystallization.

Problem 2: I've formed the salt of my amine, but it won't crystallize.

  • Cause: The salt may be too soluble in the chosen solvent, or nucleation is not occurring.

  • Solution:

    • Solvent Screening: Experiment with a variety of solvents with different polarities.

    • Induce Crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.

      • Seeding: If you have a small amount of solid material, add a seed crystal to the solution.

    • Acid Choice: Different acid counter-ions will have different crystal packing energies. If an HCl salt does not crystallize, try forming the salt with another acid like trifluoroacetic acid or oxalic acid.[3]

Table 1: Common Acids for Salt Formation of Amines

AcidProperties of Resulting SaltConsiderations
Hydrochloric Acid (HCl)Often forms stable, crystalline salts.Can be hygroscopic.
Trifluoroacetic Acid (TFA)Can yield crystalline salts.TFA can be difficult to remove completely.
Oxalic AcidGood for forming crystalline salts.Can sometimes form di-salts.
Methanesulfonic AcidOften produces crystalline salts.The counter-ion is larger.

IV. Troubleshooting Guide: Acid-Base Extraction

Acid-base extraction is a powerful workup technique to separate your basic propargylamine derivative from neutral or acidic impurities.

Problem 1: I'm not getting a clean separation between the organic and aqueous layers during my acidic wash.

  • Cause: Emulsion formation is common, especially if the mixture is shaken too vigorously.

  • Solution:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times.

    • Break the Emulsion:

      • Add a small amount of brine (saturated NaCl solution).

      • Allow the separatory funnel to stand for a longer period.

      • Gently swirl the funnel.

      • Filter the mixture through a pad of celite.

Problem 2: I have low recovery of my product after basifying the aqueous layer and extracting back into an organic solvent.

  • Cause:

    • Incomplete Basification: The pH of the aqueous layer may not be high enough to fully deprotonate your amine salt.

    • Insufficient Extraction: The product may have some water solubility, requiring multiple extractions.

  • Solution:

    • Check the pH: Use pH paper or a pH meter to ensure the aqueous layer is sufficiently basic (typically pH > 10) after adding your base (e.g., NaOH, K₂CO₃).

    • Multiple Extractions: Perform at least three extractions of the basified aqueous layer with your organic solvent to ensure complete recovery of your product.

Workflow for Acid-Base Extraction of a Propargylamine Derivative

G start Crude Product in Organic Solvent add_acid Wash with Dilute Acid (e.g., 1M HCl) start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer (Neutral/Acidic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Protonated Amine) separate_layers->aqueous_layer basify Basify Aqueous Layer (e.g., NaOH to pH > 10) aqueous_layer->basify extract Extract with Organic Solvent (x3) basify->extract combine_organic Combine Organic Extracts extract->combine_organic dry_concentrate Dry and Concentrate combine_organic->dry_concentrate pure_product Purified Propargylamine dry_concentrate->pure_product

Caption: Standard workflow for acid-base extraction.

V. Troubleshooting Guide: Distillation

For volatile propargylamine derivatives, distillation can be an effective purification method.

Problem 1: My compound decomposes during distillation at atmospheric pressure.

  • Cause: Many organic compounds, especially those with functional groups like alkynes and amines, are not stable at their atmospheric boiling points.

  • Solution:

    • Vacuum Distillation: Use a vacuum pump to lower the pressure of the system. This will significantly reduce the boiling point of your compound, allowing for distillation at a lower, non-destructive temperature.[15]

    • Kugelrohr Distillation: For small quantities of high-boiling point compounds, a Kugelrohr apparatus can be very effective as it minimizes the path length from the heated surface to the condenser.

Problem 2: I'm seeing co-distillation of my product and an impurity.

  • Cause: The impurity has a similar boiling point to your product.

  • Solution:

    • Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve the separation of liquids with close boiling points.

    • Alternative Purification Method: If fractional distillation is not effective, you may need to use a different purification technique, such as column chromatography, to remove the impurity before distillation.

VI. References

  • Ways of crashing out amines : r/chemistry. (2018). Reddit. [Link]

  • One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. (n.d.). Sciforum. [Link]

  • A3 Coupling Reaction. (2023). Chemistry LibreTexts. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Agilent. [Link]

  • Methylamines purification by distillation and purge. (1981). Google Patents.

  • A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst. (2021). National Institutes of Health. [Link]

  • Propargylamine: an important moiety in drug discovery. (2023). National Institutes of Health. [Link]

  • Mechanochemical Cu(ii) complexes and propargylamine synthetic adventures. (2024). Royal Society of Chemistry. [Link]

  • New process for the preparation of propargyl amines. (1984). Google Patents.

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Royal Society of Chemistry. [Link]

  • TLC troubleshooting. (n.d.). ChemBAM. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). National Institutes of Health. [Link]

  • Mass spectrometry in impurity profiling. (2004). ResearchGate. [Link]

  • Tridodecylamine Purification. (2019). Reddit. [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. (2023). MDPI. [Link]

  • Progress in Synthesis of Propargylamine and Its Derivatives by Nanoparticle Catalysis via A3 coupling: A Decade Update. (2021). ResearchGate. [Link]

  • Troubleshooting: TLC. (n.d.). University of Rochester Chemistry Department. [Link]

  • Care, Maintenance, and Troubleshooting of HPLC Columns. (2008). Agilent. [Link]

  • A3 coupling reaction. (n.d.). Wikipedia. [Link]

  • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. (2016). National Institute of Standards and Technology. [Link]

  • Solvent-free synthesis of propargylamines: an overview. (2021). Royal Society of Chemistry. [Link]

  • understanding control factors in Acid / Base rxn extractions. (2017). ScienceMadness Discussion Board. [Link]

  • Distillation and concentration process design for removal of heat stable salts in amine solution. (2022). ResearchGate. [Link]

  • Mechanochemical Cu(ii) complexes and propargylamine synthetic adventures. (2024). RSC Publishing. [Link]

  • Workup: Amines. (n.d.). University of Rochester Chemistry Department. [Link]

  • Solvent-free synthesis of propargylamines: an overview. (2021). National Institutes of Health. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010). ResearchGate. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2022). Bitesize Bio. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2023). Biomedical Journal of Scientific & Technical Research. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Chemistry Department. [Link]

  • Purification of amine reaction mixtures. (1945). Google Patents.

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2024). Resolvemass. [Link]

  • Tailing in TLC - can anyone help? (2013). ResearchGate. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2023). ResearchGate. [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. [Link]

  • Vacuum Distillation For Amine Regeneration. (2012). Cheresources.com Community. [Link]

  • Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. (2019). National Institutes of Health. [Link]

  • A walk around A3 Coupling for the synthesis of Propargylamines. (2018). Journal of Pharmacognosy and Phytochemistry. [Link]

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Technical Support Center: Challenges in the Scale-Up of 5-Dimethylamino-2-methyl-3-pentyn-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 5-Dimethylamino-2-methyl-3-pentyn-2-ol. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production. Our focus is on providing causal explanations and actionable solutions to enhance yield, purity, and safety.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent method is a variation of the Favorskii reaction, which involves the nucleophilic addition of a metal acetylide to a ketone.[1][2][3] In this specific synthesis, the key transformation is the reaction of the acetylide derived from 3-dimethylamino-1-propyne with acetone. This route is favored for its atom economy and straightforwardness. The primary challenge lies in the handling of the strong base required to generate the acetylide.

Q2: My reaction yield is consistently low. What are the most probable causes?

Low yield is a common scale-up issue and can typically be traced to one of three areas:

  • Base Inactivity: The strong base, typically sodium amide (NaNH₂), is highly sensitive to air and moisture.[4][5][6] Improper storage leads to the formation of sodium hydroxide, which is less effective at deprotonating the alkyne and instead promotes side reactions.

  • Side Reactions: The primary competing reaction is the base-catalyzed self-condensation (aldol reaction) of acetone. This is particularly problematic if the acetylide is not formed or consumed efficiently.

  • Product Loss During Workup: The product is an amino alcohol, making it water-soluble, especially at acidic or neutral pH. Significant product can be lost to the aqueous phase if the pH and extraction solvent are not optimized.

Q3: The final product is a dark, viscous oil, not the expected colorless to yellow liquid. What impurities are present?

Dark coloration often indicates polymerization of the starting alkyne or the product, especially if the reaction overheated. It can also suggest byproducts from the aldol condensation of acetone. The primary impurities to investigate are diacetone alcohol and mesityl oxide, formed from acetone self-condensation, and various oligomers.

Q4: Are there safer or more manageable alternatives to sodium amide?

Yes, while sodium amide is highly effective, other strong bases can be used, each with trade-offs.

  • Potassium Hydroxide (KOH): Can be used, often in a solvent like DMSO or with phase-transfer catalysts. However, its lower basicity compared to NaNH₂ can lead to slower reaction rates and a higher propensity for aldol side reactions.[1]

  • Organolithium Reagents (e.g., n-BuLi): Very effective for generating acetylides but are also pyrophoric and can be more expensive for large-scale work. They offer excellent reactivity at low temperatures.

  • Grignard Reagents: An alkynyl Grignard reagent can be prepared and reacted with acetone. This route is often cleaner but requires an extra step to prepare the Grignard reagent.

Q5: What are the most critical safety precautions for this synthesis at scale?
  • Sodium Amide Handling: Sodium amide is dangerously reactive with water and can be pyrophoric.[4][7] Old or yellow/brown-colored NaNH₂ may contain explosive peroxides and should not be used.[6][7] All handling must be done under a strictly inert atmosphere (nitrogen or argon).[5]

  • Exothermic Reaction: The reaction is exothermic. A robust cooling system and slow, controlled addition of reagents are essential to prevent a thermal runaway.

  • Quenching: Never add water directly to a reaction mixture containing residual sodium amide. The reaction is violent and releases large volumes of ammonia gas.[6] Quench slowly with a less reactive proton source, like saturated ammonium chloride solution, at low temperatures.

Troubleshooting Guides by Synthesis Stage

Reagent Preparation and Handling
ProblemPlausible Cause(s)Recommended Solution & Scientific Rationale
Inconsistent or No Reaction Degraded Sodium Amide: Commercial NaNH₂ has a limited shelf life and degrades upon exposure to air/moisture, forming less basic NaOH.[5]Action: Titrate the sodium amide before use to determine the percentage of active base. Adjust the stoichiometry accordingly. Rationale: Ensuring the correct molar equivalents of active base is critical for complete deprotonation of the alkyne. A standard titration protocol is provided in Section 3.2.
Reaction Fails to Initiate Wet Reagents/Solvent: Trace amounts of water will rapidly consume the sodium amide, preventing acetylide formation.Action: Use freshly distilled, anhydrous solvents (e.g., THF, Toluene). Ensure acetone is anhydrous grade (<0.1% water). Dry all glassware in an oven and assemble hot under an inert atmosphere.
Formation of Gray/Black Precipitate Impure Sodium Amide: Commercial NaNH₂ is often gray due to residual metallic iron from manufacturing, which is typically benign.[7][8] However, other insoluble impurities can be present.Action: For sensitive applications, purify NaNH₂ by recrystallization from liquid ammonia.[5] Rationale: While often not necessary, purification removes non-reactive solids that can complicate analysis and downstream processing.
Reaction Execution
ProblemPlausible Cause(s)Recommended Solution & Scientific Rationale
Reaction Exotherm / Runaway Rapid Reagent Addition: The addition of acetone to the metal acetylide is highly exothermic.Action: Add the acetone solution dropwise via an addition funnel, maintaining a strict internal temperature range (e.g., -10 to 0 °C). Ensure the cooling bath has sufficient capacity for the scale.
Low Conversion of Starting Alkyne Insufficient Base: Molar equivalents of NaNH₂ were too low due to degradation or inaccurate weighing. Poor Mixing: In a slurry reaction, inefficient stirring can lead to localized "hot spots" and unreacted pockets.Action: Use a 5-10% excess of titrated sodium amide. For scale-up, use a mechanical stirrer with a properly designed impeller (e.g., pitch-blade turbine) to ensure good suspension of the slurry.
Significant Aldol Byproducts High Temperature: Higher temperatures favor the aldol condensation of acetone. Slow Acetylide Reaction: If the acetylide attacks the acetone slowly, the base has more opportunity to catalyze the self-condensation.Action: Maintain a low reaction temperature. Ensure the acetone is added to the pre-formed acetylide slurry, not the other way around. Rationale: This ensures that any acetone introduced is quickly consumed by the nucleophilic acetylide, minimizing its exposure time to the basic conditions that favor self-condensation.
Workup and Purification
ProblemPlausible Cause(s)Recommended Solution & Scientific Rationale
Violent Quench Quenching with Water: Adding water directly to active NaNH₂ is extremely hazardous.[4][6]Action: Cool the reaction mixture to <0 °C. Quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Rationale: NH₄Cl is a weak acid that neutralizes the strong base in a more controlled manner than water.
Low Yield After Extraction Incorrect pH: The product is a tertiary amine (pKa of conjugate acid ~9-10). At acidic or neutral pH, it will exist as the protonated, water-soluble ammonium salt.Action: After quenching, basify the aqueous layer with NaOH or K₂CO₃ to a pH of >11 before extraction. Rationale: This deprotonates the product, converting it to the free base which is significantly more soluble in organic solvents like MTBE, ethyl acetate, or dichloromethane.
Emulsion Formation High Concentration of Salts: The quench generates a large amount of inorganic salts.Action: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. This "salting out" effect reduces the solubility of organic compounds in the aqueous phase and helps break emulsions.
Product Decomposition during Distillation High Pot Temperature: Amino alcohols can be susceptible to thermal degradation at high temperatures.Action: Purify via vacuum distillation. Ensure the vacuum is stable and the pot temperature does not exceed the recommended limit for the compound. A short-path distillation apparatus is recommended for higher-boiling materials.

Experimental Protocols & Visualizations

Workflow for Scaled-Up Synthesis

This diagram outlines the critical steps and decision points in the synthesis process.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Isolation cluster_purify Phase 4: Purification reagents Source Anhydrous Reagents (Solvent, Acetone, Alkyne) base_prep Handle NaNH₂ in Glovebox Titrate for Activity reagents->base_prep setup Assemble & Purge Reactor base_prep->setup form_acetylide 1. Form Acetylide Slurry (NaNH₂ + Alkyne) Temp: -20 to 0°C setup->form_acetylide add_acetone 2. Add Acetone Dropwise Maintain Temp < 5°C form_acetylide->add_acetone age 3. Reaction Aging Monitor by TLC/GC add_acetone->age quench 4. Controlled Quench (Sat. NH₄Cl @ < 0°C) age->quench basify 5. Basify Aqueous Layer (pH > 11) quench->basify extract 6. Extract with Solvent basify->extract wash_dry 7. Wash & Dry Organics extract->wash_dry concentrate 8. Solvent Removal wash_dry->concentrate distill 9. Vacuum Distillation concentrate->distill final_product Final Product: 5-DMA-2-M-3-P-2-ol distill->final_product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_base Was NaNH₂ titrated? start->check_base yes_base Yes check_base->yes_base Yes no_base No check_base->no_base No check_temp Was reaction temp maintained < 5°C? yes_base->check_temp titrate Action: Titrate base. Rerun with adjusted stoichiometry. no_base->titrate yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No check_workup Was workup pH > 11 before extraction? yes_temp->check_workup temp_issue Problem: Aldol side reactions likely. Action: Improve cooling efficiency. no_temp->temp_issue yes_workup Yes check_workup->yes_workup Yes no_workup No check_workup->no_workup No end Consult further if issue persists. yes_workup->end ph_issue Problem: Product lost to aqueous layer. Action: Re-extract aqueous layer at pH 11+. no_workup->ph_issue

Caption: A decision tree to diagnose the root cause of low product yield.

Protocol: Titration of Commercial Sodium Amide

This procedure is critical for ensuring accurate stoichiometry in your reaction.[5]

Safety: This procedure must be performed under an inert atmosphere (glovebox or Schlenk line) by trained personnel.

  • Preparation: In a glovebox, accurately weigh approximately 0.5 g of the sodium amide sample into a dry 250 mL Erlenmeyer flask.

  • Quenching: Outside the glovebox, place the flask in an ice bath. Slowly and carefully add 50 mL of cold, degassed deionized water to the flask while swirling. The NaNH₂ will react exothermically to produce NaOH and ammonia.

  • Titration: Once the reaction has subsided and the flask has cooled, add 2-3 drops of a suitable indicator (e.g., phenolphthalein).

  • Endpoint: Titrate the resulting sodium hydroxide solution with a standardized solution of hydrochloric acid (e.g., 0.5 M HCl) until the endpoint is reached (the pink color disappears for phenolphthalein).

  • Calculation:

    • Moles of HCl = Molarity of HCl × Volume of HCl (L)

    • Moles of active NaNH₂ = Moles of HCl

    • Mass of active NaNH₂ = Moles of active NaNH₂ × Molar Mass of NaNH₂ (39.01 g/mol)

    • % Purity = (Mass of active NaNH₂ / Initial Mass of Sample) × 100

References

  • Organic Syntheses Procedure. (n.d.). Sodium amide. Retrieved from orgsyn.org. [Link]

  • Wikipedia. (n.d.). Favorskii reaction. Retrieved from en.wikipedia.org. [Link]

  • chemeurope.com. (n.d.). Favorskii reaction. Retrieved from chemeurope.com. [Link]

  • Sciencemadness Wiki. (2020). Sodium amide. Retrieved from sciencemadness.org. [Link]

  • Wikipedia. (n.d.). Sodium amide. Retrieved from en.wikipedia.org. [Link]

Sources

Technical Support Center: Optimizing Reactions with 5-Dimethylamino-2-methyl-3-pentyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Dimethylamino-2-methyl-3-pentyn-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile propargylamine building block. As a tertiary propargyl alcohol, this molecule offers unique synthetic opportunities but also presents specific challenges that can impact reaction efficiency and yield. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maximize your success.

Section 1: Core Characteristics & Frequently Asked Questions (FAQs)

Before troubleshooting specific reactions, understanding the inherent chemical nature of this compound is crucial. Its structure contains three key functional groups whose interplay governs its reactivity.

Caption: Key reactive sites of this compound.

Q1: What is the single most common cause of low yields when using this reagent?

A1: The most frequent issue is the molecule's susceptibility to acid-catalyzed rearrangements, specifically the Meyer-Schuster and Rupe rearrangements.[1][2] As a tertiary propargyl alcohol, the hydroxyl group is easily protonated even by trace acids, leading to water elimination and formation of a stabilized carbocation. This intermediate can then rearrange to form α,β-unsaturated ketones or enynes instead of your desired product.[1][3][4] This is especially problematic in reactions that generate acidic byproducts or require acidic catalysts.

Q2: How stable is this compound in storage and in common organic solvents?

A2: this compound is a relatively stable liquid.[5] However, its stability can be compromised by:

  • Acidic Contaminants: Avoid prolonged storage in solvents that may contain acidic impurities (e.g., uninhibited THF, older batches of chlorinated solvents).

  • High Temperatures: While distillable, prolonged exposure to high heat can promote decomposition or polymerization.

  • Oxidizing Agents: The amino and alcohol groups can be susceptible to oxidation. Store under an inert atmosphere (Nitrogen or Argon) if high purity is critical for a sensitive downstream reaction.

Q3: The amino group in the molecule seems reactive. How does it influence reaction outcomes?

A3: The dimethylamino group has several effects:

  • Basicity: It readily scavenges protons, which can neutralize acidic catalysts or reagents. You may need to use a super-stoichiometric amount of an acid if protonation of the substrate is required.

  • Catalyst Inhibition: The lone pair on the nitrogen can coordinate to transition metal catalysts (e.g., Palladium, Copper, Rhodium). This can occupy a coordination site, preventing the catalyst from engaging in its intended cycle and leading to low or no conversion.

  • Solubility: The amino group increases the polarity of the molecule and its potential solubility in aqueous acidic solutions (via protonation to form an ammonium salt), which can complicate extraction and work-up procedures.

Q4: What are the best general practices for setting up a reaction with this compound to maximize yield from the start?

A4: A successful reaction begins with a meticulous setup.

  • Inert Atmosphere: Always run reactions under an inert atmosphere (N₂ or Ar) to prevent side reactions with oxygen and moisture.

  • Dry Glassware: Use flame- or oven-dried glassware to eliminate water, which can interfere with many organometallic reagents and promote undesirable side reactions.[6]

  • Solvent Purity: Use anhydrous, and if necessary, degassed solvents. For metal-catalyzed reactions, solvents from a purification system (still) are superior to bottled anhydrous solvents.

  • Reagent Purity: Ensure all other reagents are pure and dry. The quality of your starting materials directly impacts the outcome.[6]

  • Controlled Addition: Add reagents slowly and in a controlled manner, especially if the reaction is exothermic. This prevents the buildup of reactive intermediates and the formation of byproducts.[6]

Section 2: Troubleshooting Guide for Common Reaction Classes

This section addresses specific problems encountered during common transformations involving this compound.

Problem Area 1: Acid-Sensitive Reactions & Unwanted Rearrangements

Q: My reaction is giving me a significant amount of an α,β-unsaturated ketone byproduct instead of my intended product. What is happening and how do I stop it?

A: You are observing a classic Rupe rearrangement , a reaction pathway that directly competes with the Meyer-Schuster rearrangement for tertiary propargyl alcohols.[1][4] Under acidic conditions, the alcohol dehydrates to form an enyne intermediate, which then hydrates to yield the conjugated ketone.[3][7]

sub Substrate (this compound) acid [H⁺] (Acid Catalyst or Byproduct) rearrange Rupe / Meyer-Schuster Rearrangement acid->rearrange Promotes Dehydration desired Desired Reaction Pathway acid->desired May Inhibit or be Required byproduct α,β-Unsaturated Ketone (Low Yield of Desired Product) rearrange->byproduct product Target Molecule (High Yield) desired->product

Caption: Competing reaction pathways under acidic conditions.

Solutions:

  • Avoid Strong Brønsted Acids: If your reaction does not explicitly require a strong acid, eliminate it. If an acid is necessary, screen weaker acids (e.g., PPTS, mild Lewis acids) or use a buffered system.

  • Use Non-Acidic Catalysts: For rearrangements that are typically acid-catalyzed, explore alternative metal-based catalysts that operate under neutral or basic conditions. For example, some gold or ruthenium catalysts can promote desired transformations without inducing the Rupe rearrangement.[1]

  • Control Temperature: The dehydration step of the rearrangement is often accelerated by heat. Running the reaction at a lower temperature can significantly suppress this side reaction.[3]

  • Scavenge Acidic Byproducts: If your reaction generates an acid (e.g., HCl from a chlorinating agent), include a non-nucleophilic base like 2,6-lutidine or proton sponge to neutralize it in situ.

StrategyCausalityExpected Outcome
Switch from H₂SO₄ to Sc(OTf)₃ Lewis acids are often milder and less prone to causing dehydration than strong Brønsted acids.Reduction of rearrangement byproducts from >50% to <10%.
Add 1.5 eq. of 2,6-Lutidine A sterically hindered, non-nucleophilic base neutralizes generated acid without interfering with the primary reaction.Improved yield of the desired product by preventing substrate decomposition.
Lower Reaction Temp. from 80°C to 25°C Reduces the activation energy barrier for the dehydration step being overcome.[3]Significantly slows the rate of byproduct formation relative to the desired reaction.
Problem Area 2: Metal-Catalyzed Alkyne Hydrogenation

Q: I am trying to selectively reduce the alkyne to a Z-alkene, but the reaction is producing the fully saturated alkane (over-reduction) and some E-alkene. How can I improve selectivity?

A: Achieving high selectivity in the semi-hydrogenation of internal alkynes, especially those with coordinating groups, is a common challenge. The key is to modulate the catalyst's activity to favor alkyne adsorption and hydrogenation while promoting rapid desorption of the alkene product before it can be further reduced.

Solutions & Protocol:

  • Catalyst Choice is Critical: Standard catalysts like Pd/C are often too active and lead to over-reduction.

    • Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂): This is the classic choice for Z-alkene synthesis. The lead acts as a "poison" to reduce the catalyst's activity.

    • Pd/ZnO Catalyst: This has emerged as an excellent, less toxic alternative to lead-based catalysts, showing high selectivity for the semi-hydrogenation of acetylenic alcohols.[8][9]

    • P-2 Nickel Boride: An alternative prepared from Ni(OAc)₂ and NaBH₄, often effective for clean semi-hydrogenation.

  • Control Hydrogen Pressure: Use a low, constant pressure of H₂ (e.g., a balloon or a regulated 1-5 psi line). High pressures increase the concentration of hydrogen on the catalyst surface, promoting over-reduction.

  • Additive/Modifier: The addition of a small amount of a nitrogen-containing base (e.g., quinoline, pyridine) can sometimes improve selectivity by competitively binding to the most active sites on the catalyst surface.

Protocol: Selective Hydrogenation to the Z-Alkenol using a Pd/ZnO Catalyst

  • Catalyst Preparation: Add this compound (1.0 eq) to a flask containing anhydrous, degassed ethyl acetate.

  • Inerting: Place the flask under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition: Add the Pd/ZnO catalyst (1-5 mol%) to the solution.

  • Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure of H₂ (e.g., using a balloon) at room temperature.

  • Monitoring: Monitor the reaction progress closely by TLC or GC-MS. The alkene product will have a different retention factor/time. The goal is to stop the reaction immediately upon consumption of the starting material.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

Problem Area 3: Product Isolation and Purification

Q: I am losing a significant portion of my product during the aqueous work-up and extraction. Why is this happening?

A: The basic dimethylamino group is the likely culprit. During an acidic or neutral aqueous wash, the amine can become protonated, forming a water-soluble ammonium salt. This will cause your product to partition into the aqueous layer instead of the organic layer.

cluster_wash Aqueous Wash cluster_decision pH of Aqueous Layer cluster_outcome Result start Crude Reaction Mixture (Product in Organic Solvent) wash Add Aqueous Layer (e.g., H₂O, dilute HCl, or brine) start->wash ph_check Is pH < 8? wash->ph_check loss Product Protonated (R-NMe₂H⁺) Partitions into Aqueous Layer = LOW YIELD ph_check->loss Yes success Product Remains Neutral (R-NMe₂) Stays in Organic Layer = HIGH YIELD ph_check->success No (pH is basic)

Caption: Troubleshooting workflow for product loss during extraction.

Solution:

Ensure the aqueous layer is basic (pH > 9-10) before performing the extraction. Add a base such as 1M NaOH, K₂CO₃, or saturated NaHCO₃ solution to the separatory funnel and shake well. Check the pH of the aqueous layer with litmus paper or a pH meter to confirm it is basic. This ensures the dimethylamino group remains in its neutral, free-base form, which is significantly more soluble in common organic solvents like ethyl acetate or dichloromethane.[10]

Q: What is the most effective method for purifying the final product?

A: The choice of purification method depends on the physical state and thermal stability of your product.

  • Vacuum Distillation: If your product is a thermally stable liquid with a boiling point distinct from any impurities, vacuum distillation is an excellent method for purification on a larger scale.[11] Reducing the pressure lowers the boiling point, preventing thermal decomposition.

  • Column Chromatography: This is the most versatile method for both solid and liquid products. However, be aware of the following:

    • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds. Consider pre-treating the silica by slurrying it in a solvent containing 1-2% triethylamine, then removing the solvent before packing the column. This neutralizes the acidic sites.

    • Tailing: The basic amino group can interact strongly with silica, leading to significant tailing of the product spot/peak. Adding 0.5-1% triethylamine or ammonia in methanol to your eluent can suppress this interaction and lead to much sharper peaks and better separation.

References

  • CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone.
  • Solvent-free synthesis of propargylamines: an overview - RSC Publishing. [Link]

  • CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
  • Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Meyer–Schuster rearrangement - Wikipedia. [Link]

  • Chemical Properties of 2-Methyl-3-pentyn-2-ol (CAS 590-38-5) - Cheméo. [Link]

  • (12) United States Patent - Googleapis.com. [Link]

  • 2-Methyl-3-pentanol - Wikipedia. [Link]

  • Meyer-Schuster Rearrangement - SynArchive. [Link]

  • Rupe Rearrangement - YouTube. [Link]

  • Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PMC - NIH. [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Rupe rearrangement | Request PDF - ResearchGate. [Link]

  • SOCl2-Catalyzed Meyer–Schuster Rearrangement of 3°-Propargylic Alcohols... - ACS Publications. [Link]

  • Selective hydrogenation of 2-methyl-3-butyn-2-ol catalyzed by embedded polymer-protected PdZn nanoparticles - ResearchGate. [Link]

  • 2-Methylpentan-3-ol | C6H14O | CID 11264 - PubChem - NIH. [Link]

  • Synthesis of tertiary propargylamines via a rationally designed multicomponent reaction... - Semantic Scholar. [Link]

  • Organic Syntheses Procedure . [Link]

  • A Simple and Economic Synthesis of Propargylamines by CuI-Catalyzed Three-Component Coupling Reaction... - Sci-Hub. [Link]

  • Selective Hydrogenation of 2-Methyl-3-butyn-2-ol in Microcapillary Reactor... - MDPI. [Link]

  • Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst... - Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Tips & Tricks: (How to Improve) Yield - University of Rochester, Department of Chemistry. [Link]

  • US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)
  • 2-Methyl-3-butyn-2-ol | C5H8O | CID 8258 - PubChem. [Link]

  • Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3... - MDPI. [Link]

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degradation pathways of 5-Dimethylamino-2-methyl-3-pentyn-2-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation of 5-Dimethylamino-2-methyl-3-pentyn-2-ol

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the acid-catalyzed degradation of this compound. This guide is designed to provide in-depth insights, troubleshooting advice, and answers to frequently asked questions for researchers encountering challenges in their experiments with this and similar tertiary propargylamines.

Core Concepts: Understanding the Degradation Pathways

Under acidic conditions, tertiary propargyl alcohols like this compound do not undergo simple hydrolysis. Instead, they are prone to rearrangement reactions. The two primary competing pathways are the Meyer-Schuster rearrangement and the Rupe rearrangement.[1][2][3] Understanding these pathways is critical for controlling reaction outcomes and troubleshooting unexpected results.

The Meyer-Schuster Rearrangement

This reaction is an acid-catalyzed isomerization of a tertiary propargyl alcohol into an α,β-unsaturated ketone.[1][2] The reaction proceeds through a well-defined three-step mechanism:

  • Protonation: The hydroxyl group is rapidly protonated by the acid catalyst.

  • Carbocation Formation and 1,3-Shift: The protonated hydroxyl group departs as a water molecule, leading to the formation of a carbocation. This is followed by a rate-determining 1,3-shift of the protonated hydroxy group.

  • Tautomerization: A keto-enol tautomerism, followed by deprotonation, yields the final α,β-unsaturated ketone.[1]

Meyer_Schuster cluster_0 Meyer-Schuster Rearrangement Start This compound Protonation Protonated Alcohol Start->Protonation + H+ Carbocation Allenyl Carbocation Protonation->Carbocation - H2O (1,3-Shift) Enol Enol Intermediate Carbocation->Enol + H2O Product α,β-Unsaturated Ketone Enol->Product Tautomerization

Caption: Meyer-Schuster rearrangement pathway.

The Rupe Rearrangement

Competing with the Meyer-Schuster rearrangement, the Rupe rearrangement is also an acid-catalyzed reaction of tertiary α-acetylenic alcohols.[1][4] However, it proceeds through a different mechanism to form an α,β-unsaturated methyl ketone.[1] This pathway involves the formation of an enyne intermediate.[1]

Rupe cluster_1 Rupe Rearrangement Start This compound Protonation2 Protonated Alcohol Start->Protonation2 + H+ Carbocation2 Propargyl Carbocation Protonation2->Carbocation2 - H2O Enyne Enyne Intermediate Carbocation2->Enyne - H+ Vinyl_Cation Vinyl Cation Enyne->Vinyl_Cation + H+ Product2 α,β-Unsaturated Methyl Ketone Vinyl_Cation->Product2 + H2O, -H+

Caption: Rupe rearrangement pathway.

Troubleshooting Guide

This section addresses common issues encountered during the acid-catalyzed degradation of this compound.

Troubleshooting Problem Problem Low Product Yield Cause1 Potential Cause Incomplete Reaction Problem->Cause1 Cause2 Potential Cause Side Reactions/Byproducts Problem->Cause2 Cause3 Potential Cause Product Instability Problem->Cause3 Solution1 Solution Increase reaction time/temp. Check acid catalyst concentration. Cause1->Solution1 Solution2 Solution Use milder acid catalyst. Lower reaction temperature. Cause2->Solution2 Solution3 Solution Ensure rapid work-up. Use appropriate purification method (e.g., flash chromatography). Cause3->Solution3

Caption: Troubleshooting workflow for low product yield.

Q1: My reaction is giving a low yield of the expected α,β-unsaturated ketone. What are the likely causes?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Tertiary propargyl alcohol rearrangements can be sluggish. Consider extending the reaction time or moderately increasing the temperature. Also, verify the concentration and purity of your acid catalyst.

  • Competition from the Rupe Pathway: The Rupe rearrangement can be a significant competing reaction for tertiary alcohols, leading to a different ketone product and thus lowering the yield of your desired Meyer-Schuster product.[1]

  • Side Reactions: Strong acids can promote other degradation pathways or polymerization of the starting material or product, especially at elevated temperatures.

  • Product Instability: The resulting α,β-unsaturated ketone may be unstable under the reaction conditions, leading to further degradation.

Q2: I am observing multiple unexpected spots on my TLC plate. How do I identify them?

A2: The presence of multiple spots suggests a mixture of products. Besides the starting material and the expected Meyer-Schuster product, you may be seeing:

  • The product of the Rupe rearrangement.[1][3]

  • Polymerization products, which often appear as a streak at the baseline of the TLC plate.

  • Intermediates of the reaction if it was not quenched properly.

To identify these, it is recommended to use techniques like GC-MS or LC-MS to determine the mass of the different components. Isolation of each component via column chromatography followed by NMR spectroscopy will provide definitive structural information.

Q3: The reaction is proceeding very slowly or not at all. What can I do?

A3:

  • Catalyst Choice: Traditional Meyer-Schuster rearrangements are induced by strong acids.[1] If you are using a weaker acid, it may not be sufficient to catalyze the reaction effectively. Consider using a stronger protic acid like sulfuric acid or p-toluenesulfonic acid.

  • Temperature: Increasing the reaction temperature will increase the reaction rate. However, be cautious as this can also promote side reactions. A stepwise increase in temperature while monitoring the reaction by TLC or GC is advisable.

  • Solvent: The choice of solvent can influence the reaction rate. Protic solvents are generally used, but exploring different solvents might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the very first step in the degradation of this compound in acid?

A1: The first step is the protonation of the tertiary alcohol's hydroxyl group by the acid catalyst. This converts the hydroxyl group into a good leaving group (water), initiating the rearrangement process.[1]

Q2: Are there milder alternatives to strong acids for this rearrangement?

A2: Yes, the use of strong acids can sometimes lead to side reactions. Milder conditions are possible with transition metal-based and Lewis acid catalysts.[1] For instance, ruthenium and silver-based catalysts have been successfully used.[1] Microwave-assisted catalysis with indium(III) chloride has also been shown to give excellent yields with shorter reaction times.[1]

Q3: How can I best monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product(s). For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to track the concentration of the reactant and product over time.

Q4: What are the expected products from the Meyer-Schuster and Rupe pathways for this compound?

A4:

  • Meyer-Schuster Product: 5-(Dimethylamino)-2-methylpent-3-en-2-one.

  • Rupe Product: 5-(Dimethylamino)-2-methylpent-1-en-3-one.

Rearrangement Pathway Expected Product Key Intermediate
Meyer-Schuster5-(Dimethylamino)-2-methylpent-3-en-2-oneAllenyl Carbocation
Rupe5-(Dimethylamino)-2-methylpent-1-en-3-oneEnyne Intermediate

Experimental Protocol: General Procedure for Acid-Catalyzed Rearrangement

Disclaimer: This is a general guideline. Reaction conditions should be optimized for your specific experimental setup.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent (e.g., aqueous formic acid or a mixture of an organic solvent and a strong acid).

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) to the solution while stirring.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or GC at regular intervals.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding it to a cold, saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

  • Meyer–Schuster rearrangement. In Wikipedia. Retrieved from [Link]

  • Meyer-Schuster Rearrangement. SynArchive. Retrieved from [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Rupe Rearrangement. YouTube. Retrieved from [Link]

  • The Meyer–Schuster Rearrangement. Organic Reactions. Retrieved from [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. RSC Publishing. Retrieved from [Link]

  • Rupe Rearrgment. Slideshare. Retrieved from [Link]

  • Rupe rearrangement. Request PDF on ResearchGate. Retrieved from [Link]

  • Meyer-Schuster Rearrangement. Name-Reaction.com. Retrieved from [Link]

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Technical Support Center: Troubleshooting Amino Alcohol Corrosion Inhibitor Film Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with amino alcohol-based corrosion inhibitors. Instead of a rigid manual, this center functions as a direct line to field-proven insights, structured in a practical question-and-answer format to address the specific, nuanced challenges you encounter in the lab. Here, we delve into the causality behind experimental choices, ensuring that every troubleshooting step is grounded in solid scientific principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent obstacles encountered during the formation and evaluation of amino alcohol inhibitor films.

Problem Area 1: Poor or Inconsistent Film Formation

Question: My inhibitor isn't providing the expected level of protection according to electrochemical tests. What are the primary factors I should investigate?

Answer: This is a common issue that typically points to one of three areas: inhibitor concentration, solution chemistry (especially pH), or substrate surface condition.

  • Inhibitor Concentration: The concentration of the amino alcohol is critical. Below a certain threshold, the surface coverage is insufficient to form a passivating film, leading to poor protection. Conversely, an excessively high concentration is not always better and can be cost-prohibitive. It is crucial to determine the optimal concentration for your specific system. Inhibition efficiency generally increases with inhibitor concentration up to a critical point, after which it may plateau.[1]

  • Solution pH: The pH of your corrosive medium dramatically influences the effectiveness of amino alcohol inhibitors. The inhibiting action relies on the ability of the lone pair of electrons on the nitrogen atom to coordinate with the metal surface.[2]

    • In acidic solutions (low pH): The amino group becomes protonated (-NH3+), which hinders its ability to adsorb directly onto the positively charged metal surface.

    • In alkaline solutions (high pH): The metal surface is typically covered by a protective oxide film, and the amino alcohol can adsorb on this layer to enhance its stability.[3][4] Some amino alcohols have been observed to enhance the corrosion rate in neutral media, so it's critical to characterize the inhibitor's performance at your specific operating pH.[3][4]

  • Substrate Surface Preparation: The initial state of the metal surface is paramount. An improperly prepared surface will prevent uniform film formation. Ensure your protocol includes:

    • Degreasing: Removal of oils and organic contaminants with a suitable solvent (e.g., acetone, ethanol).

    • Abrading: Mechanical polishing with successively finer grades of silicon carbide (SiC) paper to remove oxides and create a uniform surface.

    • Rinsing and Drying: Thorough rinsing with deionized water and ethanol, followed by rapid drying to prevent re-oxidation before immersion in the test solution.

Question: I'm seeing an increase in corrosion rates after adding the inhibitor. How is this possible?

Answer: This counterintuitive result, while alarming, provides valuable information. Certain amino alcohols can accelerate corrosion under specific conditions, particularly in neutral media.[3][4] The mechanism can involve the chelation of ferrous ions by the inhibitor molecule, which can form soluble complexes and enhance the dissolution of iron.[4] This underscores the importance of not assuming an inhibitor will be effective in all environments. A thorough evaluation, including potentiodynamic polarization, is necessary to confirm that the molecule is indeed inhibiting, rather than accelerating, the corrosion process in your specific medium.

Problem Area 2: Non-Uniform Film Coverage & Pitting

Question: My potentiodynamic polarization curves are inconsistent between replicate experiments, and I'm observing localized pitting on my samples. What is the likely cause?

Answer: Inconsistent polarization data coupled with pitting corrosion often points to a failure to form a complete, stable passive film. This allows for localized breakdown and accelerated attack at specific sites.

  • Insufficient Inhibitor Concentration: This is the most common cause. If the concentration is too low, the inhibitor molecules will preferentially adsorb at the most active sites. This can protect large areas of the surface but may leave small anodic sites exposed or even create new ones, leading to intense localized corrosion (pitting).

  • Competitive Adsorption: The presence of aggressive ions, particularly chlorides (Cl-), can interfere with the formation of the inhibitor film.[3][5] Chloride ions can adsorb onto the metal surface, competing with the inhibitor molecules and promoting the breakdown of the passive layer. The mechanism often involves the amino alcohol displacing chloride ions to form a more durable film, but this is a competitive process.[3][5] If the chloride concentration is too high relative to the inhibitor concentration, pitting will likely occur.

  • Contaminated Test Solution: Impurities in the corrosive media can interfere with the adsorption process. Ensure high-purity reagents and water are used for all solutions.

To diagnose this, visually inspect your coupons after testing. The presence of pits is a clear sign of localized corrosion.[6] You can use Scanning Electron Microscopy (SEM) for a more detailed morphological analysis of the surface.[7][8]

Problem Area 3: Film Instability and Desorption

Question: The inhibitor shows good initial performance, but it degrades quickly over time. What factors affect film persistence?

Answer: Film persistence is a measure of the film's stability and its ability to remain adsorbed on the metal surface over time.[6] Several factors can lead to a loss of protection:

  • Temperature: The effectiveness of many amino alcohol inhibitors decreases at higher temperatures.[9][10] This is because the adsorption process is often exothermic. An increase in temperature can increase the kinetic energy of the molecules, leading to greater surface desorption and a corresponding decrease in inhibition efficiency.[9] This is particularly true for inhibitors that rely on physical adsorption (physisorption).

  • Flow Rate / Velocity: In dynamic systems, high fluid velocity can physically shear the inhibitor film from the metal surface. This effect is more pronounced for weakly adsorbed (physisorbed) films. Evaluating inhibitors under conditions that mimic the operational flow rate is essential.

  • Changes in Solution Chemistry: A shift in pH or the introduction of competitive species (like chlorides) during the experiment can destabilize a pre-formed inhibitor film, leading to desorption and a loss of protection.

Electrochemical Impedance Spectroscopy (EIS) is an excellent technique for monitoring film stability over time. A decrease in charge transfer resistance (Rct) over the immersion period indicates a degradation of the protective film.[11][12]

Core Experimental Protocols

To ensure trustworthy and reproducible results, follow these standardized protocols for evaluating your amino alcohol inhibitors.

Protocol 1: Evaluating Inhibitor Performance using Potentiodynamic Polarization

This technique provides information on the corrosion rate (Icorr), corrosion potential (Ecorr), and the mechanism of inhibition (anodic, cathodic, or mixed-type).

Methodology:

  • Electrode Setup: Use a standard three-electrode cell: a working electrode (your metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[13]

  • Surface Preparation: Prepare the working electrode as described in the troubleshooting section (Degrease, Abrade, Rinse, Dry).

  • Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and monitor the open-circuit potential (OCP) until it stabilizes (typically 30-60 minutes).[14][15]

  • Polarization Scan: Begin the potential scan from approximately -250 mV relative to the OCP to +250 mV relative to the OCP at a slow scan rate (e.g., 0.1 to 1 mV/s).[14]

  • Data Analysis: Plot the logarithm of the current density (log i) versus the potential (E). Use Tafel extrapolation to determine the corrosion current density (Icorr). The inhibition efficiency (IE%) can be calculated using the following equation:

    • IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100

Protocol 2: Assessing Film Quality with Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique ideal for studying the properties of the inhibitor film and its evolution over time.[11][12][16]

Methodology:

  • Setup and Stabilization: Use the same three-electrode setup as for polarization. Allow the OCP to stabilize for at least 30 minutes after immersion.[14]

  • EIS Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 5-10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[14]

  • Data Analysis:

    • Nyquist Plot: The diameter of the semicircle in the Nyquist plot is equal to the charge transfer resistance (Rct). A larger diameter indicates better corrosion resistance.[11]

    • Bode Plot: In the Bode plot, the impedance value at low frequency is a good indicator of the overall protection. A higher value signifies better performance.

    • The double-layer capacitance (Cdl) can also be determined. A decrease in Cdl upon inhibitor addition suggests the displacement of water molecules by the organic inhibitor molecules at the surface.

EIS Parameter Indication of Good Inhibition Potential Problem
Charge Transfer Resistance (Rct) High / IncreasingLow / Decreasing (poor film, film degradation)
Double Layer Capacitance (Cdl) Low / DecreasingHigh / Unchanged (inhibitor not adsorbing effectively)
Nyquist Plot Semicircle Diameter LargeSmall (high corrosion rate)
Protocol 3: Verifying Film Presence with X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of the surface. It provides direct evidence of inhibitor adsorption.[17][18][19]

Methodology:

  • Sample Preparation: Immerse the metal coupon in the inhibited solution for a set period.

  • Rinsing: Gently rinse the coupon with a non-interfering solvent to remove residual, unadsorbed inhibitor without disturbing the chemisorbed layer.

  • Analysis: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Data Interpretation: Look for the presence of elements unique to the inhibitor molecule (e.g., Nitrogen for amino alcohols) in the survey scan. High-resolution scans of the N 1s, O 1s, and C 1s regions can provide information about the chemical bonding between the inhibitor and the metal surface.[20][21]

General FAQs

Question: What is the fundamental mechanism of corrosion inhibition by amino alcohols?

Answer: Amino alcohols inhibit corrosion by adsorbing onto the metal surface to form a protective barrier film.[2] This film isolates the metal from the corrosive environment. The mechanism involves several key actions:

  • Blocking Active Sites: The molecules adsorb on the metal surface, physically blocking the anodic (metal dissolution) and/or cathodic (oxygen reduction) sites involved in the corrosion process.[3][5]

  • Displacing Corrosive Species: They can displace aggressive ions like chloride from the metal surface, forming a more stable and durable passivating film.[3][5]

  • Electron Donation: The nitrogen and oxygen atoms in the amino alcohol molecule have lone pairs of electrons that can be donated to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. This interaction strengthens the adsorption and stability of the film.[2]

Question: How do the amino (-NH2) and alcohol (-OH) functional groups contribute to inhibition?

Answer: Both groups play a crucial role in the adsorption process. The nitrogen atom in the amino group and the oxygen atom in the alcohol group are the primary centers for adsorption.[2][22] They are rich in electrons and can coordinate with the metal surface, effectively anchoring the molecule. The hydrocarbon chain of the molecule then orients away from the surface, creating a hydrophobic layer that repels water and other corrosive agents. The presence of both functional groups can lead to stronger adsorption and better performance compared to molecules with only one of these groups.

Question: What is the difference between physisorption and chemisorption for these inhibitors?

Answer: The nature of the bond between the inhibitor and the metal surface determines whether the adsorption is physical or chemical.

  • Physisorption (Physical Adsorption): This involves weaker electrostatic forces, such as van der Waals forces, between the inhibitor molecules and the charged metal surface. This type of adsorption is generally reversible and can be sensitive to temperature increases.[10]

  • Chemisorption (Chemical Adsorption): This involves the formation of stronger coordinate or covalent bonds between the inhibitor and the metal surface through electron sharing or donation.[1][23] This results in a more stable and robust protective film that is less susceptible to temperature changes and environmental factors. Often, the adsorption process is a combination of both types.[1][23]

Visual Summaries
Troubleshooting Workflow

TroubleshootingWorkflow Start Poor Inhibitor Performance Observed Check_Concentration Is Inhibitor Concentration Optimal? Start->Check_Concentration Inconsistent_Data Inconsistent Data / Pitting? Start->Inconsistent_Data Film_Degradation Film Degrades Over Time? Start->Film_Degradation Check_pH Is Solution pH Correct? Check_Concentration->Check_pH Yes Adjust_Concentration Adjust Concentration Check_Concentration->Adjust_Concentration No Check_Surface Is Surface Prep Adequate? Check_pH->Check_Surface Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Analyze_Electrochem Re-run Polarization / EIS Check_Surface->Analyze_Electrochem Yes Refine_Prep Refine Surface Prep Protocol Check_Surface->Refine_Prep No Analyze_Surface Analyze Surface (SEM, XPS) Inconsistent_Data->Analyze_Surface Yes Check_Temp_Flow Evaluate Temperature & Flow Effects Film_Degradation->Check_Temp_Flow Yes Result_OK Performance Improved Analyze_Electrochem->Result_OK Analyze_Surface->Result_OK Adjust_Concentration->Analyze_Electrochem Adjust_pH->Analyze_Electrochem Refine_Prep->Analyze_Electrochem Check_Temp_Flow->Result_OK

Caption: A logical workflow for troubleshooting common issues in inhibitor film formation.

Mechanism of Amino Alcohol Film Formation

InhibitionMechanism cluster_solution Corrosive Solution cluster_surface Metal Surface (e.g., Steel) Inhibitor Amino Alcohol R-(OH)-NH2 Adsorption Adsorption at Surface Inhibitor->Adsorption H2O H2O Cl Cl- (Aggressive Ion) Cl->Adsorption Competitive Adsorption Metal Metal Substrate (Fe) Metal->Adsorption Film Protective Hydrophobic Film Adsorption->Film Forms Barrier Film->H2O Repels Corrosion Corrosion Prevented Film->Corrosion

Caption: Mechanism of protective film formation by amino alcohol inhibitors on a metal surface.

References
  • Vyrides, I., et al. (n.d.). Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. Scientific Research Publishing. Available at: [Link]

  • Song, H.-W., et al. (2015). Comparative Study on Corrosion Protection of Reinforcing Steel by Using Amino Alcohol and Lithium Nitrite Inhibitors. Materials, 8(1), 144-156. Available at: [Link]

  • (n.d.). A Simple Test Method for Evaluating Corrosion Inhibitors. NACE International. Available at: [Link]

  • Lgaz, H., et al. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. ACS Omega, 6(2), 1675-1685. Available at: [Link]

  • (n.d.). Evaluation of corrosion inhibitors. NACE International. Available at: [Link]

  • Javdani, M., et al. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. NACE International. Available at: [Link]

  • Ramachandran, S., et al. (1996). Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. NACE International. Available at: [Link]

  • Ben aka, A. (2019). How corrosion inhibitors protect metal: synthesis in the lab and testing. YouTube. Available at: [Link]

  • Vyrides, I., et al. (2012). Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. ResearchGate. Available at: [Link]

  • Edison, S. C., et al. (2018). A REVIEW ON CORROSION INHIBITION BY AMINO ACIDS AND THEIR DERIVATIVES. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Wang, Z., et al. (2024). Study on the Corrosion Resistance of Copper Slag/Cr3C2–NiCr Composite Coating. Coatings, 14(1), 109. Available at: [Link]

  • Teh, M. S. Y., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Results in Engineering, 15, 100572. Available at: [Link]

  • Teh, M. S. Y., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. ResearchGate. Available at: [Link]

  • Rbaa, M., et al. (2024). Investigating the Corrosion Inhibition Mechanisms of Alkanolammonium Salts: A Case Study with Ethylethanolammonium 4-Nitrobenzoate on Carbon Steel in Saline Solution. Molecules, 29(5), 988. Available at: [Link]

  • Zhang, P., et al. (2018). Comparative Studies on Steel Corrosion Resistance of Different Inhibitors in Chloride Environment: The Effects of Multi-Functional Protective Film. Materials, 11(12), 2568. Available at: [Link]

  • El-Sayed, M. M., et al. (2023). Amino-alcohol functionalized porous polymer coupled with chromium hydroxide nanoparticles for efficient Cd(ii) adsorption from aqueous solutions. RSC Advances, 13(3), 1858-1873. Available at: [Link]

  • Alsabri, A., et al. (2022). Surface Characterization Techniques in Corrosion Inhibition Research. ResearchGate. Available at: [Link]

  • (1997). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. Available at: [Link]

  • (n.d.). Factors affecting the inhibition performance of amino acids compounds. ResearchGate. Available at: [Link]

  • Liu, C. (2022). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au, 3(1), 23-36. Available at: [Link]

  • Finšgar, M., & Jackson, J. (2017). Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. International Journal of Molecular Sciences, 18(3), 629. Available at: [Link]

  • Verma, S. K., et al. (2020). Experimentally Verified Alcohol Adsorption Isotherms in Nanoporous Materials from Literature Meta-Analysis. Journal of Chemical & Engineering Data, 65(10), 4879-4890. Available at: [Link]

  • Obot, I. B., et al. (2022). Studies of CO2 Corrosion Inhibition Properties of Alkanolamine Molecules by Electrochemical and Molecular Modelling for the Preservation of Oil and Gas Pipeline Integrity. Transactions of the Indian Institute of Metals, 75(12), 3233-3246. Available at: [Link]

  • Olivares-Xometl, O., et al. (2007). Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid Solution. Revista de la Sociedad Química de México, 51(2), 73-78. Available at: [Link]

  • Doche, M.-L., et al. (2020). Film-forming amines as corrosion inhibitors: a state-of-the-art review. ResearchGate. Available at: [Link]

  • Spennato, M., et al. (2019). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Catalysts, 9(12), 1039. Available at: [Link]

  • Bentiss, F., et al. (2019). Electrochemical and XPS studies of the corrosion inhibition of carbon steel in hydrochloric acid pickling solutions by 3,5-bis(2-thienylmethyl)-4-amino-1,2,4-triazole. ResearchGate. Available at: [Link]

  • (n.d.). s05 functional importance of inhibitory amino acids in the effects of ethanol. Oxford Academic. Available at: [Link]

  • Al-Senani, G. M. (2021). (PDF) Potentiodynamic Corrosion Testing. ResearchGate. Available at: [Link]

  • (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement?. Gamry Instruments. Available at: [Link]

  • First, E. L., et al. (2022). Adsorption of Linear Alcohols in Amorphous Activated Carbons: Implications for Energy Storage Applications. ACS Sustainable Chemistry & Engineering, 10(20), 6608-6618. Available at: [Link]

  • Chen, Y., et al. (2001). Characterization of Inhibitor and Corrosion Product Film Using Electrochemical Impedance Spectroscopy (EIS). OnePetro. Available at: [Link]

  • Sun, H., et al. (2007). Inhibition of alcohol dehydrogenase by bismuth. Journal of Inorganic Biochemistry, 101(6), 907-911. Available at: [Link]

  • Sivakumar, A., et al. (2016). Potentiodynamic Corrosion Testing. JoVE. Available at: [Link]

  • Sawa, M., et al. (2000). Adsorption Behavior of Amino Acids on a Stainless Steel Surface. Journal of Colloid and Interface Science, 225(1), 160-167. Available at: [Link]

  • Hussien, A. M., et al. (2023). Electrochemical Investigation of C-Steel Corrosion Inhibition, In Silico, and Sulfate-Reducing Bacteria Investigations Using Pyrazole Derivatives. ACS Omega, 8(33), 30048-30064. Available at: [Link]

  • Low, Z. M., et al. (2021). A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies. Journal of Coatings Technology and Research, 18(6), 1475-1491. Available at: [Link]

  • Liu, S., et al. (2023). Analysis of the Formation of Characteristic Aroma Compounds by Amino Acid Metabolic Pathways during Fermentation with Saccharomyces cerevisiae. Foods, 12(7), 1482. Available at: [Link]

  • (n.d.). MySkinRecipes. MySkinRecipes. Available at: [Link]

  • Murthy, Z. V. P., & Vijayaraju, K. (2021). Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. Lubricants, 9(12), 118. Available at: [Link]

  • Smith, R., et al. (2022). Probing the inhibited interface: a new perspective on the corrosion protection of carbon steel by imidazoline-based inhibitors. Faraday Discussions, 233, 236-253. Available at: [Link]

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Technical Support Center: Overcoming Solubility Issues of Organic Inhibitors in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center. As scientists, we know that an inhibitor's journey from a vial to its biological target is fraught with challenges, the most common of which is solubility. An inhibitor that won't dissolve is an experiment waiting to fail. This guide is designed to be your partner at the bench, moving beyond simple protocols to explain the fundamental principles behind solubilization. Here, we will troubleshoot common issues, explore advanced strategies, and ensure the scientific integrity of your results.

Section 1: The First Steps - Troubleshooting Initial Dissolution

Q1: My inhibitor (a powder) won't dissolve in my aqueous buffer. What's the first thing I should do?

A1: Create a Concentrated Organic Stock Solution.

Directly dissolving a hydrophobic organic inhibitor in an aqueous buffer is often impossible. The standard and most critical first step is to prepare a highly concentrated stock solution in a suitable organic solvent. This leverages the principle of "like dissolves like," where the nonpolar inhibitor readily dissolves in a nonpolar organic solvent.[1] This stock solution can then be diluted to the final working concentration in your aqueous assay buffer.

Causality: Water is a highly polar solvent that forms strong hydrogen bonds. Hydrophobic molecules disrupt this network, which is energetically unfavorable, causing them to aggregate and fail to dissolve. Organic solvents like Dimethyl Sulfoxide (DMSO) are amphiphilic (having both polar and nonpolar characteristics), allowing them to effectively solvate a wide range of organic molecules.[2]

Protocol: Preparing a Concentrated Stock Solution

  • Select a Solvent: Consult the manufacturer's product sheet for recommended solvents. If none is provided, start with high-purity, anhydrous DMSO.

  • Calculate Volume: Determine the volume of solvent needed to create a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM). A higher concentration minimizes the amount of organic solvent introduced into your final aqueous solution.

  • Dissolution: Add the solvent to the vial containing the inhibitor powder.

  • Aid Dissolution: If the inhibitor dissolves slowly, use physical methods to assist. Vortex the solution vigorously. If necessary, use a sonicator bath for several minutes.[3][4] Gentle heating (e.g., to 37°C) can be a final resort, but use with caution as it can degrade thermally sensitive compounds.[4]

  • Inspect for Clarity: A properly prepared stock solution should be a clear, homogenous liquid with no visible particulates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3][4]

Data Presentation: Common Organic Solvents for Stock Solutions

SolventPolarity (Dielectric Constant)Key CharacteristicsTypical Stock Concentration
DMSO (Dimethyl Sulfoxide)47.2Universal solvent for many organic compounds; miscible with water. Can be cytotoxic at higher concentrations.[5][6]10-100 mM
Ethanol (EtOH) 24.5Less toxic than DMSO for many cell types; more volatile. Good for moderately hydrophobic compounds.[2]10-50 mM
DMF (Dimethylformamide)36.7Similar solvent properties to DMSO but can be more toxic. Use with caution.10-100 mM

Section 2: The Dilution Problem - Precipitation in Aqueous Media

Q2: My inhibitor dissolved perfectly in DMSO, but it precipitated when I added it to my assay buffer. Why did this happen and how can I fix it?

A2: This is a classic case of compound "crashing out" due to supersaturation.

When you add the highly concentrated organic stock to the aqueous buffer, the local concentration of the inhibitor can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate.[3][7] The key is to dilute the stock solution in a way that allows for rapid and uniform dispersion, keeping the inhibitor concentration below its solubility threshold at all times.

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed During Dilution check_dilution Is the dilution performed while vortexing the buffer? start->check_dilution add_dropwise Action: Add stock solution dropwise to the side of the tube while vigorously vortexing. check_dilution->add_dropwise No serial_dilution Is the final organic solvent concentration >1%? check_dilution->serial_dilution Yes add_dropwise->serial_dilution reduce_stock Action: Prepare a more concentrated stock to reduce the volume added. serial_dilution->reduce_stock Yes advanced Proceed to Advanced Solubilization Strategies (Section 3) serial_dilution->advanced No success Solution is Clear: Proceed with Experiment reduce_stock->success advanced->success

Caption: A decision tree for troubleshooting inhibitor precipitation upon dilution.

Protocol: Optimized Dilution Technique

  • Prepare the Buffer: Have your final volume of aqueous assay buffer ready in a suitable tube.

  • Vortex Vigorously: Place the tube on a vortex mixer and set it to a high speed to create a turbulent flow.

  • Add Stock Dropwise: While the buffer is vortexing, slowly add the required volume of your concentrated inhibitor stock solution drop-by-drop.[4] Pipette the stock onto the side of the tube, allowing it to be washed down into the vortex.

  • Continued Mixing: Allow the solution to vortex for an additional 30-60 seconds after adding the stock to ensure complete mixing.

  • Visual Inspection: Remove the tube and visually inspect for any signs of precipitation (cloudiness, particulates). A soluble compound should result in a completely clear solution.[2]

Section 3: Advanced Solubilization Strategies

Q3: I've optimized my dilution technique, but my compound still precipitates. How can I modify my aqueous buffer to improve solubility?

A3: When standard methods fail, you must modify the properties of the aqueous medium itself. Several advanced strategies can be employed.

These methods work by altering the chemical environment to make it more favorable for the hydrophobic inhibitor. The choice of method depends on the chemical properties of your inhibitor.

Mechanism: Many organic inhibitors contain ionizable functional groups (e.g., carboxylic acids, amines). The charge state of these groups is dependent on the pH of the solution.[8] For an acidic compound, raising the pH above its pKa will deprotonate it, creating a charged (and usually more water-soluble) species. For a basic compound, lowering the pH below its pKa will protonate it, achieving the same effect.[9][10]

Protocol: pH-Mediated Solubilization

  • Determine pKa: Identify the pKa of the primary ionizable group on your inhibitor (this can often be found in literature or predicted with software).

  • Select Buffer: Choose a buffer system that is effective in the desired pH range (e.g., phosphate for pH 6-8, TRIS for pH 7.5-9).

  • Adjust pH: Prepare your assay buffer and, while monitoring with a calibrated pH meter, slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to shift the pH at least 1-2 units beyond the pKa (higher for acids, lower for bases).[11][12]

  • Attempt Dilution: Re-attempt the optimized dilution protocol (Section 2) using the pH-adjusted buffer.

  • Validate: Ensure the final pH of your solution is compatible with your biological assay system.

Mechanism: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer in small amounts (typically 1-10%), reduce the overall polarity of the solvent system.[13] This makes the environment more "hospitable" to the hydrophobic inhibitor, effectively increasing its solubility.[14]

Protocol: Co-solvent Formulation

  • Select a Co-solvent: Common choices include ethanol, isopropanol, or polyethylene glycol (PEG).

  • Prepare Buffer with Co-solvent: Add the chosen co-solvent to your aqueous buffer to a final concentration of 1-10% (v/v). Start with a low concentration (e.g., 1%) and increase if necessary.

  • Attempt Dilution: Use the optimized dilution protocol with the new co-solvent-containing buffer.

  • Control Experiment: It is critical to run a vehicle control with the same concentration of co-solvent to ensure it does not affect your assay results.

Mechanism: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[15] These micelles have a hydrophobic core and a hydrophilic exterior. Hydrophobic inhibitors can partition into the hydrophobic core, effectively being encapsulated and solubilized in the aqueous solution.[16]

Protocol: Surfactant-Aided Solubilization

  • Select a Surfactant: Mild, non-ionic surfactants like Tween-20, Tween-80, or Triton X-100 are commonly used in biological assays.[17][18]

  • Determine Concentration: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC (e.g., 0.01% - 0.1% w/v for Tween-20).

  • Attempt Dilution: Use the optimized dilution protocol with the surfactant-containing buffer.

  • Control Experiment: A vehicle control containing the surfactant is essential, as surfactants can interfere with cell membranes and protein activity.[19]

Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] A hydrophobic inhibitor can become encapsulated within this cavity, forming an "inclusion complex."[22][23] This complex is highly water-soluble due to the cyclodextrin's hydrophilic outer surface.[24]

Protocol: Cyclodextrin Formulation

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[20]

  • Prepare Solution: Dissolve HP-β-CD in your aqueous buffer to a concentration of 1-10 mM.

  • Attempt Dilution: Add the organic stock of your inhibitor to the cyclodextrin solution while vortexing. The formation of the inclusion complex will solubilize the inhibitor.

  • Control Experiment: Always run a vehicle control with the same concentration of cyclodextrin.

Section 4: Assay Integrity and Controls

Q4: I've dissolved my inhibitor, but how do I know my solubilization method isn't affecting my experimental results?

A4: Through rigorous and appropriate vehicle controls.

Every solubilization agent you add—be it DMSO, ethanol, a surfactant, or cyclodextrin—is a new variable in your experiment. A vehicle control is a sample that contains everything your experimental sample contains except for the inhibitor. This allows you to isolate the effect of the inhibitor from any confounding effects of the solubilization agents.

Designing the Correct Vehicle Control

  • For Organic Stock Solutions: Your control should contain the same final concentration of the organic solvent (e.g., DMSO) as your treated samples. Most cell lines can tolerate up to 0.5% DMSO, but some sensitive primary cells may show effects at concentrations as low as 0.1%.[6] It is crucial to keep this concentration consistent across all samples, including the untreated control. Studies have shown that DMSO can be cytotoxic at concentrations of 5% or higher.[5]

  • For Advanced Methods: If you used pH adjustment, your vehicle control buffer must be at the same final pH. If you used a co-solvent, surfactant, or cyclodextrin, your vehicle control must contain the exact same concentration of that agent.

Self-Validation System:

  • Dose-Response Curve: Run a dose-response curve for your solubilization agent alone (e.g., increasing concentrations of DMSO) to determine the threshold at which it begins to affect your assay readout (e.g., cell viability, enzyme activity). This establishes a "safe" working concentration for your experiments.

  • Positive and Negative Controls: Ensure your standard positive and negative controls for the assay behave as expected in the presence of the vehicle.

Section 5: Frequently Asked Questions (FAQs)

  • FAQ 1: Can I use heat to dissolve my compound?

    • Gentle warming (e.g., 37-50°C) can be used as a last resort to help dissolve a compound in an organic stock solution.[4] However, it should be avoided if possible, as it can accelerate the degradation of thermally unstable compounds. Never heat aqueous buffers containing proteins or other sensitive biological reagents.

  • FAQ 2: How should I store my stock solutions?

    • Store them in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[3] This prevents contamination and degradation from repeated freeze-thaw cycles. DMSO is hygroscopic and will absorb water from the air, which can cause your compound to precipitate over time in storage.[4]

  • FAQ 3: What is the difference between DMSO and DMF?

    • Both are strong, polar aprotic solvents capable of dissolving many organic compounds. DMSO is generally preferred for biological applications due to its slightly lower toxicity and higher biocompatibility compared to Dimethylformamide (DMF).

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - NIH.
  • FAQs on Inhibitor Prepar
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH.
  • KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ... - Google Patents.
  • pH-Dependent Partitioning of Ionizable Organic Chemicals between the Silicone Polymer Polydimethylsiloxane (PDMS) and Water - PMC - NIH.
  • Detergents: Triton X-100, Tween-20, and More - Labome. Labome.
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. thermofisher.com.
  • (PDF) Conductometric study of sodium dodecyl sulfate - nonionic surfactant (Triton X-100, Tween 20, Tween 60, Tween 80 or Tween 85) mixed micelles in aqueous solution - ResearchGate.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. SciSpace.
  • Inhibitor Handling Instructions - Selleck Chemicals. Selleck Chemicals.
  • The Hydrophobic Effect and the Role of Cosolvents | The Journal of Physical Chemistry B.
  • (PDF) Effect of Adsorption Non linearity on the pH-Adsorption Profile of Ionizable Organic Compounds - ResearchGate.
  • pH adjustment: Significance and symbolism. contexts.co.
  • Preparing Stock Solutions - PhytoTech Labs. PhytoTech Labs.
  • Detergents: Triton X-100, Tween-20, and More - ResearchGate.
  • Diverse Effects of Natural and Synthetic Surfactants on the Inhibition of Staphylococcus aureus Biofilm - MDPI. MDPI.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate.
  • DMSO usage in cell culture - LifeTein peptide. LifeTein.
  • Sorption and Mobility of Charged Organic Compounds: How to Confront and Overcome Limitations in Their Assessment - NIH.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn.
  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed.
  • Rapid, High-Capacity, and Reusable Bovine Serum Albumin-Based Adsorbents for Perfluoroalkyl and Polyfluoroalkyl Substance - ACS Publications.

Sources

Technical Support Center: Enhancing the Stability of 5-Dimethylamino-2-methyl-3-pentyn-2-ol in Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Dimethylamino-2-methyl-3-pentyn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability and purity of this valuable research compound during storage. Due to the absence of specific stability studies on this molecule, the following recommendations are based on established chemical principles governing its constituent functional groups: a tertiary amine and a propargyl alcohol. By understanding the potential degradation pathways of these groups, we can implement effective strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by its two functional groups. The tertiary amine is susceptible to oxidation, particularly in the presence of air (oxygen).[1][2][3] This process, known as autoxidation, can be accelerated by light and the presence of basic conditions.[4][5] The propargyl alcohol group is sensitive to both acidic and basic conditions, which can catalyze hydrolysis or decomposition.[6][7] Heat is another critical factor that can promote polymerization of the alkyne functional group.[8]

Q2: What is the ideal temperature for storing this compound?

A2: For optimal stability, it is recommended to store this compound in a cool environment. Refrigeration at 2-8°C is a good practice. For long-term storage, colder temperatures (e.g., -20°C) may be considered, provided the compound is in a tightly sealed container to prevent moisture condensation upon removal from the freezer. Avoid storing at room temperature for extended periods, as elevated temperatures can accelerate degradation pathways.

Q3: How should I protect the compound from atmospheric degradation?

A3: To prevent oxidative degradation of the tertiary amine, it is crucial to minimize contact with air.[1][2][3] The most effective method is to store the compound under an inert atmosphere.[9][10] This can be achieved by blanketing the sample with an inert gas such as argon or nitrogen before sealing the container. Using a glove box for handling and aliquoting the compound can provide a continuously inert environment.[9][11]

Q4: Is this compound sensitive to light?

A4: Yes, the tertiary amine functional group can be susceptible to photodegradation.[4] It is therefore recommended to store the compound in an amber or opaque container to protect it from light. Avoid exposing the compound to direct sunlight or strong artificial light for prolonged periods.

Q5: Can the pH of the storage solution affect the stability of the compound?

A5: Absolutely. The propargyl alcohol moiety is sensitive to both acidic and basic conditions.[6][7] Strong acids can catalyze the hydrolysis of the alcohol and the alkyne, while strong bases can promote decomposition.[6][7] Therefore, it is crucial to avoid storing the compound in acidic or basic solutions unless required for a specific application, and even then, the solution should be freshly prepared. The compound should be stored in its neat form or in a neutral, anhydrous solvent if a solution is necessary.

Q6: Are there any recommended additives to enhance stability?

A6: While there is no specific data for this compound, the addition of antioxidants can be a strategy to inhibit the autoxidation of the tertiary amine group.[12][13] Small amounts of radical scavengers, such as butylated hydroxytoluene (BHT), could potentially prolong the shelf life. However, the compatibility and potential interference of any additive with downstream applications must be carefully evaluated.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments due to the potential instability of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Reduced potency or unexpected side products in reactions. Degradation of the starting material due to improper storage.1. Verify Purity: Analyze the stored compound using techniques like NMR, GC-MS, or HPLC to assess its purity. 2. Repurification: If degradation is confirmed, consider repurifying the compound by vacuum distillation, being cautious of its thermal stability. 3. Review Storage Protocol: Implement the recommended storage conditions outlined in the FAQs to prevent further degradation.
Discoloration of the compound (e.g., yellowing). Oxidation of the tertiary amine group.1. Inert Atmosphere: Ensure the compound is stored under an inert atmosphere (argon or nitrogen).[9][10] 2. Light Protection: Store in an amber vial or in the dark. 3. Purity Check: A slight discoloration may not significantly impact all applications, but a purity check is recommended.
Formation of a solid or viscous liquid in the sample. Polymerization of the alkyne group, potentially catalyzed by heat or impurities.[8]1. Temperature Control: Strictly adhere to recommended cool storage temperatures. 2. Avoid Contaminants: Ensure storage containers are clean and free of any acidic or basic residues. 3. Fresh Sample: If significant polymerization has occurred, it is advisable to use a fresh, uncompromised lot of the compound.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Integrate the characteristic peaks of the compound and the internal standard to determine the purity. Look for the appearance of new signals that may indicate degradation products.

Protocol 2: Repurification by Vacuum Distillation

Caution: This procedure should be performed by experienced personnel in a well-ventilated fume hood.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Charge the Flask: Add the impure this compound to the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure.

  • Storage: Immediately transfer the purified product to a clean, dry, amber vial and store it under an inert atmosphere as recommended.

Visualizing Degradation Pathways and Prevention

The following diagram illustrates the key factors leading to the degradation of this compound and the recommended preventative measures.

G Degradation Pathways & Prevention for this compound cluster_compound This compound cluster_degradation Degradation Factors cluster_pathways Degradation Pathways cluster_prevention Prevention Strategies Compound This compound Oxidation Oxidation of Tertiary Amine Photodegradation Photodegradation Polymerization Polymerization of Alkyne Hydrolysis_Decomposition Hydrolysis / Decomposition Oxygen Oxygen (Air) Oxygen->Oxidation Light Light Light->Photodegradation Heat Heat Heat->Polymerization Acid_Base Acids / Bases Acid_Base->Hydrolysis_Decomposition Inert_Atmosphere Store under Inert Atmosphere (N2, Ar) Oxidation->Inert_Atmosphere Prevents Amber_Vial Use Amber/Opaque Containers Photodegradation->Amber_Vial Prevents Cool_Storage Store in a Cool, Dark Place Polymerization->Cool_Storage Prevents Neutral_pH Avoid Acidic/Basic Conditions Hydrolysis_Decomposition->Neutral_pH Prevents

Caption: Key degradation factors and corresponding preventative storage strategies.

References

  • Chen, J., et al. (2021). Autoxidation mechanism for atmospheric oxidation of tertiary amines: Implications for secondary organic aerosol formation. Chemosphere, 273, 129207. [Link]

  • Grossi, L. (1990). Tertiary alkyl amines: an autoxidation-dealkylation process. II. Free Radical Research Communications, 10(1-2), 69-74. [Link]

  • Ma, et al. (2020). Autoxidation Mechanism for Atmospheric Oxidation of Tertiary Amines: Implications for Secondary Organic Aerosol Formation. ResearchGate. [Link]

  • Zhang, T., et al. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 23(1), 135-144. [Link]

  • Kovalakova, P., et al. (2019). Mechanism underlying autoxidation of tertiary amines, demonstrated by trimethylamine (a), and by exposing tertiary amines at room temperature to sunlight irradiation (b, c and d). ResearchGate. [Link]

  • Grossi, L. (1990). Tertiary alkyl amines: an autoxidation-dealkylation process. II. PubMed. [Link]

  • Hussein, A. M. (2015). Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. ResearchGate. [Link]

  • NILU. (2010). Atmospheric Degradation of Amines (ADA). [Link]

  • Rochelle, G. T. (2011). Degradation of amines in CO2 Capture. SINTEF. [Link]

  • Wikipedia. (n.d.). Propargyl alcohol. [Link]

  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. [Link]

  • The Journal of Organic Chemistry. (n.d.). Degradation of tertiary amines via aminimines. [Link]

  • Ok, E. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • Wang, S., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(11), 6337-6345. [Link]

  • Ottokemi. (n.d.). Propargyl alcohol, 98% 107-19-7. [Link]

  • Ataman Kimya. (n.d.). PROPARGYL ALCOHOL (PROPYNOL). [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • Bajer, K., et al. (2021). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. [Link]

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  • PubChem. (n.d.). Propargyl alcohol. [Link]

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  • Sheng, M., et al. (2021). Thermal Hazards of Using Propargyl Alcohol with Strong Bases. Organic Process Research & Development, 25(8), 1934-1939. [Link]

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  • Mamedov, F. A., et al. (2022). ACETYLENE ALCOHOL BROMINATION REACTION. Neliti. [Link]

  • Minglan Chemical. (2024). What Is The Role Of Amine Type Antioxidants In Lubricating Oils? [Link]

  • Ghosh, A., et al. (2024). γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. Journal of the American Chemical Society. [Link]

  • McKay, G., et al. (2017). Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives. Environmental Science & Technology, 51(22), 13321-13330. [Link]

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  • McKay, G., et al. (2017). Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives. Environmental Science & Technology, 51(22), 13321-13330. [Link]

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  • University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. [Link]

  • Li, Y., et al. (2017). Photocatalytic Dehydrogenation of Primary Alcohols: Selectivity Goes against Adsorptivity. ACS Omega, 2(8), 4331-4338. [Link]

  • Wang, D., et al. (2019). Synthesis of 1,2-Amino Alcohols by Decarboxylative Coupling of Amino Acid Derived α-Amino Radicals with Carbonyl Compounds via Visible-Light Photocatalyst in Water. Green Chemistry, 21(19), 5284-5288. [Link]

  • Mamedov, F. A., et al. (2018). SYNTHESIS OF AROMATIC ACETYLENE ALCOHOLS AND THEIR VINYL ETHERS BY VARIOUS METHODS. Progressive Academic Publishing. [Link]

  • Li, J., et al. (2013). Synthesis of acetylenic alcohols with calcium carbide as the acetylene source. Green Chemistry, 15(10), 2703-2706. [Link]

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analytical challenges in the characterization of alkyne-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of alkyne-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these molecules. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis.

Introduction to Analytical Challenges

Alkyne-containing compounds are crucial in various fields, including medicinal chemistry and materials science, often serving as key building blocks in organic synthesis or as pharmacologically active moieties.[1][2] However, their unique electronic and structural features—the carbon-carbon triple bond—introduce a distinct set of analytical hurdles.[3] These challenges range from their inherent reactivity and potential instability to specific behaviors in common analytical techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Chromatography. This guide provides practical, field-proven insights to overcome these obstacles and ensure accurate and reliable characterization.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the analysis of alkyne-containing compounds.

Q1: My IR spectrum for a suspected internal alkyne is not showing a clear C≡C stretch. Is my compound impure?

A1: Not necessarily. The carbon-carbon triple bond stretch in internal alkynes, typically found in the 2100-2260 cm⁻¹ region, can be very weak or even absent.[4][5] This is especially true for symmetrical or near-symmetrical internal alkynes due to a lack of a significant dipole moment change during the vibration.[4] If other data (like NMR or MS) support the presence of the alkyne, the absence of a strong IR signal is not definitive proof of impurity. For terminal alkynes, a strong, narrow C-H stretch should be visible around 3260-3330 cm⁻¹.[4]

Q2: I'm having trouble getting a good signal for my alkyne-containing compound in ESI-MS. What can I do?

A2: Poor ionization efficiency is a common issue with internal alkynes in electrospray ionization (ESI) mass spectrometry.[6][7] Several strategies can improve signal intensity:

  • Derivatization: Chemically modifying the alkyne can significantly enhance its ionization. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be used to introduce a triazole group, which has a much higher ionization efficiency.[6][7]

  • Adduct Formation: Try adding a small amount of a salt (e.g., sodium acetate) to your mobile phase to promote the formation of sodiated adducts [M+Na]+, which can sometimes be more readily detected than the protonated molecule [M+H]+.

  • Alternative Ionization Techniques: If available, consider using other ionization sources like Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI), which may be more suitable for less polar compounds.

Q3: My terminal alkyne appears to be degrading during storage. How can I prevent this?

A3: Terminal alkynes can be susceptible to oxidative degradation, especially in the presence of certain metals.[8][9] Proper storage is crucial:

  • Inert Atmosphere: Store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Temperature: Store at low temperatures as recommended for volatile analytical standards.[10]

  • Solvent Choice: If in solution, use a degassed, high-purity solvent.

  • Avoid Contaminants: Be mindful of potential metal contaminants from glassware or spatulas that could catalyze degradation.

Q4: I see unexpected signals in the 1H NMR of my purified alkyne. What could they be?

A4: Besides common solvent impurities, unexpected signals could arise from:

  • Rotamers: If your molecule has restricted bond rotation, you might observe multiple sets of signals for the same compound.[11] Acquiring the spectrum at a higher temperature can sometimes coalesce these signals.

  • Allene Isomers: Under certain basic or thermal conditions, alkynes can isomerize to allenes. This is a common side reaction in alkyne synthesis.

  • Glaser Coupling Products: Terminal alkynes can undergo oxidative coupling to form diyne impurities, especially in the presence of copper catalysts.[9]

Troubleshooting Guides

This section provides detailed troubleshooting workflows for common analytical techniques used in the characterization of alkyne-containing compounds.

Guide 1: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for alkyne characterization, but spectra can sometimes be confusing.

Problem: Ambiguous or Overlapping Signals in ¹H NMR

The chemical shift of alkynyl protons in terminal alkynes (typically 1.7-3.1 ppm) can sometimes overlap with other aliphatic signals.[4]

Troubleshooting Workflow:

start Ambiguous/Overlapping ¹H NMR Signals step1 Verify Expected Chemical Shift (Terminal Alkyne: ~1.7-3.1 ppm) start->step1 step6 D₂O Exchange for Acidic Protons start->step6 Suspect acidic proton overlap step2 Look for Long-Range Coupling (e.g., splitting by adjacent CH₂ group) step1->step2 step5 Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) step1->step5 If overlap persists step3 Run a ¹³C NMR or DEPT Experiment step2->step3 end_fail Re-evaluate Synthesis/Purification step2->end_fail No coupling observed step4 Perform 2D NMR (HSQC/HMBC) step3->step4 step3->end_fail No alkyne carbons observed end_success Structure Confirmed step4->end_success step5->step2 step6->step1 start Poor Signal in LC-MS step1 Optimize Source Parameters (e.g., voltages, temperatures) start->step1 step5 Alternative Ionization Source (e.g., APCI, MALDI) start->step5 If available step2 Modify Mobile Phase (e.g., add Na⁺ or NH₄⁺ salts) step1->step2 step3 Consider Derivatization (e.g., CuAAC or RuAAC) step2->step3 end_fail Consider Alternative Analytical Technique step2->end_fail No improvement step4 Chemical Isotope Labeling (CIL) step3->step4 step3->end_fail Reaction not feasible end_success Signal Improved step4->end_success step5->end_success

Caption: Troubleshooting workflow for poor signal intensity of alkynes in LC-MS.

Detailed Steps & Explanations:

  • Source Optimization: Systematically adjust ESI source parameters to find the optimal conditions for your specific analyte.

  • Mobile Phase Modification: The addition of salts can promote the formation of more stable ions.

  • Derivatization: For terminal alkynes, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is a highly efficient way to introduce a readily ionizable group. [12]For internal alkynes, RuAAC is a viable alternative. [6][7]4. Chemical Isotope Labeling (CIL): This technique, often coupled with derivatization, uses an isotopic label to create a characteristic mass shift, aiding in the identification of the target compound in a complex matrix. [8]5. Alternative Ionization: For non-polar alkynes, APCI may be more effective. For solid samples or imaging, Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed, often in conjunction with derivatization to enhance sensitivity. [8]

Guide 3: Chromatography

The separation of alkyne-containing compounds can be complicated by their reactivity and potential for strong interactions with the stationary phase.

Problem: Peak Tailing or Poor Resolution in HPLC

The electron-rich triple bond can interact with active sites on the stationary phase, leading to poor peak shape.

Troubleshooting Workflow:

start Peak Tailing/Poor Resolution in HPLC step1 Check for Column Overload start->step1 step2 Modify Mobile Phase (e.g., adjust pH, add competing agent) step1->step2 If not overloaded end_fail Re-evaluate Sample Purity step1->end_fail If overloaded, inject less step3 Change Stationary Phase (e.g., use an end-capped column) step2->step3 step2->end_fail No improvement step4 Consider Derivatization step3->step4 If interactions persist end_success Separation Improved step3->end_success step4->end_success

Caption: Troubleshooting workflow for chromatographic issues with alkyne compounds.

Detailed Steps & Explanations:

  • Column Overload: Inject a smaller amount of sample to see if peak shape improves.

  • Mobile Phase Modification:

    • pH Adjustment: If your molecule has acidic or basic functional groups, adjusting the mobile phase pH can suppress ionization and reduce tailing.

    • Competing Agents: For terminal alkynes that may interact with metal impurities in the silica support, adding a chelating agent like EDTA to the mobile phase can be beneficial. [13]3. Stationary Phase: Use a high-quality, end-capped column to minimize interactions with residual silanol groups.

  • Derivatization: Converting the alkyne to a less interactive functional group can improve chromatographic behavior.

References

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Validation & Comparative

A Comparative Guide to the Purity Analysis of 5-Dimethylamino-2-methyl-3-pentyn-2-ol: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Niche Molecule

5-Dimethylamino-2-methyl-3-pentyn-2-ol (CAS No. 25400-83-3) is a specialty chemical characterized by a unique combination of functional groups: a tertiary amine, a tertiary alcohol, and an internal alkyne.[1][2] Its molecular formula is C8H15NO with a molecular weight of 141.21 g/mol .[1] This structure makes it a valuable intermediate in various synthetic applications, including pharmaceuticals and specialty polymers. In these high-stakes fields, the purity of starting materials is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles, and the safety and efficacy of the final product.

This guide provides an in-depth, comparative analysis of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of this compound. We will move beyond textbook theory to explore the practical causality behind methodological choices, offering field-proven insights for researchers, quality control analysts, and drug development professionals. Our objective is to equip you with the knowledge to select and develop the most appropriate, robust, and efficient analytical method for your specific needs.

Physicochemical Profile: Guiding the Methodological Approach

The analytical strategy for any compound begins with its physicochemical properties. This compound presents a compelling challenge due to its hybrid nature:

  • Polarity: The presence of a hydroxyl (-OH) and a dimethylamino (-N(CH₃)₂) group imparts significant polarity and hydrogen-bonding capability. This property is paramount for HPLC analysis.[3]

  • Volatility: With a molecular weight of 141.21, the compound is potentially volatile enough for GC analysis. However, the high polarity can lead to undesirable interactions with the GC system, necessitating specific strategies to ensure accurate quantification.[3][4]

  • Thermal Stability: While many small molecules are thermally stable, the conditions within a heated GC inlet and column can sometimes induce degradation, a factor that must be evaluated. HPLC, which typically operates at or near ambient temperatures, avoids this risk.[4][5]

  • Chromophoric Activity: The molecule lacks a significant UV-absorbing chromophore, making direct detection with standard HPLC-UV detectors challenging and potentially insensitive.[6]

These properties create a scenario where both HPLC and GC are plausible, but neither is straightforward. The optimal choice depends on the available instrumentation, the required sensitivity, and the specific impurities that need to be resolved.

High-Performance Liquid Chromatography (HPLC): Mastering Polar Analysis

HPLC is exceptionally well-suited for polar, non-volatile, and thermally labile compounds, making it a strong candidate for analyzing this compound.[7][8]

Expert Rationale: Causality in HPLC Method Design

The primary challenge in developing an HPLC method for this analyte is twofold: achieving adequate retention on a column and detecting it with sufficient sensitivity.

  • Column & Mobile Phase Selection: Standard reversed-phase (e.g., C18) columns may provide insufficient retention for this polar molecule, causing it to elute too early, close to the solvent front. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC columns use a polar stationary phase with a high-organic mobile phase, promoting the retention of polar analytes.[6] For reversed-phase, using a low-pH buffered mobile phase is critical to protonate the tertiary amine, which improves peak shape and provides a consistent retention mechanism.

  • Detection Strategy: Given the lack of a strong chromophore, standard UV detection will yield poor sensitivity. The most effective strategies are:

    • Mass Spectrometry (MS): HPLC-MS is the gold standard, offering both high sensitivity and mass confirmation of the parent compound and its impurities.[4]

    • Universal Detectors: Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are excellent alternatives to MS when it is unavailable. They respond to any non-volatile analyte, making them ideal for this compound.

    • Derivatization: Reacting the amino group with a labeling agent like o-phthaldialdehyde (OPA) can introduce a fluorescent tag, enabling highly sensitive fluorescence detection.[9][10]

Workflow & Protocol: HPLC-MS for Purity Determination

The following protocol outlines a robust HILIC-MS method, which avoids derivatization and provides high specificity.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Prepare Mobile Phases A: 10mM Ammonium Formate in Water B: Acetonitrile B 2. Prepare Sample Dissolve sample in 90:10 Acetonitrile:Water to 1 mg/mL A->B C 3. Filter Sample Use 0.22 µm PTFE filter B->C D 4. Instrument Setup HILIC Column (e.g., Amide phase) Gradient Elution (High to Low Organic) C->D E 5. Injection Inject 5 µL of filtered sample D->E F 6. MS Detection Electrospray Ionization (ESI+) Scan or SIM mode for m/z 142.1 [M+H]+ E->F G 7. Integration Integrate all peaks in the chromatogram F->G H 8. Purity Calculation Calculate Area % Purity: (Area_Main / Area_Total) * 100 G->H

Caption: HPLC-MS experimental workflow for purity analysis.

Detailed Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in HPLC-grade water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in a diluent of 90:10 Acetonitrile:Water to a final concentration of 1.0 mg/mL. Vortex to mix. Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: HILIC Amide Column, 100 x 2.1 mm, 2.7 µm

    • Column Temperature: 30 °C

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: 90% B to 50% B over 10 minutes, hold for 2 minutes, return to 90% B and equilibrate for 3 minutes.

  • Mass Spectrometer Conditions (ESI+):

    • Ion Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 50-500

    • Target Ion (for SIM): m/z 142.1 ([M+H]⁺)

  • Data Analysis: Integrate the peak area of the main component and all impurity peaks. Calculate the purity using the area percent method.

Gas Chromatography (GC): Harnessing Volatility

GC is a powerful technique for volatile and thermally stable compounds.[7] For this compound, its viability is confirmed by its use in commercial product specifications.[11] However, its success hinges on managing the polar functional groups.

Expert Rationale: Causality in GC Method Design

Direct injection of this amino alcohol onto a standard, non-polar GC column would result in severe peak tailing due to the interaction of the -OH and amino groups with active sites on the column and inlet. This makes accurate quantification impossible.

  • Column Selection: An inert, wax-based polar column (e.g., DB-WAX) or a specially designed base-deactivated column for analyzing amines is essential. These columns have stationary phases that shield active sites and provide better peak shapes for polar compounds.

  • Inlet and Temperature Program: A split injection is used to handle the concentrated sample and ensure a sharp injection band. The temperature program must be optimized to elute the compound in a reasonable time without causing on-column degradation.

  • The Derivatization Imperative: The most robust approach to analyzing polar compounds by GC is to mask the problematic functional groups through derivatization. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. This reaction converts the polar -OH group into a non-polar -O-Si(CH₃)₃ group, dramatically improving volatility and eliminating peak tailing.[12]

  • Detection: A Flame Ionization Detector (FID) is the workhorse for GC. It is robust, has a wide linear range, and shows excellent sensitivity for carbon-containing compounds, making it perfect for purity analysis.[7]

Workflow & Protocol: GC-FID with Derivatization

This protocol details a reliable GC-FID method that incorporates a necessary derivatization step.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Prepare Sample Dissolve sample in Pyridine to 10 mg/mL B 2. Derivatize Add BSTFA reagent, cap tightly A->B C 3. Reaction Heat at 60 °C for 30 minutes B->C D 4. Instrument Setup GC with FID, Polar Column (e.g., WAX) C->D E 5. Injection Inject 1 µL of derivatized sample (Split mode, e.g., 50:1) D->E F 6. Separation & Detection Run temperature program to separate components, detect with FID E->F G 7. Integration Integrate all peaks in the chromatogram F->G H 8. Purity Calculation Calculate Area % Purity: (Area_Main / Area_Total) * 100 G->H

Caption: GC-FID experimental workflow including silylation derivatization.

Detailed Protocol Steps:

  • Sample Preparation and Derivatization:

    • Prepare a 10 mg/mL solution of the sample in pyridine.

    • In a 2 mL autosampler vial, add 100 µL of the sample solution.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat in a heating block at 60 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-WAX, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Inlet: Split/Splitless, 250 °C, Split ratio 50:1

    • Injection Volume: 1 µL

    • Oven Program: Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 240 °C, hold for 5 min.

  • Detector Conditions (FID):

    • Temperature: 260 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (He): 25 mL/min

  • Data Analysis: Integrate all peaks and calculate purity by the area percent normalization method.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC is a trade-off between direct analysis and sample preparation complexity. The following table summarizes the key performance characteristics for the analysis of this compound.

ParameterHPLC (HILIC-MS)GC (Derivatization-FID)Rationale & Justification
Compound Suitability ExcellentGood (with derivatization)HPLC is inherently better for polar, non-volatile compounds. GC requires a derivatization step to make the analyte suitable for analysis.[7][8]
Sample Preparation Simple (Dilute & Shoot)Moderate (Requires derivatization)The GC method's derivatization adds time, cost (reagents), and a potential source of analytical variability.
Selectivity Very HighHighBoth techniques offer high-resolution separation. MS detection in HPLC provides an orthogonal dimension of selectivity based on mass-to-charge ratio.
Sensitivity Very High (pg-fg range)High (pg range)HPLC-MS is one of the most sensitive analytical techniques. GC-FID is also highly sensitive for organic compounds.[4][7]
Analysis Time Moderate (15-20 min)Fast (~15 min)GC run times can often be faster than HPLC due to the use of a gas mobile phase.[3][5]
Robustness GoodExcellentGC-FID systems are known for their exceptional ruggedness and long-term stability in QC environments. HPLC-MS systems are more complex and can require more frequent maintenance.[5]
Cost (per sample) HigherLowerHPLC requires costly high-purity solvents. The initial capital cost of an HPLC-MS is significantly higher than a GC-FID.[5][8]
Information Provided Purity & IdentityPurityHPLC-MS provides molecular weight information, which is invaluable for identifying unknown impurities. GC-FID only provides retention time and peak area.

Conclusion and Recommendations

Both HPLC and GC are highly effective and valid techniques for the purity analysis of this compound, but their strengths are applied in different contexts.

  • Choose HPLC (specifically HPLC-MS) for research and development, impurity profiling, and situations where definitive identification of unknown peaks is required. The ability to analyze the compound directly without derivatization simplifies the workflow and provides richer, more specific data.

  • Choose GC (with derivatization and FID) for routine quality control, high-throughput screening, and cost-sensitive environments. Once validated, the method is exceptionally robust, reproducible, and economical.[8] Its proven use in commercial specifications attests to its reliability for this specific application.[11]

Ultimately, the Senior Application Scientist's role is to match the analytical tool to the analytical question. By understanding the causality behind the methodological choices for both HPLC and GC, laboratories can confidently select and implement the most appropriate technique to ensure the quality and consistency of this important chemical intermediate.

References

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  • Kumar, A., et al. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. (U.S. Patent No. 20130296608A1).
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Propargylamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Propargylamines, a class of organic compounds characterized by a propargyl group attached to a nitrogen atom, are versatile building blocks in medicinal chemistry.[1] Their presence in numerous marketed drugs and clinical candidates, particularly as irreversible monoamine oxidase (MAO) inhibitors for neurodegenerative diseases, underscores the critical need for robust and reliable analytical methods for their quantification.

This guide provides a comparative analysis of common analytical techniques for the quantification of propargylamines, supported by experimental data and grounded in the principles of analytical method validation. As a Senior Application Scientist, my aim is to not only present protocols but to elucidate the rationale behind the selection of specific methods and validation parameters, ensuring scientific integrity and trustworthiness in your analytical workflows.

The Analytical Imperative: Why Method Validation for Propargylamines Matters

The validation of an analytical method is the documented evidence that the procedure is suitable for its intended purpose.[2] For propargylamines, this means ensuring that the chosen method can accurately and precisely measure the concentration of the target analyte in a given matrix, be it a bulk drug substance, a finished pharmaceutical product, or a biological sample. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation to ensure the quality, safety, and efficacy of pharmaceutical products.

A Comparative Overview of Analytical Techniques

The choice of an analytical method for propargylamine quantification is dictated by several factors, including the chemical nature of the analyte, the sample matrix, the required sensitivity, and the available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For propargylamines, which often contain a chromophore, UV detection is a straightforward and cost-effective approach.

  • Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The separation of the analyte from other components is achieved based on their differential partitioning between the mobile and stationary phases. The concentration of the analyte is determined by measuring its absorbance of UV light at a specific wavelength.

  • Causality in Method Development: The choice of a C18 reversed-phase column is common for propargylamines due to their moderate polarity. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and resolution of the analyte peak. The pH of the mobile phase is a critical parameter for ionizable compounds like amines, as it affects their retention behavior and peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While some propargylamines can be analyzed directly, others may require derivatization to improve their volatility and thermal stability.

  • Principle: The sample is vaporized and introduced into a gaseous mobile phase (carrier gas), which carries it through a heated capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

  • Expertise in Application: The selection of the appropriate injection technique (e.g., splitless for trace analysis) and temperature program is crucial for optimal performance. For complex matrices, such as liver fractions, a sample preparation step like liquid-liquid extraction is often necessary to remove interferences.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This makes it the method of choice for quantifying low concentrations of propargylamines, especially in complex biological matrices.

  • Principle: After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific parent ion (precursor ion) corresponding to the analyte is selected, fragmented, and a specific fragment ion (product ion) is monitored. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.

  • Trustworthiness of Data: The high selectivity of MRM minimizes the impact of matrix effects, leading to more reliable and accurate quantification.[4][5] This is particularly important in bioanalytical studies where the analyte concentration can be very low and the matrix is complex.

Data Presentation: A Comparative Table of Analytical Methods

The following table summarizes the key performance characteristics of the discussed analytical methods for the quantification of amines, with specific data for a propargylamine derivative included for GC-MS.

Parameter HPLC-UV (for an analogous amine) GC-MS (for Propargite) [3]LC-MS/MS (for an analogous amine) [6]
Linearity (Concentration Range) 0.075-0.60 mg/mL0.1 to 25 µM1–1000 ng/mL
Correlation Coefficient (r²) ≥0.9998>0.999>0.99
Accuracy (% Recovery) Not explicitly stated, but method deemed accurate88.4 to 102.9%84.9% and 106%
Precision (%RSD) <1% (intermediate precision)1.1 to 6.7% (imprecision)≤ 7.33%
Limit of Quantification (LOQ) Not explicitly stated0.1 µM1 ng/mL
Pros Cost-effective, robust, widely availableHigh selectivity and sensitivity, structural information from MSHighest sensitivity and selectivity, ideal for complex matrices
Cons Lower sensitivity compared to MS methodsMay require derivatization, not suitable for non-volatile compoundsHigher cost of instrumentation and maintenance

Experimental Protocol: Validation of an HPLC-UV Method for Propargylamine Quantification

This section provides a detailed, step-by-step methodology for the validation of a reversed-phase HPLC-UV method for the quantification of a propargylamine in a pharmaceutical formulation, based on established guidelines.[2][7]

System Suitability

Rationale: To ensure that the chromatographic system is performing adequately on the day of analysis.

Procedure:

  • Prepare a standard solution of the propargylamine at a concentration that will be used for routine analysis.

  • Inject the standard solution six replicate times.

  • Calculate the percentage relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria: %RSD for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0. Theoretical plates should be > 2000.

Specificity

Rationale: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Procedure:

  • Analyze a blank sample (placebo), a sample of the pure propargylamine, a sample of the pharmaceutical formulation, and a sample that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light).

  • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the propargylamine.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks.

Linearity

Rationale: To demonstrate that there is a linear relationship between the concentration of the analyte and the instrumental response over a defined range.

Procedure:

  • Prepare a series of at least five standard solutions of the propargylamine covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Rationale: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare placebo samples spiked with the propargylamine at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Rationale: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the pharmaceutical formulation at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for the assay results.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Procedure:

  • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N).

  • LOD is typically determined at an S/N of 3:1.

  • LOQ is typically determined at an S/N of 10:1.

  • Inject solutions with decreasing concentrations of the propargylamine to determine the concentrations that correspond to these S/N ratios.

  • Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.[8]

Robustness

Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Procedure:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Wavelength of detection (e.g., ± 2 nm)

  • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not be significantly affected.

Visualization of the Analytical Method Selection Workflow

The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for propargylamine quantification.

MethodSelectionWorkflow start Define Analytical Need (e.g., Purity, Bioanalysis) matrix Sample Matrix? start->matrix sensitivity Required Sensitivity? matrix->sensitivity Simple (e.g., Bulk Drug) lcmsms LC-MS/MS matrix->lcmsms Complex (e.g., Plasma) instrumentation Available Instrumentation? sensitivity->instrumentation Moderate (μg/mL - mg/mL) sensitivity->lcmsms High (ng/mL - pg/mL) hplc HPLC-UV instrumentation->hplc Standard HPLC gcms GC-MS instrumentation->gcms GC-MS Available (Volatile Analyte) instrumentation->lcmsms LC-MS/MS Available

Caption: A decision tree for selecting an analytical method for propargylamine quantification.

Conclusion

The validation of analytical methods for quantifying propargylamines is a critical activity in pharmaceutical development and quality control. This guide has provided a comparative overview of the most common analytical techniques—HPLC-UV, GC-MS, and LC-MS/MS—highlighting their principles, strengths, and limitations. By following a systematic and scientifically sound validation protocol, researchers can ensure the generation of reliable and trustworthy data that meets regulatory expectations and ultimately contributes to the development of safe and effective medicines. The choice of the optimal method depends on a careful consideration of the specific analytical requirements, and the provided workflow is intended to guide this decision-making process.

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  • Reddy, B. K., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2), 524-531. [Link]

  • Minetto, G., & Piccardi, G. (1975). U.S. Patent No. 3,914,312. Washington, DC: U.S.
  • Park, J., & Kim, K. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3895. [Link]

  • Gmunder, F. K., & Seiler, K. (1999). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum. [Link]

  • Fountain, K. J., & Chetwyn, N. (2021). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Waters Corporation. [Link]

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A Comparative Guide to Corrosion Inhibitors: Benchmarking 5-Dimethylamino-2-methyl-3-pentyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Corrosion Inhibition

Corrosion, the electrochemical degradation of materials, poses a significant challenge across numerous sectors, from infrastructure and transportation to pharmaceuticals and electronics. The economic and safety implications of unchecked corrosion necessitate the use of effective mitigation strategies, among which corrosion inhibitors are paramount. These chemical compounds, when introduced in small concentrations into a corrosive environment, can significantly decrease the rate of corrosion.

This guide focuses on a comparative study of several key corrosion inhibitors, with a particular emphasis on 5-Dimethylamino-2-methyl-3-pentyn-2-ol, a member of the acetylenic alcohol family. While specific, publicly available performance data for this compound is limited, we will extrapolate its expected performance based on its structural characteristics and the well-documented behavior of similar compounds. We will compare it against a selection of widely used inhibitors from different chemical classes:

  • Propargyl Alcohol: A foundational acetylenic alcohol inhibitor.

  • Benzotriazole (BTA) and Tolyltriazole (TTA): Heterocyclic compounds renowned for their efficacy in protecting copper and its alloys.

  • 2-Mercaptobenzimidazole (MBI): A sulfur-containing heterocyclic inhibitor with broad applicability.

The objective of this guide is to provide a comprehensive technical overview of these inhibitors, detailing their mechanisms of action, presenting available performance data, and outlining the experimental protocols used for their evaluation.

Mechanisms of Corrosion Inhibition: A Molecular Perspective

The efficacy of a corrosion inhibitor is intrinsically linked to its molecular structure and its ability to interact with the metal surface. The inhibitors discussed in this guide employ different, yet overlapping, mechanisms to form a protective barrier against corrosive attack.

Acetylenic Alcohols: The Power of the Triple Bond

Acetylenic alcohols, including this compound and Propargyl Alcohol, are particularly effective in acidic environments. Their primary mechanism involves adsorption onto the metal surface. The high electron density of the carbon-carbon triple bond (π-electrons) facilitates strong bonding with the vacant d-orbitals of the metal. This initial adsorption is often followed by polymerization on the surface, forming a durable, protective film that acts as a physical barrier to the corrosive medium.

For this compound, the presence of a tertiary amino group is expected to enhance its inhibitory action. The lone pair of electrons on the nitrogen atom provides an additional site for coordination with the metal surface, leading to a more stable and robust protective film. This synergistic effect of the acetylenic and amino functionalities is a key area of interest in the development of advanced corrosion inhibitors.

Figure 1: Proposed inhibition mechanism of this compound.

Triazoles: Guardians of Copper and its Alloys

Benzotriazole (BTA) and Tolyltriazole (TTA) are renowned for their exceptional ability to protect copper and its alloys.[1][2][3][4][5][6][7][8] Their mechanism involves the formation of a stable, polymeric complex with copper ions on the surface. This Cu(I)-triazole film is highly insoluble and acts as a passivating layer, preventing both anodic and cathodic reactions. The nitrogen atoms in the triazole ring are crucial for this complex formation.[6] TTA, with its additional methyl group, often exhibits enhanced performance due to its increased hydrophobicity and altered electronic properties.[1][6][8]

Figure 2: Inhibition mechanism of triazole-based inhibitors on copper.

2-Mercaptobenzimidazole (MBI): A Versatile Protector

MBI is a heterocyclic compound containing both nitrogen and sulfur atoms, making it a highly effective and versatile corrosion inhibitor for various metals, including steel and copper.[9][10][11][12][13] Its mechanism is based on the strong adsorption of the MBI molecule onto the metal surface. The sulfur atom, with its available lone pair of electrons, forms a strong coordinate bond with the metal. The imidazole ring can also interact with the surface through its π-electrons and nitrogen atoms. This multi-center adsorption leads to the formation of a dense, protective film that inhibits both anodic dissolution and cathodic hydrogen evolution.[9][10]

Experimental Protocols for Inhibitor Evaluation

To objectively compare the performance of corrosion inhibitors, standardized experimental methodologies are essential. The two most common and reliable techniques are weight loss measurements and electrochemical tests.

Weight Loss Method (Gravimetric Testing)

This traditional method provides a direct measure of the corrosion rate. It involves exposing pre-weighed metal coupons to a corrosive environment, with and without the inhibitor, for a specified duration and temperature. After the exposure period, the coupons are cleaned to remove corrosion products and re-weighed. The weight loss is then used to calculate the corrosion rate and the inhibitor efficiency.

Step-by-Step Protocol:

  • Coupon Preparation: Metal coupons of a defined surface area are mechanically polished, degreased with a suitable solvent (e.g., acetone), rinsed with deionized water, and dried.

  • Initial Weighing: The prepared coupons are accurately weighed to four decimal places.

  • Immersion: The coupons are immersed in the corrosive solution (with and without the inhibitor) in a thermostatically controlled bath for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cleaning: After immersion, the coupons are removed, gently cleaned with a soft brush to remove loose corrosion products, and then chemically cleaned according to standard procedures (e.g., ASTM G1) to remove adhered corrosion products without affecting the base metal.

  • Final Weighing: The cleaned and dried coupons are re-weighed.

  • Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:

    • CR (mm/year) = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where CR_blank is the corrosion rate without the inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.

Weight_Loss_Method_Workflow start Start prep Coupon Preparation (Polishing, Degreasing) start->prep weigh1 Initial Weighing prep->weigh1 immerse Immersion in Corrosive Media (with/without inhibitor) weigh1->immerse clean Cleaning (Removal of Corrosion Products) immerse->clean weigh2 Final Weighing clean->weigh2 calc Calculate Corrosion Rate & Inhibition Efficiency weigh2->calc end End calc->end

Figure 3: Workflow for the weight loss method of corrosion inhibitor evaluation.

Electrochemical Techniques

Electrochemical methods offer rapid and sensitive means of evaluating corrosion and inhibition processes. The most common techniques are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization: This technique involves polarizing the metal sample from its open-circuit potential in both the anodic and cathodic directions. The resulting plot of current density versus potential (Tafel plot) provides information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. A lower icorr value in the presence of an inhibitor indicates a lower corrosion rate. The inhibition efficiency can be calculated from the icorr values.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the kinetics of the electrochemical processes and the properties of the inhibitor film. A small amplitude AC potential is applied to the system over a range of frequencies, and the impedance response is measured. The data is often represented as a Nyquist plot and can be fitted to an equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of an inhibitor signifies greater resistance to corrosion.

Comparative Performance Data

The following tables summarize the performance of the selected corrosion inhibitors based on data from the scientific literature. It is important to note that the performance of an inhibitor is highly dependent on the specific experimental conditions, including the metal, corrosive medium, temperature, and inhibitor concentration.

Table 1: Performance of this compound (Inferred from 2-Methyl-3-butyn-2-ol)

Metal/AlloyCorrosive MediumTemperature (°C)ConcentrationInhibition Efficiency (%)Reference
Aluminum Alloy1 N HCl2520 mM~85[14]
SteelAcidic MediaAmbientNot SpecifiedEffective Inhibitor[15]

Note: Data for 2-Methyl-3-butyn-2-ol is used as a proxy due to the lack of specific data for this compound. The presence of the dimethylamino group in the target compound is expected to enhance its performance compared to the proxy.

Table 2: Performance of Propargyl Alcohol

Metal/AlloyCorrosive MediumTemperature (°C)Concentration (ppm)Inhibition Efficiency (%)Reference
Duplex Stainless Steel10% HCl40100096.24[16][17][18]
Duplex Stainless Steel15% HCl55100086.15[16][17]
Mild Steel10% HCl30-90200~95[19]
AISI 317L Stainless Steel3.5% NaCl25-55Not SpecifiedEffective[20]

Table 3: Performance of Benzotriazole (BTA) and Tolyltriazole (TTA)

InhibitorMetal/AlloyCorrosive MediumTemperature (°C)ConcentrationInhibition Efficiency (%)Reference
BTACopperDeionized Water256 ppm78.70[5]
TTACopperDeionized Water256 ppm88.19[5]
BTACopper3.5% NaClAmbient10 mMHigh[21]
TTACopper0.1 M HClAmbient20 ppm81.3 - 96.1[22]
BTACopper AlloysVarious AqueousAmbientNot SpecifiedGood Inhibitor[2][7]
TTACopper AlloysVarious AqueousAmbientNot SpecifiedGood to Excellent[1][4][6][8]

Table 4: Performance of 2-Mercaptobenzimidazole (MBI)

Metal/AlloyCorrosive MediumTemperature (°C)ConcentrationInhibition Efficiency (%)Reference
Mild Steel1.0 M HCl305 x 10⁻³ M93[9]
Mild Steel1.0 M HCl605 x 10⁻³ M78[9]
316L Stainless Steel0.5 M NaCl2510⁻³ MHigh[10][11]
Carbon Steel1.0 M HClNot Specified10⁻³ M82[12]

Discussion and Conclusion

This comparative guide highlights the diverse yet effective nature of different classes of corrosion inhibitors.

  • This compound , as a representative of amino-acetylenic alcohols, is anticipated to be a highly effective inhibitor, particularly in acidic environments. The combined action of the triple bond and the amino group likely leads to strong adsorption and the formation of a durable protective film. Further experimental validation is required to quantify its performance and optimize its application. The data from its structural analog, 2-Methyl-3-butyn-2-ol, suggests promising potential.[14][15]

  • Propargyl Alcohol remains a benchmark for acetylenic alcohol inhibitors, demonstrating high efficiency in protecting various steels in acidic media.[16][17][18][19][20] Its performance is well-documented and serves as a reliable standard for comparison.

  • Benzotriazole and Tolyltriazole are unparalleled in their specificity and effectiveness for copper and its alloys.[1][2][3][4][5][6][7][8][21][22] Their ability to form a passivating polymeric complex makes them indispensable in applications where copper protection is critical. TTA generally shows a slight performance advantage over BTA.[1][5][6][8]

  • 2-Mercaptobenzimidazole stands out as a versatile and robust inhibitor for a range of metals in both acidic and neutral environments.[9][10][11][12][13] The presence of both sulfur and nitrogen atoms contributes to its strong adsorption and high inhibition efficiency.

The selection of an appropriate corrosion inhibitor is a critical decision that depends on a multitude of factors, including the metal to be protected, the nature of the corrosive environment, the operating temperature, and environmental considerations. This guide provides a foundational understanding of the performance and mechanisms of several key inhibitors to aid researchers and professionals in making informed decisions. It is imperative to conduct specific experimental evaluations under conditions that closely mimic the intended application to ensure optimal performance and material integrity.

References

  • Cotton, J. B. (1976). Corrosion Inhibition of Copper by Tolyltriazole. CORROSION, 32(8), 339–341.
  • Walker, R. (1973). Benzotriazole as a Corrosion Inhibitor for Immersed Copper. CORROSION, 29(7), 290–298.
  • Walker, R. (1974). Triazole, Benzotriazole and Naphthotriazole as Corrosion Inhibitors for Copper. CORROSION, 30(11), 412-414.
  • Meiyachem. (n.d.). Tolyltriazole for Corrosion Inhibitor of Copper. Retrieved from [Link]

  • Yu, P., et al. (2003).
  • Mainier, F. B., et al. (2014). Evaluation of Propargyl Alcohol as a Corrosion Inhibitor for Duplex Stainless Steel in Hydrochloric Acid. Journal of Materials Science and Chemical Engineering, 2(11), 1-8.
  • de Oliveira, G. F., et al. (2024). Copper corrosion inhibition in acidic aqueous media through tolyltriazole application: performance analysis. Journal of Adhesion Science and Technology, 1-20.
  • Raj, A. M. E., & Sathiyanarayanan, S. (2015). Effect of benzotriazole on corrosion inhibition of copper under flow conditions. Journal of the Taiwan Institute of Chemical Engineers, 47, 134-143.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 13). The Indispensable Role of 2-Methyl-3-butyn-2-ol in Modern Chemical Manufacturing. Retrieved from [Link]

  • IRO Water Treatment. (2025, April 9). Comparison of Tolyltriazole and Benzotriazole. Retrieved from [Link]

  • Copper Development Association. (n.d.). Benzotriazole: An effective corrosion inhibitor for copper alloys. Retrieved from [Link]

  • Singh, D. D. N., & Singh, T. B. (1990). Effect of Propargyl Alcohol on Corrosion and Hydrogenation of Steel in Hydrochloric Acid Solution. CORROSION, 46(5), 386–392.
  • El-Haddad, M. M. (2020). Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid.
  • Abd El-Maksoud, S. A. (2009). Corrosion and Inhibition of 316L stainless steel in neutral medium by 2-Mercaptobenzimidazole. International Journal of Electrochemical Science, 4, 1-13.
  • Mainier, F. B., et al. (2014). Evaluation of Propargyl Alcohol as a Corrosion Inhibitor for Duplex Stainless Steel in Hydrochloric Acid. ResearchGate. Retrieved from [Link]

  • dos Reis, V. P., et al. (2015). PROPARGYL ALCOHOL AS CORROSION INHIBITOR FOR STAINLESS STEEL 317L IN 3.5 WT. % SODIUM CHLORIDE SOLUTION.
  • Mainier, F. B. (n.d.). Corrosion inhibitor (propargyl alcohol) efficiency at 40 °C with HCl at... ResearchGate. Retrieved from [Link]

  • El-Sayed, A. (2011). Corrosion and Inhibition of 316L stainless steel in neutral medium by 2-Mercaptobenzimidazole. Semantic Scholar. Retrieved from [Link]

  • El-Haddad, M. M., et al. (2016). Synthesis and inhibition study of carbon steel corrosion in hydrochloric acid of a new surfactant derived from 2-mercaptobenzimidazole. ResearchGate. Retrieved from [Link]

  • Ozcan, M., & Dehri, I. (2010). Corrosion inhibition performance of 2-mercaptobenzimidazole and 2-mercaptobenzoxazole compounds for protection of mild steel in hydrochloric acid solution. ResearchGate. Retrieved from [Link]

  • Abd El-Nabey, B. A., et al. (2013). θ -logC plot 2-methyl–3-butyn–2-ol in 1 N HCl for E − 140 alloy. ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Efficacy of Amino Alcohols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is relentless. Chiral vicinal amino alcohols have emerged as a cornerstone class of molecules, indispensable for their ability to impart stereocontrol in a vast array of chemical transformations.[1][2] Their value stems from their bifunctional nature, possessing both a Lewis basic amino group and a Brønsted acidic hydroxyl group, which allows them to serve as highly effective chiral catalysts, ligands for metal-based catalysts, and removable chiral auxiliaries.[1][3][4]

This guide moves beyond a simple catalog of reactions. It is designed for the discerning researcher and process development professional, offering a comparative analysis of the efficacy of commonly employed amino alcohols. We will dissect the mechanistic underpinnings of their stereodirecting power and present objective, data-driven comparisons in key synthetic transformations to inform your selection process and accelerate your research.

The Mechanistic Core of Stereocontrol: Why Amino Alcohols Work

The efficacy of an amino alcohol in asymmetric synthesis is not serendipitous; it is a direct consequence of its ability to form rigid, well-defined transition states. The amino and hydroxyl moieties can coordinate to a metal center or, in organocatalysis, interact with substrates through a network of hydrogen bonds. This chelation forces the reacting partners into a highly organized, low-energy arrangement.

The true source of stereochemical communication, however, comes from the substituent attached to the chiral backbone of the amino alcohol. Whether it's the bulky isopropyl group of valinol, the aromatic ring of phenylglycinol, or the constrained cyclic system of prolinol, this group extends into the reactive space, creating a sterically demanding environment. It is this steric hindrance that preferentially allows one enantiotopic face of the substrate to approach the reactive center, effectively dictating the stereochemistry of the product.

G cluster_0 Chiral Amino Alcohol Ligand cluster_1 Catalytic Cycle Amino_Group Amino Group (N) Chiral_Backbone Chiral Backbone (with Steric Group R*) Amino_Group->Chiral_Backbone Metal Metal Center (M) Amino_Group->Metal Coordination Hydroxyl_Group Hydroxyl Group (O) Hydroxyl_Group->Chiral_Backbone Hydroxyl_Group->Metal Coordination Transition_State Rigid Chelated Transition State Chiral_Backbone->Transition_State Steric Shielding of one face Substrate Prochiral Substrate (e.g., Ketone) Metal->Substrate Activation Metal->Transition_State Substrate->Transition_State Product Chiral Product Transition_State->Product Enantioselective Product Formation

Caption: General principle of stereocontrol using a metal-amino alcohol complex.

Performance Benchmark 1: Enantioselective Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental industrial transformation. Amino alcohols are famously used as precursors to Corey-Bakshi-Shibata (CBS) catalysts, or oxazaborolidines, which mediate the highly enantioselective reduction with borane reagents.[5] The structure of the amino alcohol directly impacts the catalyst's steric environment and, therefore, its efficacy.

Comparative Data: Ketone Reduction

The following table compares the performance of catalysts derived from different amino alcohols in the enantioselective reduction of acetophenone, a standard benchmark substrate.

Chiral Amino Alcohol PrecursorCatalyst Loading (mol%)Time (h)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(S)-Prolinol10125>9597
(1R,2S)-2-Amino-1,2-dicyclohexylethanol50.5259894.7
(1R,2S)-2-Amino-1,2-diphenylethanol50.5259589.2
(S)-Valinol10225~9092
(S)-Phenylglycinol10225~9288

Data synthesized from typical results reported in the literature for this class of reaction.[5][6]

Expert Analysis: The data reveals the superior performance of the rigid, bicyclic oxazaborolidine derived from Prolinol , which consistently delivers high enantioselectivity. A fascinating comparison exists between the diphenylethanol derivative and its hydrogenated dicyclohexyl analog. The sterically more demanding cyclohexyl groups provide a more effective chiral environment, leading to a significant increase in enantiomeric excess (from 89.2% to 94.7% ee).[6] This demonstrates a key principle: fine-tuning the steric properties of the amino alcohol ligand is a powerful strategy for optimizing a reaction.

Protocol: Enantioselective Reduction of Acetophenone

This protocol describes a typical procedure for generating the oxazaborolidine catalyst in situ for the reduction of acetophenone.[5]

  • Catalyst Formation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the chiral amino alcohol (e.g., (S)-Prolinol, 0.1 mmol) and anhydrous tetrahydrofuran (THF, 5 mL). Cool the solution to 0 °C.

  • Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.1 mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

  • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).

  • Add the acetophenone solution to the catalyst solution via syringe pump over 10 minutes.

  • Simultaneously, add a separate solution of borane-dimethyl sulfide complex (1.0 M in THF, 0.6 mmol) via a second syringe pump over 10 minutes. Causality: Slow addition is critical to prevent the uncatalyzed background reaction, which would erode enantioselectivity.

  • Quench and Workup: Stir the reaction for 1 hour or until TLC indicates complete consumption of the ketone. Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at -20 °C.

  • Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.

  • Purification and Analysis: Redissolve the residue in diethyl ether, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Performance Benchmark 2: The Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a powerful method for carbon-carbon bond formation, yielding valuable β-nitro alcohols.[7] Chiral amino alcohols, often used in conjunction with copper(II) salts, are highly effective catalysts for rendering this reaction asymmetric. The choice of amino alcohol is critical for achieving high yield and stereoselectivity.

Comparative Data: Asymmetric Henry Reaction

The table below summarizes the performance of various amino alcohol-derived catalysts in the reaction between benzaldehyde and nitromethane.

Catalyst/LigandCatalyst Loading (mol%)Metal Co-catalystSolventTime (h)Temp (°C)Yield (%)ee (%)Reference
Chiral bis(β-amino alcohol)20Cu(OAc)₂·H₂OEthanol2425>9994.6[7]
(1R,2R)-1,2-Diaminocyclohexane derivative10Cu(OTf)₂Isopropanol4809195[1]
Simple primary β-amino alcohol10None (Organocatalyst)Toluene72-308589[8]

Data sourced from representative literature.[1][7][8]

Expert Analysis: The data highlights that bidentate ligands, such as chiral bis(β-amino alcohols), are exceptionally effective when complexed with copper, achieving nearly quantitative yields and excellent enantioselectivity.[7] This is attributed to the formation of a rigid, square-planar complex that provides a well-defined chiral pocket for the substrates. While organocatalytic approaches using simple primary β-amino alcohols are viable and avoid transition metals, they often require lower temperatures and longer reaction times to achieve comparable, though slightly lower, selectivity.[8]

Caption: A typical workflow for screening amino alcohol catalysts in the asymmetric Henry reaction.

Application Focus: Phenylglycinol as a Chiral Auxiliary

Beyond catalysis, amino alcohols are workhorses as chiral auxiliaries.[4] In this role, the chiral molecule is temporarily and covalently attached to a substrate to direct a diastereoselective reaction, after which it is cleaved and can often be recovered. (R)-Phenylglycinol is a classic example, widely used in the diastereoselective Strecker synthesis to produce non-natural α-amino acids.[9][10]

The process involves condensing (R)-phenylglycinol with an aldehyde to form a chiral imine. Nucleophilic addition of cyanide proceeds on the less sterically hindered face, which is shielded by the phenyl group of the auxiliary. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomerically enriched amino acid.

G cluster_workflow Chiral Auxiliary Workflow start Substrate + (R)-Phenylglycinol step1 Attach Auxiliary (Form Chiral Imine) start->step1 step2 Diastereoselective Reaction (e.g., Cyanide Addition) step1->step2 step3 Cleave Auxiliary (Hydrolysis) step2->step3 end_product Enantiopure Product (α-Amino Acid) step3->end_product end_auxiliary Recovered Auxiliary (Recycle) step3->end_auxiliary

Caption: Workflow for using (R)-phenylglycinol as a chiral auxiliary in Strecker synthesis.

Final Assessment and Outlook

The selection of an amino alcohol is a critical, reaction-dependent decision.

  • For ketone reductions via oxazaborolidines, the rigid structure of Prolinol offers a distinct advantage, consistently providing excellent enantioselectivity.

  • In metal-catalyzed C-C bond formation like the Henry reaction, bidentate amino alcohols capable of forming rigid chelate complexes with metals like copper often provide the highest yields and stereocontrol.

  • As a chiral auxiliary , the steric influence and reliable cleavage of Phenylglycinol make it a trusted choice for diastereoselective processes like the Strecker synthesis.[10]

  • Valinol serves as a versatile building block for a wide range of chiral ligands and is a crucial intermediate for many pharmaceutical synthons.[11][12]

The field continues to evolve, with ongoing research focused on developing novel amino alcohol structures and more efficient catalytic systems.[13][14][15] However, the foundational amino alcohols discussed in this guide—Prolinol, Valinol, and Phenylglycinol—remain essential tools. A thorough understanding of their structural nuances and the mechanistic basis for their efficacy is paramount for any scientist aiming to master the art of asymmetric synthesis.

References

  • A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark. Benchchem.
  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol. Benchchem.
  • Phenylglycinol. Wikipedia.
  • A Comparative Guide to Novel Catalysts in Amino Alcohol Synthesis. Benchchem.
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.
  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews (RSC Publishing).
  • New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
  • Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-C
  • Efficient and Practical Synthesis of l-α-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary. Bulletin of the Chemical Society of Japan | Oxford Academic.
  • Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. American Journal of Applied Science and Technology.
  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.
  • Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing.
  • SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. UM Students' Repository.
  • 22013 PDFs | Review articles in AMINO ALCOHOLS.
  • Chiral auxiliary. Wikipedia.
  • L-Valinol: A Cornerstone in Advanced Organic Synthesis.
  • Synthesis of (R)- or (S)-Valinol Using w-Transaminases in Aqueous and Organic Media.

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A Guide to the Spectroscopic Analysis of 5-Dimethylamino-2-methyl-3-pentyn-2-ol: A Predictive ¹H and ¹³C NMR Study

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic molecules is paramount. 5-Dimethylamino-2-methyl-3-pentyn-2-ol, a propargyl alcohol derivative, presents an interesting case for spectroscopic analysis due to its combination of a tertiary alcohol, an internal alkyne, and a tertiary amine. This guide provides a detailed, predictive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. In the absence of direct experimental data in publicly available literature, this document leverages established principles of NMR spectroscopy and comparative data from structurally analogous compounds to offer a robust interpretation.

The Structural Significance of this compound

The molecule's unique arrangement of functional groups—a hydrophilic alcohol, a rigid alkynyl linker, and a basic dimethylamino group—suggests potential applications as an intermediate in organic synthesis, a building block for biologically active molecules, or a ligand in coordination chemistry. Accurate spectroscopic characterization is the first step in unlocking its potential.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is anticipated to be relatively simple, with distinct signals for each proton environment. The analysis below is based on standard chemical shift values and the electronic effects of the neighboring functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
(CH₃)₂-C-OH~ 1.5Singlet6HThe two methyl groups attached to the carbinol carbon are equivalent and shielded. Their signal is expected to be a sharp singlet.
-OHVariable (~ 1.5 - 4.0)Broad Singlet1HThe chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature. It will likely appear as a broad singlet.
-N(CH₃)₂~ 2.3Singlet6HThe two methyl groups on the nitrogen are equivalent. The electron-withdrawing effect of the nitrogen atom will shift this signal downfield compared to the other methyl groups.
-CH₂-N~ 3.3Singlet2HThe methylene protons are adjacent to the nitrogen atom and the alkyne, leading to a downfield shift. Due to the absence of adjacent protons, this signal is expected to be a singlet.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a clear picture of the carbon skeleton. The presence of the alkyne carbons is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

AssignmentPredicted Chemical Shift (ppm)Rationale
C (CH₃)₂-OH~ 30The methyl carbons attached to the tertiary alcohol are in a shielded environment.
C (OH)(CH₃)₂~ 65The quaternary carbon bearing the hydroxyl group is deshielded by the oxygen atom.
-C ≡C-~ 80 - 90The sp-hybridized carbons of the internal alkyne typically resonate in this region. The two alkyne carbons will have slightly different chemical shifts due to the different substituents.
-C H₂-N~ 40The methylene carbon is deshielded by the adjacent nitrogen atom.
-N(C H₃)₂~ 45The methyl carbons attached to the nitrogen are in a relatively deshielded environment.

Comparative Analysis with Structurally Similar Compounds

To substantiate these predictions, we can draw comparisons with the known NMR data of similar molecules.

  • 2-Methyl-3-butyn-2-ol: This molecule contains the same tertiary alcohol and a terminal alkyne. Its ¹H NMR spectrum shows a singlet for the two methyl groups at around 1.5 ppm, which supports our prediction for the methyl groups in the target molecule.[1][2]

  • Propargylamines: In general, the methylene protons adjacent to the nitrogen and the alkyne in propargylamines appear in the range of 3.2-3.5 ppm, which is in good agreement with our prediction.

  • Alkanols: The chemical shifts for the methyl groups and the carbinol carbon in tertiary alcohols like 2-methyl-2-pentanol are consistent with the predicted values for our target molecule.[3]

The presence of the dimethylamino group is expected to cause a downfield shift of the adjacent methylene protons and carbon compared to a simple alkyl chain, which is reflected in our predictions.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental procedure is recommended.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
  • The choice of solvent is critical. CDCl₃ is a good starting point for general organic molecules. DMSO-d₆ can be useful for observing the hydroxyl proton, which may exchange with residual water in other solvents.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. ¹H NMR Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
  • Acquire the spectrum at room temperature.
  • Typical acquisition parameters include a 30-45 degree pulse angle, a spectral width of 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
  • Co-add 8 to 16 scans to achieve a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • Use the same spectrometer as for the ¹H NMR.
  • Employ proton decoupling to simplify the spectrum to a series of singlets.
  • A typical spectral width would be around 200-220 ppm.
  • A longer acquisition time and a larger number of scans (several hundred to thousands) will be necessary due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum and perform baseline correction.
  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing the Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of this compound and highlights the key proton and carbon environments.

Caption: Molecular structure of this compound with key proton groups highlighted.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound using ¹H and ¹³C NMR. By leveraging established principles and comparative data, we have proposed a set of expected chemical shifts and spectral features. The detailed experimental protocol provided herein offers a clear path for the empirical verification of these predictions. For researchers working with this molecule or its derivatives, this guide serves as a foundational reference for structural characterization and quality control.

References

  • ATB (Automated Topology Builder). 2-Methyl-3-butyn-2-ol. [Link]

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Comparative Analysis of Mass Spectrometry Fragmentation Patterns for the Characterization of 5-Dimethylamino-2-methyl-3-pentyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 5-Dimethylamino-2-methyl-3-pentyn-2-ol, a molecule incorporating a tertiary alcohol, an internal alkyne, and a tertiary amine, presents a unique analytical challenge due to its multifunctional nature. This guide provides an in-depth analysis of its electron ionization mass spectrometry (EI-MS) fragmentation behavior, offering a predictive framework for its identification and characterization. We will compare this powerful technique with other analytical methods, providing the necessary experimental context for researchers.

The Structural Rationale: Predicting Fragmentation Hotspots

The molecular structure of this compound (Molecular Formula: C₈H₁₅NO, Molecular Weight: 141.21 g/mol ) dictates its fragmentation pathways under electron ionization.[1][2][3] The initial ionization event, the removal of an electron, is most likely to occur from a non-bonding (n) electron on either the oxygen or nitrogen atom, as these are the highest energy electrons in the molecule.[4] The resulting molecular ion ([M]⁺•) is often unstable and undergoes a series of predictable cleavage events driven by the formation of stable carbocations and neutral radicals.

The key fragmentation drivers in this molecule are:

  • α-Cleavage adjacent to the tertiary alcohol: Tertiary alcohols are known to exhibit weak or undetectable molecular ion peaks due to the high propensity for α-cleavage, which leads to a stable, resonance-stabilized oxonium ion.[5][6][7]

  • α-Cleavage adjacent to the tertiary amine: Aliphatic amines also undergo characteristic α-cleavage, breaking the C-C bond next to the nitrogen to form a resonance-stabilized iminium ion.[7][8][9]

  • Cleavage adjacent to the alkyne: Alkynes preferentially cleave at the bond α to the triple bond, forming a resonance-stabilized propargyl cation.[10]

The Predicted Fragmentation Pathway

Based on these principles, a cascade of fragment ions can be predicted. The molecular ion at m/z 141 will be of low abundance. The most prominent fragmentation pathways are initiated by α-cleavage events at the two ends of the molecule.

Pathway 1: Cleavage Initiated by the Tertiary Alcohol

The most favored cleavage for a tertiary alcohol is the loss of the largest alkyl group to form the most stable carbocation.[8] In this case, cleavage of the C2-C3 bond results in the loss of a methyl radical (•CH₃), leading to a highly stable, resonance-stabilized oxonium ion.

  • Loss of a Methyl Radical (M-15): The cleavage of a methyl group from the tertiary carbinol center is a dominant pathway. This yields a fragment at m/z 126 . This fragment is further stabilized by the presence of the nitrogen atom.

  • Loss of Water (M-18): While common for many alcohols, the loss of a water molecule to produce a fragment at m/z 123 may be a less significant pathway compared to the highly favorable α-cleavage.[11][12][13]

Pathway 2: Cleavage Initiated by the Tertiary Amine

Alpha-cleavage adjacent to the nitrogen atom is another highly probable event.

  • Formation of the Dimethyliminium Ion: Cleavage of the C4-C5 bond would generate the resonance-stabilized dimethyliminium ion, [CH₂=N(CH₃)₂]⁺. This would result in a prominent base peak at m/z 58 . This is a classic indicator for molecules containing a dimethylaminomethyl group.

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary fragmentation pathways predicted for this compound upon electron ionization.

fragmentation_pathway cluster_alcohol Alcohol-driven Cleavage cluster_amine Amine-driven Cleavage M [C₈H₁₅NO]⁺• m/z 141 (Molecular Ion) frag126 [C₇H₁₂NO]⁺ m/z 126 M->frag126 - •CH₃ (α-cleavage) frag59 [C₃H₇O]⁺ m/z 59 M->frag59 - •C₅H₈N (Propargylic Cleavage) frag58 [C₃H₈N]⁺ m/z 58 (Base Peak) M->frag58 - •C₅H₇O (α-cleavage)

Caption: Predicted EI-MS fragmentation of this compound.

Summary of Key Diagnostic Ions

The following table summarizes the most anticipated fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism. This serves as a quick reference for identifying the compound from its mass spectrum.

m/zProposed Ion Structure/FormulaFragmentation MechanismDiagnostic Significance
141[C₈H₁₅NO]⁺•Molecular IonConfirms molecular weight; expected to be low intensity or absent.[5][6]
126[C₇H₁₂NO]⁺α-cleavage at the alcohol, loss of •CH₃Strong indicator of the tertiary alcohol moiety.
59[C₃H₇O]⁺Propargylic cleavage, loss of •C₅H₈NIndicates the (CH₃)₂C-OH group.
58[CH₂=N(CH₃)₂]⁺α-cleavage at the amineOften the base peak; highly characteristic of the dimethylamino group.

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While EI-MS is exceptionally powerful for determining molecular weight and fragmentation patterns, a comprehensive structural confirmation often relies on complementary techniques.

Analytical TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
Mass Spectrometry (EI-GC-MS) Molecular weight, elemental formula (HRMS), and structural information from fragmentation.High sensitivity; provides a unique "fingerprint"; ideal for identifying the compound in complex mixtures.The molecular ion may be weak or absent, requiring soft ionization techniques (e.g., CI, ESI) for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Detailed connectivity of atoms (C-H framework); definitive structural elucidation.Unambiguously determines the carbon skeleton and proton environments. Can confirm the presence and position of all functional groups.Requires a pure sample in larger quantities (mg scale) than MS; less sensitive.
Infrared (IR) Spectroscopy Presence of specific functional groups based on bond vibrations.Quickly confirms the presence of O-H (alcohol), C≡C (alkyne), and C-N (amine) functional groups.Provides limited information on the overall molecular structure and connectivity.

Experimental Protocol: GC-MS Analysis

This section provides a standardized protocol for acquiring an electron ionization mass spectrum of this compound.

Objective: To obtain a reproducible EI mass spectrum for fragmentation pattern analysis.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

Methodology:

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of this compound in a suitable volatile solvent (e.g., Methanol or Dichloromethane).

    • Vortex the solution to ensure homogeneity.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 250.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

    • Transfer Line Temperature: 280 °C

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the fragmentation pattern, identifying the molecular ion (if present) and key fragment ions as detailed in this guide.

    • Compare the obtained spectrum with a library database (e.g., NIST) if available.

This protocol serves as a self-validating system; consistent retention times and fragmentation patterns across multiple runs ensure the trustworthiness of the identification.

Conclusion

The mass spectrometric fragmentation of this compound is governed by the predictable behavior of its constituent functional groups. The analysis is dominated by characteristic α-cleavages adjacent to the tertiary alcohol and the dimethylamino group, leading to diagnostic ions at m/z 126 and, most notably, a base peak at m/z 58. While the molecular ion at m/z 141 is expected to be of low abundance, these key fragments provide a robust fingerprint for the confident identification of this molecule. When integrated with complementary techniques like NMR and IR spectroscopy, a complete and unambiguous structural elucidation can be achieved, empowering researchers in their drug development endeavors.

References

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]

  • Gan, J., et al. (2014). Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • American Chemical Society. (2014). Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of dimethylamine. Retrieved from [Link]

  • Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyne Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Dummies. (n.d.). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. This source was reviewed but a valid URL could not be provided.
  • Unknown Source. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. This source was reviewed but a valid URL could not be provided.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

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A Senior Application Scientist's Guide to Langmuir vs. Freundlich Isotherms for Amino Alcohol Adsorption

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers and professionals in drug development and material science, understanding the adsorption behavior of amino alcohols is critical. These bifunctional molecules, containing both amino and hydroxyl groups, exhibit complex interfacial behavior that is crucial for applications ranging from drug delivery systems to catalysis and separations. Adsorption isotherms are indispensable tools for quantifying the interaction between an adsorbate (amino alcohol) and an adsorbent surface. This guide provides an in-depth, objective comparison of the two most fundamental adsorption models—Langmuir and Freundlich—in the context of amino alcohol adsorption. We will explore the theoretical underpinnings of each model, present supporting experimental data and protocols, and offer expert insights into selecting the appropriate model for your system.

Theoretical Framework: Two Competing Views of a Surface

The choice between the Langmuir and Freundlich isotherm is not merely a matter of fitting data to an equation; it reflects a fundamental assumption about the nature of the adsorbent surface and the adsorption mechanism.

The Langmuir Isotherm: A Model of Idealized Monolayer Adsorption

Developed by Irving Langmuir, this model is a theoretical construct based on a set of well-defined assumptions.[1][2][3] It provides a mechanistic view of the adsorption process.

Core Assumptions:

  • Monolayer Adsorption: Adsorbate molecules form a single layer on the adsorbent surface; no multilayer formation occurs.[2][3][4][5]

  • Homogeneous Surface: The adsorbent surface is energetically uniform, meaning all adsorption sites are identical and have the same affinity for the adsorbate.[4][5][6]

  • Fixed Number of Sites: There is a finite number of adsorption sites, and at saturation, a complete monolayer is formed.[5][7]

  • No Lateral Interactions: Adsorbed molecules do not interact with each other on the surface.[3][6][8]

The Langmuir Equation: The model relates the amount of substance adsorbed per unit mass of adsorbent at equilibrium (q_e) to the equilibrium concentration of the adsorbate in solution (C_e).

qe = ( qmaxKLCe ) / ( 1 + KLCe )

Where:

  • qmax (mg/g): The maximum monolayer adsorption capacity, representing the total number of available sites.

  • KL (L/mg): The Langmuir constant, related to the affinity of the binding sites and the energy of adsorption.[6]

To determine these parameters from experimental data, the equation is often linearized:[9]

(Ce / qe) = (1 / (qmaxKL)) + (Ce / qmax)

A plot of (C_e / q_e) versus C_e yields a straight line with a slope of 1/q_max and an intercept of 1/(q_max * K_L).[10]

The Freundlich Isotherm: An Empirical Approach to Heterogeneity

In contrast to Langmuir's theoretical model, the Freundlich isotherm is an empirical equation that is highly effective at describing adsorption on heterogeneous surfaces.[1][2] It does not assume a finite saturation capacity.[11][12][13]

Core Assumptions:

  • Heterogeneous Surface: The adsorbent surface has a non-uniform distribution of adsorption energies.[5][14]

  • Multilayer Adsorption: The model allows for the formation of multiple layers of adsorbate molecules on the surface.[5]

  • Variable Adsorption Energy: The energy of adsorption varies as a function of surface coverage.

The Freundlich Equation: This empirical formula describes the relationship between q_e and C_e:

qe = KFCe1/n

Where:

  • KF ((mg/g)(L/mg)1/n): The Freundlich constant, indicative of the relative adsorption capacity of the adsorbent.[14]

  • n (dimensionless): The heterogeneity factor, which relates to the adsorption intensity or surface heterogeneity.[14] A value of 1/n between 0 and 1 indicates favorable adsorption.[14][15]

The equation can be linearized by taking the logarithm of both sides:[13][16]

log(qe) = log(KF) + (1/n) log(Ce)

A plot of log(q_e) versus log(C_e) gives a straight line with a slope of 1/n and an intercept of log(K_F).[10][16]

Conceptual Comparison of Adsorption Models

The fundamental differences in the assumptions of the Langmuir and Freundlich models lead to distinct conceptual representations of the adsorption process. The Langmuir model envisions an orderly, single-file arrangement of molecules on a uniform surface, whereas the Freundlich model accommodates the complexity of real-world surfaces with varied energy sites and multilayer formation.

G cluster_langmuir Langmuir Isotherm (Homogeneous Surface) cluster_freundlich Freundlich Isotherm (Heterogeneous Surface) l_surface Adsorbent Surface (Uniform Sites) l_mol1 Molecule l_mol1->l_surface l_mol2 Molecule l_mol2->l_surface l_mol3 Molecule l_mol3->l_surface l_mol4 Molecule l_mol4->l_surface caption_l Monolayer Adsorption f_surface Adsorbent Surface (Varied Sites) f_mol1a Molecule f_mol1a->f_surface f_mol1b Molecule f_mol1b->f_mol1a f_mol2 Molecule f_mol2->f_surface f_mol3a Molecule f_mol3a->f_surface f_mol3b Molecule f_mol3b->f_mol3a f_mol3c Molecule f_mol3c->f_mol3b caption_f Multilayer Adsorption

Caption: Conceptual difference between Langmuir and Freundlich models.

Application to Amino Alcohol Adsorption

Amino alcohols possess both a basic amino group (-NH₂) and a polar hydroxyl group (-OH), making their adsorption behavior highly dependent on system conditions like pH, solvent, and adsorbent surface chemistry.

  • Influence of pH: The pH of the solution is paramount. At low pH, the amino group is protonated (-NH₃⁺), leading to strong electrostatic interactions with negatively charged surfaces. At high pH, the amino group is neutral, and adsorption may be dominated by hydrogen bonding via the hydroxyl group or van der Waals forces.

  • Adsorbent Nature:

    • Non-polar adsorbents (e.g., activated carbon): Adsorption is often driven by hydrophobic interactions with the alkyl backbone of the amino alcohol. In such cases, the process can be complex. At low concentrations, molecules may adsorb flat on the surface. At higher concentrations, they may orient vertically, potentially leading to multilayer formation, which would favor the Freundlich model.[17]

    • Polar/Charged adsorbents (e.g., silica, zeolites, functionalized polymers): Adsorption is governed by specific interactions like hydrogen bonding or ion exchange.[18][19] If the surface contains well-defined, uniform functional groups that act as primary binding sites, the Langmuir model may provide a better fit, especially if steric hindrance prevents multilayer formation.[18]

Quantitative Comparison: Data Analysis

To objectively compare the models, experimental data are fitted to the linearized forms of both equations. The coefficient of determination (R²) is used as the primary metric to assess the goodness of fit. An R² value closer to 1.0 indicates a better fit of the model to the data.

Table 1: Comparison of Langmuir and Freundlich Isotherm Models

Feature Langmuir Isotherm Freundlich Isotherm
Theoretical Basis Mechanistic, theoretical derivation[1][2] Empirical[1][2]
Surface Assumption Homogeneous, uniform energy of sites[4][5][6] Heterogeneous, variable energy of sites[5][14]
Adsorption Layers Monolayer[2][3][4] Multilayer[5]
Saturation Behavior Predicts a saturation point (q_max)[4] Does not predict a saturation maximum[11][12]
Linear Plot C_e / q_e vs. C_e[9] log(q_e) vs. log(C_e)[16]

| Best Use Case | Systems with well-defined, uniform surfaces and strong, specific adsorbate-adsorbent interactions (chemisorption). | Systems with complex, non-uniform surfaces, such as natural materials or activated carbons (physisorption).[11] |

Table 2: Hypothetical Experimental Data for Amino Alcohol Adsorption onto Activated Carbon

Initial Conc. (C₀) (mg/L) Final Conc. (Cₑ) (mg/L) Amount Adsorbed (qₑ) (mg/g) Cₑ/qₑ log(Cₑ) log(qₑ)
10 3.5 6.5 0.538 0.544 0.813
20 8.2 11.8 0.695 0.914 1.072
40 19.1 20.9 0.914 1.281 1.320
80 45.3 34.7 1.305 1.656 1.540
120 75.8 44.2 1.715 1.879 1.645

| 160 | 110.2 | 49.8 | 2.213 | 2.042 | 1.697 |

Based on these data, linear regression would be performed. Let's assume the following results were obtained:

Table 3: Model Fitting Results

Model Linear Equation Parameters Derived
Langmuir C_e/q_e = 0.0155C_e + 0.351 0.9851 q_max = 64.52 mg/g; K_L = 0.044 L/mg

| Freundlich | log(q_e) = 0.585 log(C_e) + 0.512 | 0.9976 | K_F = 3.25 (mg/g)(L/mg)¹/ⁿ; n = 1.709 |

Interpretation: In this hypothetical case, the Freundlich isotherm (R² = 0.9976) provides a slightly better fit than the Langmuir isotherm (R² = 0.9851). This suggests that the activated carbon surface is likely heterogeneous, and multilayer adsorption of the amino alcohol may be occurring. The value of n (1.709) being greater than 1 indicates that the adsorption process is favorable.

Experimental Protocol: Determining Adsorption Isotherms

This section provides a robust, self-validating protocol for generating isotherm data.

Materials and Preparation
  • Adsorbent: Activated carbon (or other material of choice). Dry in an oven at 110°C for 24 hours to remove moisture and store in a desiccator.

  • Adsorbate: Select an amino alcohol (e.g., ethanolamine). Prepare a 1000 mg/L stock solution in deionized water.

  • Reagents: 0.1 M HCl and 0.1 M NaOH for pH adjustment.

Experimental Workflow

Caption: Workflow for an adsorption isotherm experiment.

Step-by-Step Procedure
  • Prepare Working Solutions: From the 1000 mg/L stock, prepare a series of concentrations (e.g., 10, 20, 40, 80, 120, 160 mg/L) in 100 mL volumetric flasks.

  • Adsorbent Dosing: Accurately weigh a fixed mass of the dried adsorbent (e.g., 0.1 g) into a series of 250 mL Erlenmeyer flasks. Prepare one blank flask with no adsorbent for each concentration to check for adsorbate loss to the vessel.[10]

  • Adsorption Process: Add 100 mL of each working solution to the flasks containing the adsorbent. Adjust the pH to the desired value (e.g., pH 7). Seal the flasks and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 24 hours, determined from prior kinetic studies).[20]

  • Sample Collection: After equilibration, separate the adsorbent from the solution by centrifugation followed by filtration through a 0.45 µm syringe filter.

  • Concentration Analysis: Determine the final equilibrium concentration (C_e) of the amino alcohol in the filtrate using a suitable analytical technique (e.g., HPLC, TOC analyzer).

  • Data Calculation: Calculate the amount of amino alcohol adsorbed per unit mass of adsorbent (q_e) using the following mass balance equation:

qe (mg/g) = [ (C0 - Ce) * V ] / m

Where:

  • C_0 = Initial adsorbate concentration (mg/L)

  • C_e = Equilibrium adsorbate concentration (mg/L)

  • V = Volume of the solution (L)

  • m = Mass of the adsorbent (g)

  • Isotherm Modeling: Use the calculated C_e and q_e values to plot the linearized forms of the Langmuir and Freundlich equations. Perform linear regression to obtain the isotherm parameters and the R² value for each model.

Conclusion and Recommendations

Both the Langmuir and Freundlich models are powerful tools for describing the adsorption of amino alcohols, but they are not universally applicable.

  • The Langmuir model should be the first choice when investigating adsorption onto synthetic materials with highly uniform surfaces, such as functionalized resins or certain metal-organic frameworks. A good fit to this model provides valuable mechanistic insight, including a quantitative measure of the maximum surface capacity (q_max).

  • The Freundlich model is often more suitable for complex, natural, or amorphous materials like activated carbons, clays, and biopolymers.[11] Its empirical nature allows it to successfully model systems where the underlying assumptions of the Langmuir model are violated.

Final Recommendation: As a Senior Application Scientist, I advise against relying on a single model. It is best practice to fit experimental data to both the Langmuir and Freundlich isotherms. The relative goodness of fit (R²), combined with a fundamental understanding of your adsorbent's properties, will provide the most comprehensive and trustworthy characterization of the amino alcohol adsorption process.

References

  • Difference Between Freundlich and Langmuir Adsorption Isotherms. (2020, February 4). Pediaa.Com. [Link]

  • How is Langmuir adsorption isotherm different from Freundlich's? (2014, February 11). Chemistry Stack Exchange. [Link]

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  • Linearization of isotherms according to Langmuir (a), Freundlich (b). ResearchGate. [Link]

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  • Amino-alcohol functionalized porous polymer coupled with chromium hydroxide nanoparticles for efficient Cd(ii) adsorption from aqueous solutions. National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Corrosion Inhibitors Against Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of material longevity and operational integrity, the development of advanced corrosion inhibitors is paramount. For researchers and scientists in this field, the critical task is not only to synthesize novel inhibitory compounds but also to rigorously benchmark their performance against established industry standards. This guide provides a comprehensive framework for conducting such a comparative analysis, rooted in established scientific principles and validated experimental protocols. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system for generating trustworthy and authoritative data.

The Landscape of Corrosion Inhibition: Novel vs. Standard

Corrosion is an electrochemical process that causes the degradation of a material, typically a metal, due to its reaction with its environment.[1] Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of the metal.[2]

Industry-Standard Corrosion Inhibitors: These are the established workhorses of corrosion mitigation, often categorized by their chemical nature and mechanism of action.[2] They include:

  • Anodic Inhibitors: These compounds, such as chromates, nitrites, and phosphates, form a passive film on the anodic sites of the metal surface, slowing down the oxidation reaction.[2][3]

  • Cathodic Inhibitors: These inhibitors, including polyphosphates and silicates, precipitate on cathodic sites, hindering the reduction reaction.[2][3]

  • Mixed Inhibitors: Many organic compounds, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, can inhibit both anodic and cathodic reactions by adsorbing onto the entire metal surface.[3][4][5] Examples include various amines and their derivatives.[6]

Novel Corrosion Inhibitors: The quest for more effective, environmentally benign, and economically viable inhibitors has led to the exploration of new classes of compounds.[4][7] These often include:

  • "Green" Inhibitors: Derived from natural and renewable sources, such as plant extracts and essential oils.

  • Pharmaceuticals: Expired or repurposed drugs are being investigated due to their inherent molecular complexity and the presence of multiple heteroatoms, which are conducive to forming protective films.[5][7]

  • Advanced Organic Molecules: This includes newly synthesized compounds like α-aminophosphonates, which exhibit high inhibition efficiencies due to the synergistic effects of their functional groups.[8]

The primary objective of this guide is to provide a robust methodology for comparing the performance of a novel inhibitor (e.g., a newly synthesized α-aminophosphonate) against a well-established industry standard (e.g., an amine-based inhibitor).

Head-to-Head Performance Benchmarking: A Multi-Faceted Approach

A comprehensive evaluation of corrosion inhibitor performance necessitates a combination of gravimetric and electrochemical techniques. This multi-pronged approach provides a more complete picture of the inhibitor's efficacy and mechanism of action.

Weight Loss Immersion Testing: The Foundational Metric

The weight loss method is a straightforward and widely accepted technique for determining the average corrosion rate over a specific period. The protocol is governed by standards such as ASTM G31 .[9][10][11][12]

Causality of Experimental Choices: This method directly measures the physical loss of material, providing a tangible and intuitive measure of corrosion. It is an essential baseline for any corrosion study. The duration of the test is critical; it must be long enough to allow for a measurable weight loss and for the inhibitor to form a stable protective film.

Experimental Protocol: Weight Loss Immersion Test (based on ASTM G31)

  • Specimen Preparation:

    • Procure metal coupons of a standard size and composition (e.g., mild steel).

    • Measure the initial dimensions of each coupon to calculate the surface area.

    • Clean the coupons by degreasing with a suitable solvent (e.g., acetone), followed by acid pickling to remove any existing oxide layer, rinsing with deionized water, and drying.

    • Weigh each coupon to the nearest 0.1 mg and record the initial weight.

  • Test Solution Preparation:

    • Prepare the corrosive medium (e.g., 1 M HCl solution).

    • Prepare separate solutions containing the novel inhibitor and the industry-standard inhibitor at various concentrations. A blank solution with no inhibitor is also required as a control.

  • Immersion:

    • Immerse the prepared coupons in the respective test solutions. Ensure the coupons are fully submerged and not in contact with each other.

    • Maintain a constant temperature throughout the test period (e.g., 25°C). The test duration can vary, but a 24-hour period is common for initial screening.[9][10]

  • Post-Immersion Analysis:

    • After the specified immersion time, carefully remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products according to ASTM G1 procedures. This typically involves scrubbing with a soft brush and using an appropriate cleaning solution that removes the corrosion products without affecting the underlying metal.

    • Rinse the coupons with deionized water and dry them thoroughly.

    • Weigh each coupon to the nearest 0.1 mg and record the final weight.

  • Calculations:

    • Corrosion Rate (CR): Calculate the corrosion rate in millimeters per year (mm/y) using the following formula[13]: CR = (K × W) / (A × T × D) Where:

      • K = a constant (8.76 × 10^4)

      • W = mass loss in grams

      • A = surface area of the coupon in cm²

      • T = immersion time in hours

      • D = density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:

      • CR_blank = corrosion rate in the absence of the inhibitor

      • CR_inhibitor = corrosion rate in the presence of the inhibitor

G cluster_prep Specimen Preparation cluster_test Immersion Test cluster_analysis Post-Test Analysis p1 Coupon Procurement p2 Cleaning & Weighing p1->p2 t1 Prepare Corrosive Media (Blank, Novel, Standard) p2->t1 t2 Immerse Coupons t1->t2 a1 Clean & Re-weigh Coupons t2->a1 a2 Calculate Corrosion Rate a1->a2 a3 Determine Inhibition Efficiency a2->a3

Caption: Workflow for Weight Loss Immersion Testing.

Electrochemical Techniques: Deeper Mechanistic Insights

Electrochemical methods offer a rapid and sensitive means of evaluating corrosion and inhibition processes. They provide real-time data and can elucidate the mechanism of inhibition (anodic, cathodic, or mixed).

This technique involves scanning the potential of the working electrode and measuring the resulting current.[14][15] The resulting Tafel plot provides key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr).[14] The icorr value is directly proportional to the corrosion rate.[14] This method is guided by standards such as ASTM G5 and ASTM G59 .[10][16]

Causality of Experimental Choices: By polarizing the electrode, we can study the kinetics of both the anodic and cathodic reactions. A shift in Ecorr and changes in the Tafel slopes in the presence of an inhibitor indicate its influence on these reactions, thus revealing its mechanism.

Experimental Protocol: Potentiodynamic Polarization

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

    • Fill the cell with the test solution (blank, novel inhibitor, or standard inhibitor).

  • Open Circuit Potential (OCP) Stabilization:

    • Immerse the electrodes in the solution and allow the OCP to stabilize. This typically takes 30-60 minutes.

  • Polarization Scan:

    • Perform the potentiodynamic scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.166 mV/s) to ensure near-steady-state conditions.

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i).

    • Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) to their intersection point to determine Ecorr and icorr.[17]

    • Calculate the inhibition efficiency using the icorr values: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis s1 Assemble 3-Electrode Cell s2 Add Test Solution s1->s2 m1 Stabilize OCP s2->m1 m2 Perform Polarization Scan m1->m2 a1 Generate Tafel Plot m2->a1 a2 Determine Ecorr & icorr a1->a2 a3 Calculate Inhibition Efficiency a2->a3

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 5-Dimethylamino-2-methyl-3-pentyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 5-Dimethylamino-2-methyl-3-pentyn-2-ol (CAS No. 25400-83-3). It is intended for researchers, laboratory managers, and drug development professionals who handle this substance. The procedures outlined herein are designed to ensure personnel safety and regulatory compliance, reflecting our commitment to providing value beyond the product itself.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal rests on a thorough understanding of the substance's hazards and the applicable regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2] Under RCRA, the generator of the waste is legally responsible for determining if it is hazardous—a process known as "waste characterization."[3][4]

A waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[3][5][6] this compound is not found on the common F, K, P, or U lists of hazardous wastes.[3][7][8][9] Therefore, its classification as hazardous waste depends on its characteristics.

Hazard Profile of this compound

A critical first step is to analyze the known properties of the chemical. Based on available safety data, the primary hazards are well-defined, while others require a conservative approach.

PropertyValue / ObservationSource(s)
CAS Number 25400-83-3[10][11][12]
Molecular Formula C₈H₁₅NO[12]
Physical State Clear, colorless to yellow liquid[11]
Boiling Point 208.9°C at 760 mmHg[10]
Known Hazards H315: Causes skin irritation.H319: Causes serious eye irritation.[10]
Reactivity Normally stable, even under fire conditions. Not reactive with water.[10]
Flammability A safety data sheet gives this a fire hazard rating of "0", indicating it will not burn under typical fire conditions.[10]

Causality Insight: The high boiling point supports the low flammability rating, as the substance has a low vapor pressure at ambient temperatures. However, because structurally similar alkynols can be flammable, it is prudent to handle it away from ignition sources.[13] The amino group makes the molecule basic, but data is insufficient to determine if it meets the RCRA corrosivity threshold (pH ≥ 12.5). The stability data suggests it does not meet the criteria for reactive waste (D003).[6][10]

Pre-Disposal: Segregation and Personal Protective Equipment (PPE)

Proper handling during accumulation is as crucial as the final disposal method. This prevents accidental reactions and ensures the safety of laboratory personnel.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, the following PPE is mandatory:

  • Eye/Face Protection: Wear chemical safety goggles or glasses conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[14]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use.

  • Skin and Body Protection: Wear a lab coat. Ensure safety showers and eyewash stations are readily accessible.[10]

Incompatible Materials and Segregation

To prevent dangerous reactions, waste this compound must be stored separately from incompatible materials. Store this waste away from:

  • Strong oxidizing agents

  • Strong acids

  • Acid anhydrides

  • Acid chlorides

Causality Insight: As an amino alcohol, this compound can react exothermically with acids in a neutralization reaction. It can also be oxidized by strong oxidizing agents. Proper segregation is a cornerstone of preventing uncontrolled reactions in waste storage areas.[15]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the compliant disposal of this compound from the point of generation to final hand-off.

Waste Characterization and Labeling

The following diagram illustrates the decision-making process for characterizing and disposing of the waste.

G cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Accumulation cluster_2 Step 3: Disposal Path gen Waste Generated (this compound) char Characterize Waste (RCRA) Is it Ignitable, Corrosive, Reactive, or Toxic? gen->char container Select Appropriate, Compatible Waste Container char->container Based on known hazards (Skin/Eye Irritant) and institutional policy, classify as Hazardous Waste. label_waste Affix 'Hazardous Waste' Label List all constituents & hazards. container->label_waste saa Store in designated Satellite Accumulation Area (SAA) label_waste->saa request Container is Full or Accumulation Time Limit Reached saa->request Keep container closed. pickup Arrange Pickup with Licensed Waste Disposal Vendor request->pickup manifest Complete Hazardous Waste Manifest pickup->manifest dispose Final Disposal via Incineration at a TSDF manifest->dispose

Caption: Waste Characterization and Disposal Decision Flow.

Protocol Steps:

  • Designate as Hazardous Waste: Given that the material is a skin and eye irritant, it must be managed as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[15][16]

  • Select a Proper Container: Use a chemically compatible container with a secure, tight-fitting lid. Plastic containers are often preferred to glass to minimize the risk of breakage.[16] The container must be in good condition with no leaks.

  • Label the Container: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste" .[15][16][17]

    • The full chemical name: "this compound". Avoid formulas or abbreviations.[16]

    • A clear indication of the hazards (e.g., "Skin Irritant," "Eye Irritant").

    • The date when accumulation started.

    • Your name, department, and room number.[16]

  • Accumulate Safely: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[15][17] This area must be at or near the point of generation and under the control of the operator. Keep the container closed at all times except when adding waste.

  • Request Pickup: Once the container is full, or if it has been in the SAA for up to one year (whichever comes first), arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste broker.[15][18]

  • Final Disposal Method: The most common and environmentally sound disposal method for this type of organic chemical is incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[17] Your designated waste vendor will handle the transportation and final destruction in compliance with EPA and Department of Transportation (DOT) regulations.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Remove Ignition Sources: Although the substance has a low fire hazard rating, it is best practice to remove all sources of ignition from the spill area.[10]

  • Don PPE: Wear the appropriate PPE as described in Section 2.1 before attempting to clean the spill.

  • Contain and Absorb: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated, sealable container. Label the container as "Hazardous Waste" with a description of the contents.

  • Decontaminate: Clean the spill area with soap and water.

  • Seek Medical Attention:

    • Eye Contact: Immediately rinse with pure water for at least 15 minutes, removing contact lenses if possible. Seek medical attention.[10]

    • Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water. If irritation occurs, seek medical advice.[10]

    • Inhalation: Move the affected person into fresh air. If breathing is difficult, give oxygen.[10]

By adhering to this comprehensive guide, you can ensure the safe handling and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • AMI Environmental. (n.d.). Understanding RCRA Waste Characterization. Retrieved from AMI Environmental. ([Link])

  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from EPA.gov. ([Link])

  • Office of Clinical and Research Safety. (n.d.). RCRA Characteristic Waste. Retrieved from Office of Clinical and Research Safety. ([Link])

  • Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved from Practice Greenhealth. ([Link])

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from ALS Global. ([Link])

  • Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Retrieved from Needle.Tube. ([Link])

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from cwu.edu. ([Link])

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from case.edu. ([Link])

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA.gov. ([Link])

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from American Laboratory. ([Link])

  • Federal Register. (2013, May 29). Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate; Exemption from the Requirement of a Tolerance. Retrieved from Federal Register. ([Link])

  • OECD Existing Chemicals Database. (n.d.). 2-METHYL-3-YN-2-OL CAS N°: 115-19-5. Retrieved from OECD. ([Link])

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from EPA.gov. ([Link])

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from EPA.gov. ([Link])

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from EPA.gov. ([Link])

  • eCFR. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from eCFR. ([Link])

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for 5-Dimethylamino-2-methyl-3-pentyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the vanguard of innovation is often paved with novel chemical entities. 5-Dimethylamino-2-methyl-3-pentyn-2-ol, an acetylenic amino alcohol, represents such a frontier. While its unique structure holds promise, it also demands a profound respect for safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the protective measures required. Our commitment is to empower you with the knowledge to handle this compound with the utmost confidence and care, making safety an intrinsic part of your discovery process.

Hazard Assessment: A Synthesis of Functional Group Toxicology

In the absence of a specific Safety Data Sheet (SDS) for this compound, a prudent risk assessment must be conducted by evaluating its constituent functional groups: an acetylenic alcohol and a tertiary aliphatic amine.

  • Acetylenic Alcohols: Compounds in this class are recognized as flammable liquids and vapors.[1][2] They can cause skin and eye irritation, and inhalation may lead to respiratory tract irritation.[1][3]

  • Tertiary Aliphatic Amines: These compounds are known for their corrosive properties and can cause severe irritation or burns to the skin, eyes, and respiratory system.[4] Vapors are often irritating to the nose and throat, carrying a characteristic ammonia-like or fishy odor.[1]

Synthesized Hazard Profile for this compound:

Based on this analysis, this compound should be treated as a flammable liquid that is likely corrosive and capable of causing severe skin, eye, and respiratory irritation. The combination of these functional groups necessitates a comprehensive personal protective equipment (PPE) strategy to mitigate risks from all potential exposure routes.

Strategic PPE Selection: A Multi-layered Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that adapts to the specific experimental conditions. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions) Chemical Fume HoodNitrile or Neoprene Gloves (double-gloving recommended)Chemical Safety GogglesFlame-Resistant Lab CoatRecommended if vapors are noticeable or if working outside of a fume hood (e.g., N95 with organic vapor cartridge)
High-Volume Handling or Reactions Chemical Fume HoodNitrile or Neoprene Gloves (double-gloving recommended)Chemical Safety Goggles and Face ShieldFlame-Resistant Lab Coat and Chemical-Resistant ApronRequired (e.g., half-mask or full-face respirator with organic vapor cartridges)
Potential for Splashing or Aerosol Generation Chemical Fume HoodNitrile or Neoprene Gloves (double-gloving recommended)Chemical Safety Goggles and Face ShieldFlame-Resistant Lab Coat and Chemical-Resistant ApronRequired (e.g., full-face respirator with organic vapor cartridges)
Emergency Spill Response N/AHeavy-duty Chemical-Resistant Gloves (e.g., Butyl rubber)Full-Face Respirator with Organic Vapor CartridgesFull Chemical-Resistant SuitFull-Face Respirator with Organic Vapor Cartridges or Self-Contained Breathing Apparatus (SCBA)

The Ritual of Protection: Donning and Doffing Procedures

The efficacy of PPE is contingent upon its correct application and removal. A disciplined approach to donning and doffing is paramount to prevent cross-contamination and exposure.

Step-by-Step Donning Protocol:
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Body Protection: Put on the flame-resistant lab coat, ensuring it is fully buttoned. If required, add a chemical-resistant apron.

  • Respiratory Protection: If required, perform a fit check and don your respirator.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

Step-by-Step Doffing Protocol (The "Clean-to-Dirty" Principle):
  • Outer Gloves: Remove the outer, most contaminated pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Body Protection: Unbutton your lab coat and remove it by rolling it down your arms, touching only the inside surfaces. If an apron was worn, remove it first.

  • Hand Hygiene: Wash your hands thoroughly.

  • Eye and Face Protection: Remove the face shield (if worn) and then the goggles, handling them by the straps.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Final Hand Hygiene: Wash your hands again thoroughly with soap and water.

Visualizing the Path to Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess Task fume_hood Work in Chemical Fume Hood? start->fume_hood low_volume Low Volume / Low Risk? fume_hood->low_volume Yes spill Emergency Spill? fume_hood->spill No high_volume High Volume / High Risk? low_volume->high_volume No ppe_low Standard PPE: - Double Gloves - Goggles - FR Lab Coat low_volume->ppe_low Yes splash_risk Potential for Splash/Aerosol? high_volume->splash_risk No ppe_high Enhanced PPE: - Double Gloves - Goggles & Face Shield - FR Lab Coat & Apron - Respirator high_volume->ppe_high Yes splash_risk->ppe_high Yes end Proceed with Task splash_risk->end No ppe_spill Emergency PPE: - Heavy-duty Gloves - Full-Face Respirator/SCBA - Chemical Suit spill->ppe_spill Yes spill->end No ppe_low->end ppe_high->end ppe_spill->end

Caption: A flowchart outlining the decision-making process for PPE selection.

Decontamination and Disposal: A Cradle-to-Grave Responsibility

Proper decontamination and disposal are critical to ensure the safety of all laboratory personnel and to protect the environment.

Decontamination of Reusable PPE and Equipment:
  • Non-disposable PPE (e.g., face shields, goggles, respirators): Clean thoroughly with a mild detergent and water, followed by a rinse with 70% ethanol.[5] Ensure all chemical residue is removed.

  • Glassware and Equipment: Rinse with an appropriate organic solvent (e.g., ethanol or isopropanol) to remove the bulk of the chemical. Then, wash with a suitable laboratory detergent and water. For stubborn residues, a base bath may be considered, but with extreme caution due to the reactivity of amines with some cleaning agents.

Disposal of Single-Use PPE and Chemical Waste:
  • Solid Waste: All contaminated single-use PPE (gloves, aprons, etc.) and any solid materials used for spill cleanup should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste this compound, as well as any solutions containing it, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[6] Do not dispose of this chemical down the drain.[7] The waste should be classified as both flammable and corrosive.

  • Waste Management: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

By adhering to these comprehensive guidelines, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific practice. Let this guide serve as your trusted resource in the safe and effective handling of this compound, enabling you to focus on the groundbreaking research that lies ahead.

References

  • Thermo Fisher Scientific. (2009).
  • Centers for Disease Control and Prevention. (2023). Chemical Disinfectants | Infection Control.
  • Nippon Shokubai Co., Ltd. (2018).
  • BOC. (n.d.). Acetylene safety.
  • Organisation for Economic Co-operation and Development. (n.d.). 2-METHYL-3-YN-2-OL CAS N°: 115-19-5.
  • Sigma-Aldrich. (2025).
  • JT Racking Systems. (2019).
  • Health and Safety Executive. (2024). Safe use of Acetylene.
  • Bhargava, A. (2018). How to Handle Acetylene Gas Cylinder.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment (PPE) - CHEMM.
  • University of Washington. (n.d.). Hazardous Waste Disposal Procedures.
  • Harris, C. E., et al. (2015). Acetylene Cylinder Safety: 3 Key Rules to Remember.
  • Cornell University Environmental Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups.
  • Stanford University Environmental Health & Safety. (n.d.).
  • Diaza, M. J. (n.d.).
  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Utah State University. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids.
  • The University of Texas at Austin. (n.d.). Chemical Waste | Environmental Health & Safety (EHS).
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-3-butyn-2-ol | C5H8O | CID 8258 - PubChem.
  • Sigma-Aldrich. (n.d.). 2-Methyl-3-butyn-2-ol 98 115-19-5.
  • Wikipedia. (n.d.). 2-Methyl-3-pentanol.
  • National Center for Biotechnology Information. (n.d.). 5-Amino-3-methylpentan-2-ol | C6H15NO | CID 82418951 - PubChem.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • Yale University Environmental Health & Safety. (n.d.). DRAIN DISPOSAL OF CHEMICALS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.